2-Chloroaniline hydrochloride-13C6
Description
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Properties
CAS No. |
1261170-86-8 |
|---|---|
Molecular Formula |
C6H7Cl2N |
Molecular Weight |
169.99 g/mol |
IUPAC Name |
6-chloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-amine;hydrochloride |
InChI |
InChI=1S/C6H6ClN.ClH/c7-5-3-1-2-4-6(5)8;/h1-4H,8H2;1H/i1+1,2+1,3+1,4+1,5+1,6+1; |
InChI Key |
DRGIDRZFKRLQTE-BVNCJLROSA-N |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to 2-Chloroaniline hydrochloride-13C6
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive overview of the chemical and physical properties, safety information, and primary applications of 2-Chloroaniline (B154045) hydrochloride-13C6. It is intended to serve as a technical resource for professionals in research and drug development who utilize isotopically labeled compounds. This guide includes a summary of its core characteristics, a general synthesis pathway, and a typical experimental workflow for its use as an internal standard.
Core Chemical and Physical Properties
2-Chloroaniline hydrochloride-13C6 is the isotopically labeled form of 2-Chloroaniline hydrochloride, where the six carbon atoms of the benzene (B151609) ring are replaced with the Carbon-13 (¹³C) isotope.[1][2] This labeling results in a mass shift of M+6, making it an ideal internal standard for mass spectrometry-based quantitative analyses.[1] It is typically supplied as a solid, ranging in color from white to off-white.[2]
| Property | Value | Source |
| Chemical Formula | ¹³C₆H₇Cl₂N | [1][2] |
| Molecular Weight | 169.99 g/mol | [1][2][3] |
| CAS Number | 1261170-86-8 | [2] |
| Appearance | Solid, White to off-white | [2] |
| Isotopic Purity | ≥99 atom % ¹³C | [1] |
| Chemical Purity | ≥98% (CP) | [1] |
| Solubility | Soluble in DMSO (250 mg/mL) | [2][3] |
| Storage Conditions | 2-8°C, sealed, away from moisture | [1][2][3] |
Safety and Handling Information
This compound is classified as a hazardous substance and should be handled with appropriate personal protective equipment in a well-ventilated area.[4]
| Hazard Class | GHS Pictograms | Signal Word | Hazard Statements |
| Acute Toxicity (Oral, Dermal, Inhalation) | GHS06 | Danger | H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled.[5] |
| Serious Eye Irritation | GHS07 | Danger | H319: Causes serious eye irritation. |
| Germ Cell Mutagenicity | GHS08 | Danger | H341: Suspected of causing genetic defects. |
| Specific Target Organ Toxicity (Repeated Exposure) | GHS08 | Danger | H373: May cause damage to organs through prolonged or repeated exposure.[5] |
| Hazardous to the Aquatic Environment | GHS09 | Danger | H410: Very toxic to aquatic life with long lasting effects.[5] |
Applications in Research and Drug Development
The primary application of this compound is as an internal standard for quantitative analysis by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[2] In drug development, stable heavy isotopes are incorporated into molecules to serve as tracers for quantification in pharmacokinetic and metabolic studies.[2][3] The known mass difference allows for precise differentiation between the labeled standard and the unlabeled analyte, ensuring accurate quantification even in complex biological matrices.
Experimental Protocols
General Synthesis of 2-Chloroaniline Hydrochloride
The synthesis of the unlabeled 2-Chloroaniline hydrochloride typically involves a two-step process: the reduction of 2-nitrochlorobenzene followed by salt formation with hydrochloric acid.[6] The synthesis of the ¹³C₆ labeled version would follow a similar pathway, starting with ¹³C₆-labeled precursors.
Step 1: Reduction of 2-Nitrochlorobenzene to 2-Chloroaniline [6][7][8]
-
In a reaction vessel, combine 2-nitrochlorobenzene, hydrochloric acid, water, and iron powder. A typical mass ratio is 1:0.017:0.33:1 respectively.[6]
-
Heat the reaction mixture to 90°C to facilitate the reduction reaction.[6]
-
After the reaction is complete, transfer the mixture to a vacuum dryer to separate the o-chloroaniline, water, and iron sludge.[6]
-
The crude o-chloroaniline is then purified by fractional distillation to yield the final product.[6]
Step 2: Salt Formation [6]
-
Dissolve the purified 2-chloroaniline in a suitable solvent.
-
Add a solution of hydrochloric acid to the 2-chloroaniline solution to form the hydrochloride salt.[6]
-
The resulting 2-Chloroaniline hydrochloride can then be isolated, for instance, by crystallization.
Typical Workflow for LC-MS Quantification using this compound
The following diagram illustrates a typical workflow for using this compound as an internal standard in a quantitative LC-MS experiment.
Caption: Workflow for quantitative analysis using an internal standard.
Signaling Pathways and Logical Relationships
The synthesis of 2-Chloroaniline hydrochloride from its precursor, 2-nitrochlorobenzene, follows a clear logical progression.
References
- 1. 2-Chloroaniline-13C6 hydrochloride ≥99 atom % 13C, ≥98% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.cn [glpbio.cn]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. lobachemie.com [lobachemie.com]
- 6. guidechem.com [guidechem.com]
- 7. 2-Chloroaniline | 95-51-2 | Benchchem [benchchem.com]
- 8. 2-Chloroaniline | 95-51-2 [chemicalbook.com]
2-Chloroaniline hydrochloride-13C6 CAS number
An In-depth Technical Guide to 2-Chloroaniline (B154045) hydrochloride-¹³C₆
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on 2-Chloroaniline hydrochloride-¹³C₆, a stable isotope-labeled compound crucial for quantitative analytical studies. This document outlines its chemical and physical properties, provides insights into relevant experimental protocols, and describes its primary application in metabolic studies and analytical toxicology.
Core Compound Data
2-Chloroaniline hydrochloride-¹³C₆ is the isotopically labeled form of 2-Chloroaniline hydrochloride, where the six carbon atoms of the benzene (B151609) ring are replaced with the stable isotope ¹³C. This labeling provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of its unlabeled counterpart.
Table 1: Physicochemical Properties of 2-Chloroaniline hydrochloride-¹³C₆
| Property | Value | Source(s) |
| CAS Number | 1261170-86-8 | [1][2][3][4] |
| Molecular Formula | ¹³C₆H₇Cl₂N | [2] |
| Molecular Weight | 169.99 g/mol | [2] |
| Appearance | White to off-white solid | [2] |
| Isotopic Purity | ≥99 atom % ¹³C | [5] |
| Chemical Purity | ≥98% | [5] |
| Storage Temperature | 2-8°C | [5] |
| Solubility | Soluble in DMSO (250 mg/mL) | [2] |
Table 2: Physicochemical Properties of 2-Chloroaniline (Unlabeled Parent Compound)
| Property | Value | Source(s) |
| CAS Number | 95-51-2 | [6][7][8][9] |
| Molecular Formula | C₆H₆ClN | [8] |
| Molecular Weight | 127.57 g/mol | [9] |
| Appearance | Amber liquid with an ammonia-like odor; darkens on exposure to air | [6][10] |
| Boiling Point | 208.8 °C | [10] |
| Melting Point | -14 °C (α-form), -1.9 °C (β-form) | [10] |
| Density | 1.213 g/cm³ at 25°C | [10] |
| Solubility | Practically insoluble in water; soluble in acids and most organic solvents | [7][10] |
Experimental Protocols
Synthesis of 2-Chloroaniline hydrochloride (Unlabeled)
Materials:
-
2-Nitrochlorobenzene
-
Iron filings
-
Concentrated Hydrochloric Acid (HCl)
-
Water
-
Sodium Hydroxide (for basification)
Procedure:
-
A mixture of 2-nitrochlorobenzene, iron filings, and a small amount of dilute hydrochloric acid in water is refluxed for 6-8 hours.
-
The reaction mixture is then subjected to steam distillation to obtain the crude 2-chloroaniline.
-
The crude product is purified by a second distillation.
-
To obtain the hydrochloride salt, the purified 2-chloroaniline is dissolved in a suitable solvent and treated with concentrated hydrochloric acid.
-
The resulting 2-chloroaniline hydrochloride precipitate is then collected and dried.
Use as an Internal Standard in Isotope Dilution Mass Spectrometry
2-Chloroaniline hydrochloride-¹³C₆ is primarily used as an internal standard in isotope dilution mass spectrometry (IDMS) for the accurate quantification of 2-chloroaniline in various matrices.[2]
General Protocol Outline:
-
Preparation of Stock Solution: A stock solution of 2-Chloroaniline hydrochloride-¹³C₆ is prepared in a suitable solvent (e.g., DMSO, Methanol).
-
Spiking of Internal Standard: A known amount of the internal standard stock solution is added to the sample at the beginning of the sample preparation process.
-
Sample Preparation: The sample is subjected to an appropriate extraction procedure (e.g., liquid-liquid extraction, solid-phase extraction) to isolate the analyte and the internal standard.
-
Analysis by LC-MS or GC-MS: The extracted sample is injected into an LC-MS or GC-MS system. The instrument is set to monitor the mass-to-charge ratio (m/z) of both the unlabeled 2-chloroaniline and the ¹³C₆-labeled internal standard.
-
Quantification: The concentration of the unlabeled 2-chloroaniline in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Metabolic Pathways
Studies on the biotransformation of 2-chloroaniline in rats have identified several key metabolic pathways.[11] The major routes of metabolism are para-hydroxylation and subsequent conjugation.
The primary urinary metabolites include:
-
4-amino-3-chlorophenyl sulfate (B86663) (major metabolite)
-
4-amino-3-chlorophenol
-
O-glucuronide conjugate of 4-amino-3-chlorophenol
-
N-sulfate of 2-chloroaniline
-
N-glucuronide of 2-chloroaniline
-
Unchanged 2-chloroaniline
Minor metabolites resulting from N-acetylation have also been detected.[11]
Visualizations
Metabolic Pathway of 2-Chloroaniline
Caption: Metabolic pathway of 2-chloroaniline in rats.
Experimental Workflow for Isotope Dilution Mass Spectrometry
Caption: General workflow for quantification using IDMS.
Safety Information
The unlabeled parent compound, 2-chloroaniline, is classified as toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure.[5] It is also very toxic to aquatic life.[10] Appropriate personal protective equipment and handling procedures should be used when working with this compound and its labeled analogue. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 2-CHLOROANILINE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 3. Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1 | Semantic Scholar [semanticscholar.org]
- 5. Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1 | PLOS One [journals.plos.org]
- 6. Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1 | PLOS One [journals.plos.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 2-Chloroaniline | C6H6ClN | CID 7240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chiron.no [chiron.no]
- 10. benchchem.com [benchchem.com]
- 11. Figure 3-1, Proposed Metabolic Pathway of 4,4’-Methylenebis(2-chloroaniline) (MBOCA) - Toxicological Profile for 4,4’-Methylenebis(2-chloroaniline) (MBOCA) - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Chloroaniline hydrochloride-¹³C₆
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of 2-Chloroaniline (B154045) hydrochloride-¹³C₆, a stable isotope-labeled compound crucial for quantitative analysis in research and development. Its primary application is as an internal standard for the accurate measurement of its unlabeled counterpart, 2-chloroaniline, in various matrices.
Physicochemical Properties
2-Chloroaniline hydrochloride-¹³C₆ is the hydrochloride salt of 2-chloroaniline where the six carbon atoms of the benzene (B151609) ring are replaced with the stable heavy isotope, Carbon-13 (¹³C). This isotopic substitution results in a mass shift of +6 Da compared to the natural compound, a critical feature for its use in mass spectrometry-based quantification.[1]
Compound Identification and Molecular Weight
The key identifiers and a comparison of molecular weights between the ¹³C₆-labeled and unlabeled forms are summarized below. This mass difference is fundamental to its utility as an internal standard.
| Identifier | 2-Chloroaniline hydrochloride-¹³C₆ | 2-Chloroaniline hydrochloride |
| Molecular Formula | ¹³C₆H₇Cl₂N[1][2] | C₆H₇Cl₂N[3][4] |
| Molecular Weight | 169.99 g/mol [1][2] | 164.03 g/mol [3][4][5][6] |
| CAS Number | 1261170-86-8[2][7][8] | 137-04-2[3][4][5] |
| Appearance | White to off-white solid[2] | Solid[5] |
| Isotopic Purity | ≥99 atom % ¹³C[1] | Not Applicable |
| Chemical Purity | ≥98%[1] | 97%[5] |
Solubility and Storage
Proper handling and storage are vital to maintain the integrity of the compound.
| Parameter | Specification |
| Solubility | Soluble in DMSO (250 mg/mL with ultrasonic assistance)[2] |
| Storage (Solid) | 4°C, sealed storage, away from moisture[2] |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month[2] |
Core Application: Isotope Dilution Mass Spectrometry
The primary role of 2-Chloroaniline hydrochloride-¹³C₆ is to serve as an internal standard (IS) in isotope dilution mass spectrometry (IDMS). This analytical technique is the gold standard for quantitative analysis, offering high precision and accuracy. The ¹³C₆-labeled standard is chemically identical to the unlabeled analyte, meaning it co-elutes chromatographically and experiences similar ionization efficiency and matrix effects during analysis. However, it is distinguishable by its higher mass.[2][8]
Workflow for Quantitative Analysis
The following diagram illustrates the typical workflow for using 2-Chloroaniline hydrochloride-¹³C₆ as an internal standard in a quantitative LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) experiment.
Experimental Protocol: Quantification in Plasma
This section details a representative protocol for the quantification of 2-chloroaniline in human plasma using 2-Chloroaniline hydrochloride-¹³C₆ as an internal standard via LC-MS/MS.
Objective: To accurately determine the concentration of 2-chloroaniline in a human plasma sample.
Materials:
-
Human plasma (K₂EDTA)
-
2-Chloroaniline (analyte standard)
-
2-Chloroaniline hydrochloride-¹³C₆ (internal standard, IS)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Water, ultrapure
-
96-well protein precipitation plate
-
Collection plate
-
Analytical balance, centrifuge, vortex mixer
-
LC-MS/MS system
Methodology:
-
Preparation of Standard Solutions:
-
Prepare a 1 mg/mL primary stock solution of 2-chloroaniline and 2-Chloroaniline hydrochloride-¹³C₆ in methanol.
-
Create a series of working standard solutions for the calibration curve (e.g., 1-1000 ng/mL) by serially diluting the analyte stock with 50:50 ACN:Water.
-
Prepare an internal standard working solution at a fixed concentration (e.g., 100 ng/mL) in 50:50 ACN:Water.
-
-
Sample Preparation (Protein Precipitation):
-
Aliquot 50 µL of plasma samples, calibration standards, and quality control samples into the wells of a 96-well plate.
-
Add 150 µL of the internal standard working solution to every well (except for blank matrix samples). This precipitates plasma proteins and adds the IS in a single step.
-
Seal the plate and vortex for 2 minutes at 1000 rpm.
-
Centrifuge the plate at 4000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Transfer the supernatant to a clean collection plate for analysis.
-
-
LC-MS/MS Conditions:
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient would run from 5% B to 95% B over 3-5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
2-Chloroaniline transition: Q1: m/z 128.0 -> Q3: m/z 92.0
-
2-Chloroaniline-¹³C₆ (IS) transition: Q1: m/z 134.0 -> Q3: m/z 98.0 (Note: Specific MRM transitions should be optimized empirically).
-
-
-
Data Analysis:
-
Integrate the chromatographic peaks for both the analyte and the internal standard.
-
Calculate the peak area ratio (Analyte Area / IS Area) for all samples.
-
Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards.
-
Determine the concentration of 2-chloroaniline in the unknown samples by interpolating their peak area ratios from the linear regression of the calibration curve.
-
Conclusion
2-Chloroaniline hydrochloride-¹³C₆ is an indispensable tool for researchers requiring precise and accurate quantification of 2-chloroaniline. Its use as an internal standard in isotope dilution mass spectrometry mitigates variability from sample preparation and instrumental analysis, ensuring high-quality, reliable data essential for applications ranging from environmental monitoring to pharmaceutical development.
References
- 1. 2-Chloroaniline-13C6 hydrochloride ≥99 atom % 13C, ≥98% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scbt.com [scbt.com]
- 4. 2-chloroanilinium chloride [webbook.nist.gov]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. 2-Chloroaniline hydrochloride - Amerigo Scientific [amerigoscientific.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. glpbio.cn [glpbio.cn]
A Deep Dive into 2-Chloroaniline Hydrochloride-¹³C₆: An Isotopic Purity Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Chloroaniline (B154045) hydrochloride-¹³C₆, a stable isotope-labeled (SIL) internal standard crucial for quantitative bioanalysis. We will delve into its core specifications, the rigorous analytical methodologies for determining its isotopic purity, and its application in experimental workflows. This guide is intended to equip researchers, scientists, and drug development professionals with the essential knowledge to confidently utilize this critical reagent in their studies.
Core Compound Specifications
2-Chloroaniline hydrochloride-¹³C₆ is a high-purity stable isotope-labeled compound where the six carbon atoms of the benzene (B151609) ring have been replaced with Carbon-13 isotopes. This labeling provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of the unlabeled 2-chloroaniline.
Table 1: Key Specifications of 2-Chloroaniline Hydrochloride-¹³C₆
| Parameter | Specification |
| Chemical Formula | ¹³C₆H₇Cl₂N |
| Molecular Weight | 169.99 g/mol |
| Isotopic Purity | ≥99 atom % ¹³C[1] |
| Chemical Purity | ≥98% (CP)[1] |
| Appearance | Solid |
| Storage Temperature | 2-8°C[1] |
Analytical Methodologies for Isotopic Purity Determination
The cornerstone of a reliable stable isotope-labeled internal standard is its isotopic purity. This section outlines the primary analytical techniques and detailed experimental protocols for its determination: High-Resolution Mass Spectrometry (HRMS) and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy.
High-Resolution Mass Spectrometry (HRMS)
HRMS is a powerful technique for determining isotopic purity by precisely measuring the mass-to-charge ratio (m/z) of the labeled compound and its unlabeled counterpart.
-
Sample Preparation:
-
Prepare a stock solution of 2-Chloroaniline hydrochloride-¹³C₆ in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Prepare a dilute working solution (e.g., 1 µg/mL) for infusion or injection into the mass spectrometer.
-
Prepare a corresponding solution of unlabeled 2-chloroaniline hydrochloride to serve as a reference standard.
-
-
Instrumentation and Data Acquisition:
-
Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument.
-
Infuse the sample directly or inject it via a liquid chromatography system.
-
Acquire the full scan mass spectrum in positive ion mode, focusing on the m/z range corresponding to the protonated molecule [M+H]⁺.
-
-
Data Analysis:
-
Identify the monoisotopic peak for the unlabeled compound ([¹²C₆H₇ClN+H]⁺) and the labeled compound ([¹³C₆H₇ClN+H]⁺).
-
Measure the signal intensities of the respective molecular ion peaks.
-
The isotopic purity is calculated by comparing the intensity of the labeled species to the sum of the intensities of the labeled and unlabeled species, after correcting for the natural abundance of isotopes.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR provides a direct and quantitative measure of isotopic enrichment at specific atomic positions. Both ¹H and ¹³C NMR can be utilized for this purpose.
-
Sample Preparation:
-
Accurately weigh and dissolve a sufficient amount of 2-Chloroaniline hydrochloride-¹³C₆ in a deuterated solvent (e.g., DMSO-d₆).
-
Add a known amount of a certified internal standard if absolute quantification of chemical purity is also desired.
-
-
Instrumentation and Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Acquire a quantitative ¹³C NMR spectrum. This requires specific parameters to ensure accurate integration:
-
Inverse-gated decoupling: To suppress the Nuclear Overhauser Effect (NOE).
-
Long relaxation delay (D1): Typically 5-7 times the longest T₁ relaxation time of the carbon nuclei to ensure full magnetization recovery.
-
-
-
Data Analysis:
-
Integrate the signals corresponding to the six carbon atoms of the benzene ring.
-
The absence or negligible intensity of signals at the chemical shifts corresponding to the ¹²C isotopologue confirms high isotopic purity.
-
The isotopic enrichment can be calculated by comparing the integral of the ¹³C-enriched signals to any residual ¹²C signals.
-
Experimental Workflow: Bioanalytical Application
2-Chloroaniline hydrochloride-¹³C₆ is primarily used as an internal standard in bioanalytical methods to quantify 2-chloroaniline in complex matrices like plasma or urine. The following workflow illustrates its application in a typical LC-MS/MS assay.
References
Technical Guide: 2-Chloroaniline hydrochloride-13C6 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Chloroaniline (B154045) hydrochloride-13C6, a stable isotope-labeled internal standard crucial for quantitative analytical studies. This document outlines its chemical and physical properties, detailed experimental protocols for its use, and relevant metabolic pathway information.
Quantitative Data Summary
2-Chloroaniline hydrochloride-13C6 is a high-purity standard essential for mass spectrometry-based quantification, offering precise and accurate measurement of 2-chloroaniline in various matrices. Below is a summary of its key specifications based on available data from commercial suppliers.[1]
Table 1: General Properties and Specifications
| Property | Value |
| Chemical Formula | ¹³C₆H₇Cl₂N |
| Molecular Weight | 169.99 g/mol [1] |
| Appearance | Solid, White to off-white |
| Isotopic Purity | ≥99 atom % ¹³C[1] |
| Chemical Purity | ≥98% (CP)[1] |
| Mass Shift | M+6[1] |
| Storage Conditions | 2-8°C, sealed, away from moisture[1][2] |
Table 2: Safety Information
| Hazard Information | Details |
| Signal Word | Danger[1] |
| Hazard Statements | H301 + H311 (Toxic if swallowed, in contact with skin), H319 (Causes serious eye irritation), H373 (May cause damage to organs through prolonged or repeated exposure), H410 (Very toxic to aquatic life with long lasting effects)[1] |
| Hazard Classifications | Acute Toxicity (Oral, Dermal), Eye Irritation, Specific Target Organ Toxicity (Repeated Exposure), Aquatic Hazard (Acute and Chronic)[1] |
Experimental Protocols
The primary application of this compound is as an internal standard in quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[2] The following are detailed methodologies adapted from established methods for the analysis of chloroanilines.
Quantitative Analysis by GC-MS
This method is suitable for the determination of 2-chloroaniline in environmental and biological samples. The protocol is adapted from validated methods for p-chloroaniline and other aniline (B41778) derivatives.[3][4][5]
2.1.1. Sample Preparation (Liquid-Liquid Extraction)
-
Adjust the pH of the aqueous sample (e.g., water sample, urine) to >11 using 1 M Sodium Hydroxide.[5]
-
Spike the sample with a known amount of this compound solution.
-
Transfer the sample to a separatory funnel and add methylene (B1212753) chloride.
-
Shake vigorously for 2 minutes, periodically venting the funnel.[5]
-
Allow the layers to separate for at least 10 minutes and collect the organic (bottom) layer.[5]
-
Repeat the extraction twice more with fresh portions of methylene chloride.
-
Combine the organic extracts and dry them by passing through a column of anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
2.1.2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: DB-35MS, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 180°C.
-
Ramp 2: 20°C/min to 280°C, hold for 5 minutes.
-
-
MSD Transfer Line: 280°C.
-
Ion Source: Electron Ionization (EI) at 230°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
2-Chloroaniline: m/z 127, 92, 65.
-
2-Chloroaniline-13C6 (Internal Standard): m/z 133, 98, 69.
-
Quantitative Analysis by HPLC-UV/MS
This method is suitable for analyzing 2-chloroaniline in pharmaceutical formulations and aqueous samples. The protocol is based on established reversed-phase HPLC methods for similar compounds.[6][7]
2.2.1. Sample Preparation
-
Accurately weigh and dissolve the sample in the initial mobile phase composition to a known concentration (e.g., 1 mg/mL).
-
Spike the sample with a known amount of this compound solution.
-
Filter the sample through a 0.45 µm syringe filter prior to injection.
2.2.2. HPLC Instrumentation and Conditions
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Detector: Diode Array Detector (DAD) or Mass Spectrometer (MS).
-
Column: C18 column (e.g., XBridge C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid (for MS compatibility).[6]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Elution:
-
0-2 min: 20% B.
-
2-10 min: 20% to 80% B.
-
10-12 min: 80% B.
-
12-13 min: 80% to 20% B.
-
13-15 min: 20% B (re-equilibration).
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: 239 nm.[8]
-
MS Detection: Electrospray Ionization (ESI) in positive mode, monitoring the specific m/z for the analyte and internal standard.
Mandatory Visualizations
Experimental Workflow and Metabolic Pathway
The following diagrams illustrate a typical experimental workflow for using this compound as an internal standard and the metabolic pathway of 2-chloroaniline.
Caption: Workflow for quantitative analysis using a ¹³C-labeled internal standard.
Caption: Metabolic pathway of 2-chloroaniline in rats.[9]
References
- 1. 2-Chloroaniline-13C6 hydrochloride ≥99 atom % 13C, ≥98% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. zora.uzh.ch [zora.uzh.ch]
- 4. baua.de [baua.de]
- 5. benchchem.com [benchchem.com]
- 6. 2-Chloroaniline | SIELC Technologies [sielc.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]
Technical Guide: Spectral Properties of 2-Chloroaniline Hydrochloride-13C6
This technical guide provides a comprehensive overview of the spectral characteristics of 2-Chloroaniline hydrochloride-13C6, a crucial internal standard for researchers, scientists, and professionals in drug development. Due to the limited public availability of specific spectral data for the 13C6 labeled variant, this guide presents data for the unlabeled analogue, 2-chloroaniline, to serve as a reference point. The methodologies described are standard practices for spectral analysis and are applicable to the labeled compound.
Physicochemical Properties
This compound is the hydrochloride salt of 2-chloroaniline, isotopically labeled with Carbon-13. This labeling provides a distinct mass shift, making it an ideal internal standard for quantitative mass spectrometry-based assays.
| Property | Value |
| Chemical Formula | ¹³C₆H₇Cl₂N |
| Molecular Weight | 169.99 g/mol |
| Isotopic Purity | ≥99 atom % ¹³C |
| Assay | ≥98% (CP) |
| Form | Solid |
| Storage Temperature | 2-8°C |
| Mass Shift | M+6 |
Spectral Data Summary
The following tables summarize the available spectral data for unlabeled 2-chloroaniline. These values provide an estimate of the expected spectral characteristics of the 13C6 labeled compound, with the understanding that 13C-NMR signals will be significantly different due to the isotopic labeling.
¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 7.22 | Multiplet | Aromatic CH |
| 7.03 | Multiplet | Aromatic CH |
| 6.72 | Multiplet | Aromatic CH |
| 6.67 | Multiplet | Aromatic CH |
| 3.92 | Singlet | NH₂ |
| (Solvent: CDCl₃, Reference: ChemicalBook)[1] |
¹³C NMR Spectral Data
| Chemical Shift (ppm) |
| 146.4 |
| 138.6 |
| 136.9 |
| 129.3 |
| 116.9 |
| 114.7 |
| 113.5 |
| 112.7 |
| (Solvent: CDCl₃, Reference: Supporting Information for an article on nickel complexes)[2] |
Mass Spectrometry Data
| m/z | Relative Intensity |
| 127.0 | 100.0 |
| 129.0 | 32.2 |
| 92.0 | 20.2 |
| 65.0 | 24.3 |
| (Source: ChemicalBook)[1] |
Infrared (IR) Spectroscopy Data
SpectraBase provides ATR-IR data for 2-chloroaniline, though specific peak assignments are not detailed in the provided search results.[3]
Experimental Protocols
Detailed experimental protocols for acquiring the spectral data of this compound are not publicly available. The following are generalized procedures that serve as a starting point for analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation and purity assessment.
Materials:
-
This compound
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
NMR tubes
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve an appropriate amount of this compound in the chosen deuterated solvent within an NMR tube. The concentration will depend on the spectrometer's sensitivity.
-
Instrument Setup:
-
Tune and shim the spectrometer to the specific solvent and sample.
-
Set the appropriate acquisition parameters for ¹H and ¹³C NMR, including pulse sequence, acquisition time, relaxation delay, and number of scans.
-
-
Data Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum. Due to the low natural abundance of ¹³C (in unlabeled compounds) and longer relaxation times, ¹³C NMR acquisition typically requires a greater number of scans. However, for a fully labeled compound, the signal will be strong.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Data Analysis: Integrate the signals and determine the chemical shifts (ppm) by referencing to the solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (MS)
Objective: To confirm the molecular weight and isotopic enrichment of this compound.
Materials:
-
This compound
-
Appropriate solvent (e.g., methanol, acetonitrile)
-
Mass spectrometer (e.g., GC-MS, LC-MS)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent.
-
Method Development: Develop a suitable gas chromatography (GC) or liquid chromatography (LC) method to separate the analyte from any impurities.
-
MS Analysis: Introduce the sample into the mass spectrometer. For GC-MS, electron ionization (EI) is common. For LC-MS, electrospray ionization (ESI) is typically used.
-
Data Acquisition: Acquire the mass spectrum in full scan mode to observe the molecular ion peak and its isotopic pattern. The M+6 peak should be the most abundant.
-
Data Analysis: Analyze the resulting spectrum to confirm the mass-to-charge ratio (m/z) of the molecular ion and verify the isotopic distribution.
Workflow and Visualization
The primary application of this compound is as an internal standard in quantitative analytical methods.
Caption: Workflow for using this compound as an internal standard.
Conclusion
This compound is a valuable tool for quantitative analysis, particularly in mass spectrometry-based applications. While specific spectral data for this isotopically labeled compound is not widely published, the data for its unlabeled counterpart provides a useful reference. The experimental protocols outlined in this guide offer a foundation for researchers to perform their own spectral analyses. The primary utility of this compound lies in its ability to serve as a reliable internal standard, improving the accuracy and precision of analytical measurements in complex matrices.
References
An In-Depth Technical Guide to the ¹³C NMR Spectrum of 2-Chloroaniline hydrochloride-¹³C₆
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 2-Chloroaniline (B154045) hydrochloride, with a specific focus on its fully carbon-13 labeled isotopologue, 2-Chloroaniline hydrochloride-¹³C₆. While experimental data for the ¹³C₆-labeled compound is not publicly available, this document serves as a comprehensive predictive guide. It combines known spectral data for the unlabeled compound with the fundamental principles of NMR spectroscopy of isotopically labeled molecules. This guide will be an essential resource for researchers in drug development and related scientific fields, offering insights into spectral prediction, experimental design, and data interpretation for ¹³C-labeled aromatic amines.
Introduction to ¹³C NMR of Isotopically Labeled Compounds
Carbon-13 NMR spectroscopy is a powerful analytical technique for elucidating the carbon framework of organic molecules. In standard ¹³C NMR, the low natural abundance of the ¹³C isotope (~1.1%) results in a relatively low signal-to-noise ratio. Isotopic labeling, particularly uniform labeling with ¹³C (as in a ¹³C₆ compound), dramatically enhances the signal intensity, enabling more sensitive and detailed spectral analysis.
A key feature of the ¹³C NMR spectrum of a fully ¹³C-labeled compound is the presence of ¹³C-¹³C spin-spin coupling. This coupling, which is statistically improbable to observe in unlabeled compounds, provides valuable information about the connectivity of the carbon skeleton. The magnitude of the coupling constant (J-coupling) is dependent on the number of bonds separating the coupled nuclei.
¹³C NMR Spectrum of Unlabeled 2-Chloroaniline Hydrochloride
To predict the spectrum of the ¹³C₆-labeled compound, it is essential to first understand the spectrum of its unlabeled counterpart. The ¹³C NMR spectrum of 2-chloroaniline shows six distinct signals corresponding to the six carbon atoms of the benzene (B151609) ring. The chemical shifts are influenced by the electron-donating amino (-NH₂) group and the electron-withdrawing chloro (-Cl) group. The hydrochloride form will further influence the chemical shifts due to the protonation of the amino group.
Table 1: ¹³C NMR Chemical Shift Data for 2-Chloroaniline
| Carbon Atom | Chemical Shift (δ, ppm) in CDCl₃ | Chemical Shift (δ, ppm) in DMSO-d₆ |
| C1 (-NH₂) | ~142-144 | ~143-145 |
| C2 (-Cl) | ~120-122 | ~121-123 |
| C3 | ~129-131 | ~130-132 |
| C4 | ~120-122 | ~121-123 |
| C5 | ~127-129 | ~128-130 |
| C6 | ~117-119 | ~118-120 |
Note: The exact chemical shifts can vary depending on the solvent and the concentration. The formation of the hydrochloride salt will cause downfield shifts, particularly for the carbons ortho and para to the amino group.
Predicted ¹³C NMR Spectrum of 2-Chloroaniline hydrochloride-¹³C₆
The proton-decoupled ¹³C NMR spectrum of 2-Chloroaniline hydrochloride-¹³C₆ is predicted to exhibit six complex multiplets instead of the six singlets seen in the unlabeled compound. This complexity arises from ¹³C-¹³C spin-spin coupling.
Key Predicted Features:
-
Enhanced Signal Intensity: The signals will be significantly more intense than those of the unlabeled compound.
-
¹³C-¹³C Coupling: Each carbon signal will be split by its neighboring ¹³C nuclei.
-
One-bond couplings (¹J_CC): These will be the largest couplings, typically in the range of 50-65 Hz for aromatic compounds.
-
Two-bond couplings (²J_CC): These are generally smaller, around 1-5 Hz.
-
Three-bond couplings (³J_CC): These are typically in the range of 5-10 Hz.
-
Table 2: Predicted ¹³C-¹³C Coupling Constants for 2-Chloroaniline hydrochloride-¹³C₆
| Coupling | Predicted Range (Hz) |
| ¹J(C1-C2) | 55 - 65 |
| ¹J(C2-C3) | 55 - 65 |
| ¹J(C3-C4) | 55 - 65 |
| ¹J(C4-C5) | 55 - 65 |
| ¹J(C5-C6) | 55 - 65 |
| ¹J(C6-C1) | 55 - 65 |
| ²J(C1-C3) | 1 - 5 |
| ²J(C2-C4) | 1 - 5 |
| ³J(C1-C4) | 5 - 10 |
Note: These are estimated values based on data for benzene and substituted benzenes. The actual values will be influenced by the substituents.
The resulting spectrum for each carbon will be a complex multiplet. For example, the signal for C3 will be a doublet of doublets of doublets, further split by smaller long-range couplings.
Experimental Protocols
Acquiring a high-quality ¹³C NMR spectrum of a ¹³C-labeled compound requires careful consideration of experimental parameters.
A. Standard ¹³C NMR of a Labeled Compound
This protocol is for obtaining a standard proton-decoupled ¹³C NMR spectrum.
-
Sample Preparation:
-
Dissolve an appropriate amount of 2-Chloroaniline hydrochloride-¹³C₆ in a deuterated solvent (e.g., DMSO-d₆, D₂O). The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable time.
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
Use a standard pulse sequence for proton-decoupled ¹³C NMR (e.g., zgpg30 on Bruker instruments).
-
Set the number of scans (ns) to achieve an adequate signal-to-noise ratio. This will depend on the sample concentration.
-
Use a relaxation delay (d1) appropriate for the T₁ values of the carbons (a default of 1-2 seconds is often sufficient for qualitative spectra).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Reference the spectrum using the solvent peak or an internal standard.
-
Perform baseline correction.
-
B. Quantitative ¹³C NMR
For quantitative analysis, it is crucial to ensure that the signal integrals are directly proportional to the number of nuclei.
-
Sample Preparation: As above, but with precise weighing of the sample and any internal standard.
-
Instrument Setup:
-
Follow the standard setup procedure.
-
Use an inverse-gated decoupling pulse sequence to suppress the Nuclear Overhauser Effect (NOE).
-
Set a long relaxation delay (d1) of at least 5 times the longest T₁ of the carbons being quantified. If T₁ values are unknown, they can be measured using an inversion-recovery experiment.
-
Set the number of scans to achieve a high signal-to-noise ratio for accurate integration.
-
-
Data Processing:
-
Process the data as in the standard protocol.
-
Carefully integrate the signals of interest. The integration regions should be consistent for all peaks being compared.
-
Visualizations
Caption: Relationship between unlabeled and ¹³C₆ labeled 2-chloroaniline.
Caption: Generalized workflow for ¹³C NMR spectroscopy.
Conclusion
This technical guide provides a foundational understanding of the ¹³C NMR spectrum of 2-Chloroaniline hydrochloride-¹³C₆. While the absence of experimental data necessitates a predictive approach, the principles outlined here offer a robust framework for researchers. The enhanced sensitivity and the wealth of structural information from ¹³C-¹³C coupling make ¹³C-labeled compounds invaluable in detailed molecular analysis. The provided experimental protocols serve as a practical starting point for acquiring high-quality NMR data for such compounds, which is of particular importance in the fields of drug discovery and development where precise structural confirmation is paramount.
An In-Depth Technical Guide to the Mass Spectrometry of 2-Chloroaniline hydrochloride-13C6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the mass spectrometry data for 2-Chloroaniline (B154045) hydrochloride-13C6. This isotopically labeled compound is primarily utilized as an internal standard in quantitative analytical methodologies, such as NMR, GC-MS, and LC-MS, for the detection and quantification of 2-chloroaniline.[1] This document outlines the predicted mass spectral data, fragmentation patterns, and detailed experimental protocols relevant to its analysis.
Core Compound Information
| Property | Value | Reference |
| Chemical Name | 2-Chloroaniline hydrochloride-13C6 | |
| CAS Number | 1261170-86-8 | |
| Empirical Formula | 13C6H7Cl2N | |
| Isotopic Purity | ≥99 atom % 13C | |
| Mass Shift | M+6 |
Predicted Mass Spectrometry Data
The mass spectrum of unlabeled 2-chloroaniline is characterized by a prominent molecular ion peak and a series of fragment ions.[3] For this compound, the masses of the carbon-containing fragments will be shifted by +6 Da due to the six 13C atoms.
Table 1: Predicted m/z Values and Relative Intensities for 2-Chloroaniline-13C6
| Ion Description | Predicted m/z (for 35Cl isotope) | Predicted m/z (for 37Cl isotope) | Predicted Relative Intensity |
| Molecular Ion [M]+• | 133 | 135 | High |
| [M-H]+ | 132 | 134 | Low |
| [M-Cl]+ | 98 | - | Moderate |
| [M-HCN]+• | 106 | 108 | Moderate |
| [C5H4]+• | 70 | - | Moderate |
Note: Relative intensities are predicted based on the fragmentation of the unlabeled compound and may vary based on experimental conditions.
Fragmentation Pathway
The fragmentation of 2-Chloroaniline-13C6 under electron ionization is expected to follow pathways common to aromatic amines and halogenated aromatic compounds. The primary fragmentation events involve the loss of a chlorine radical and the elimination of neutral molecules such as hydrogen cyanide (HCN).
Caption: Predicted EI fragmentation pathway of 2-Chloroaniline-13C6.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
The following provides a general methodology for the analysis of this compound using GC-MS. This protocol is a template and may require optimization based on the specific instrumentation and analytical goals.
1. Sample Preparation
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent such as methanol (B129727) or acetonitrile. Perform serial dilutions to create calibration standards at the desired concentrations.
-
Sample Extraction (if applicable): For analysis in complex matrices (e.g., environmental or biological samples), a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte and internal standard.
-
Derivatization (optional): To improve chromatographic performance and thermal stability, derivatization of the amine group (e.g., by acylation) can be performed.
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically suitable. A common dimension is 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Inlet: Split/splitless injector. Use in splitless mode for trace analysis.
-
Injector Temperature: 250 - 280 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 - 1.5 mL/min).
-
Oven Temperature Program:
-
Initial Temperature: 60 - 80 °C, hold for 1-2 minutes.
-
Ramp: 10 - 20 °C/min to 280 - 300 °C.
-
Final Hold: 2-5 minutes.
-
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Full scan for qualitative analysis and identification of fragmentation patterns. Selected Ion Monitoring (SIM) for quantitative analysis, monitoring the characteristic ions of both the analyte and the internal standard.
-
Caption: General experimental workflow for GC-MS analysis.
Conclusion
This technical guide provides a foundational understanding of the mass spectrometry of this compound. While experimental data for this specific isotopically labeled standard is not widely published, a robust predictive model based on the unlabeled analogue offers valuable insights for researchers. The provided experimental protocol serves as a comprehensive starting point for developing and validating quantitative analytical methods utilizing this internal standard. Adherence to good laboratory practices and thorough method validation are essential for obtaining accurate and reproducible results.
References
Synthesis of ¹³C Labeled 2-Chloroaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of a robust synthetic pathway for the preparation of ¹³C labeled 2-chloroaniline (B154045). This isotopically labeled compound is a valuable tool in various research applications, including mechanistic studies, metabolic tracking, and as an internal standard in quantitative analyses. This guide details a reliable three-step synthesis starting from commercially available ¹³C labeled aniline (B41778).
Synthetic Strategy
The synthesis of ¹³C labeled 2-chloroaniline is strategically designed in three key stages to ensure high yield and regioselectivity. The overall approach involves:
-
Protection of the Amino Group: The amino group of aniline-¹³C₆ is first protected by acetylation to form acetanilide-¹³C₆. This is a crucial step to control the subsequent chlorination reaction and prevent unwanted side products.
-
Regioselective Ortho-Chlorination: The acetanilide-¹³C₆ is then subjected to a regioselective chlorination at the ortho position to yield 2-chloroacetanilide-¹³C₆. The acetyl group directs the chlorination primarily to the ortho and para positions, and with careful selection of chlorinating agents and conditions, high ortho selectivity can be achieved.
-
Deprotection of the Amino Group: Finally, the acetyl group is removed from 2-chloroacetanilide-¹³C₆ via hydrolysis to afford the desired product, 2-chloroaniline-¹³C₆.
This multi-step approach allows for the precise introduction of the chlorine atom at the desired position on the ¹³C labeled benzene (B151609) ring.
Experimental Protocols
The following sections provide detailed experimental procedures for each step of the synthesis. These protocols are based on established chemical transformations and have been adapted for the synthesis of the ¹³C labeled target compound.
Step 1: Acetylation of Aniline-¹³C₆ to Acetanilide-¹³C₆
This procedure details the protection of the amino group of aniline-¹³C₆ by reaction with acetic anhydride (B1165640).
Reaction:
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Aniline-¹³C₆ | 99.11 | 1.0 g | 10.09 |
| Acetic Anhydride | 102.09 | 1.2 mL | 12.7 |
| Concentrated HCl | 36.46 | 0.9 mL | ~10.8 |
| Sodium Acetate (B1210297) | 82.03 | 1.06 g | 12.9 |
| Deionized Water | 18.02 | As needed | - |
| Ethanol (B145695) (95%) | 46.07 | As needed | - |
Procedure: [1]
-
In a 50 mL Erlenmeyer flask, dissolve 1.0 g of Aniline-¹³C₆ in 28 mL of deionized water. Note that aniline is not fully soluble and will form a biphasic mixture.
-
Slowly add 0.9 mL of concentrated hydrochloric acid to the mixture with swirling. The aniline should dissolve to form a clear solution of aniline hydrochloride.
-
In a separate beaker, prepare a solution of 1.06 g of sodium acetate in 6 mL of deionized water.
-
To the aniline hydrochloride solution, add 1.2 mL of acetic anhydride with continuous swirling.
-
Immediately add the sodium acetate solution to the reaction mixture. A white precipitate of acetanilide-¹³C₆ will form.
-
Cool the flask in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the crude acetanilide-¹³C₆ by vacuum filtration using a Büchner funnel and wash the crystals with a small amount of cold deionized water.
-
Purify the product by recrystallization from a minimal amount of hot 95% ethanol.
-
Dry the purified crystals of acetanilide-¹³C₆ to a constant weight.
Expected Yield: Based on typical yields for this reaction, a yield of 85-95% can be expected.
Step 2: Ortho-Chlorination of Acetanilide-¹³C₆ to 2-Chloroacetanilide-¹³C₆
This step involves the regioselective chlorination of the activated aromatic ring of acetanilide-¹³C₆ at the ortho position.
Reaction:
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (for 1.0 g Acetanilide) | Moles (mmol) |
| Acetanilide-¹³C₆ | 141.14 | 1.0 g | 7.08 |
| Sulfuryl Chloride | 134.97 | 0.52 mL | 7.08 |
| Diisopropylamine (B44863) | 101.19 | 0.1 mL | 0.71 |
| Dichloromethane (B109758) | 84.93 | 20 mL | - |
Procedure: [2]
-
In a dry 50 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 g of acetanilide-¹³C₆ in 20 mL of anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add 0.1 mL of diisopropylamine (catalyst) to the stirred solution.
-
Slowly add 0.52 mL of sulfuryl chloride dropwise to the reaction mixture over a period of 10 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring for an additional 3-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding 10 mL of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude 2-chloroacetanilide-¹³C₆.
-
Purify the product by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate).
Expected Yield: Yields for ortho-chlorination reactions of this type are typically in the range of 70-85%.
Step 3: Hydrolysis of 2-Chloroacetanilide-¹³C₆ to 2-Chloroaniline-¹³C₆
The final step is the deprotection of the amino group by acidic hydrolysis to yield the target compound.
Reaction:
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (for 1.0 g 2-Chloroacetanilide) | Moles (mmol) |
| 2-Chloroacetanilide-¹³C₆ | 175.59 | 1.0 g | 5.69 |
| Concentrated HCl | 36.46 | 5 mL | ~60 |
| Ethanol | 46.07 | 10 mL | - |
| Sodium Hydroxide (B78521) (50% aq. soln.) | 40.00 | As needed | - |
| Diethyl Ether | 74.12 | As needed | - |
-
In a 50 mL round-bottom flask, suspend 1.0 g of 2-chloroacetanilide-¹³C₆ in a mixture of 10 mL of ethanol and 5 mL of concentrated hydrochloric acid.
-
Attach a reflux condenser and heat the mixture to reflux using a heating mantle.
-
Maintain the reflux for 2-3 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the acidic solution by the dropwise addition of a 50% aqueous sodium hydroxide solution until the pH is basic (pH > 10). Perform this step in an ice bath as the neutralization is exothermic.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic extracts and wash with brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent by rotary evaporation to yield the crude 2-chloroaniline-¹³C₆.
-
The product can be further purified by distillation under reduced pressure if necessary.
Expected Yield: Hydrolysis reactions of this nature typically proceed with high yields, often in the range of 90-98%.
Data Presentation
The following table summarizes the expected physical and chemical properties of the key compounds in the synthetic pathway.
| Compound | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) |
| Aniline-¹³C₆ | 99.11 | Colorless to pale yellow liquid | -6 |
| Acetanilide-¹³C₆ | 141.14 | White crystalline solid | 114-116 |
| 2-Chloroacetanilide-¹³C₆ | 175.59 | Light beige solid | 86-88[5] |
| 2-Chloroaniline-¹³C₆ | 133.54 | Colorless to amber liquid | -2 to 0 |
Experimental Workflow and Signaling Pathways
The overall synthetic workflow is depicted in the following diagram, illustrating the logical progression from the starting material to the final product.
Caption: Synthetic workflow for the preparation of ¹³C labeled 2-chloroaniline.
Conclusion
This technical guide outlines a comprehensive and practical three-step synthesis for ¹³C labeled 2-chloroaniline. By following the detailed experimental protocols, researchers can reliably produce this valuable isotopically labeled compound for a wide range of scientific applications. The use of a protecting group strategy ensures high regioselectivity in the critical chlorination step, leading to a high-purity final product. As with all chemical syntheses, appropriate safety precautions should be taken, and all manipulations should be performed in a well-ventilated fume hood.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Amine organocatalysts for highly ortho-selective chlorination of anilines with sulfuryl chloride - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. EP0500156A1 - Process for the preparation of 2-chloro and 2,6-dichloroanilines - Google Patents [patents.google.com]
- 5. Chloroacetanilide | C8H8ClNO | CID 11485 - PubChem [pubchem.ncbi.nlm.nih.gov]
The In Vivo Metabolic Fate of 2-Chloroaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo metabolic fate of 2-chloroaniline (B154045), a compound of interest in various industrial applications and of concern for its potential toxicity. Understanding its absorption, distribution, metabolism, and excretion (ADME) is crucial for risk assessment and in the development of safer chemical alternatives.
Absorption and Distribution
2-Chloroaniline can be absorbed into the body through oral, dermal, and inhalation routes.[1] Following absorption, it is distributed throughout the body, with the highest accumulation of the parent compound and its metabolites observed in the liver and kidneys.[1][2] Subcellularly, the highest concentration of radioactivity from labeled 2-chloroaniline is generally found in the cytosolic fraction of liver and kidney cells.[1] Covalent binding of reactive metabolites to macromolecules, particularly in the hepatic microsomal fraction, has been detected, which is a key consideration in assessing its toxic potential.[1]
Metabolism
The biotransformation of 2-chloroaniline in vivo, primarily studied in Fischer 344 rats, proceeds through several key pathways. The major routes of metabolism are para-hydroxylation of the aromatic ring and direct conjugation of the amino group with sulfate (B86663) and glucuronic acid.[2][3][4] N-acetylation represents a more minor metabolic pathway.[3][4]
The primary metabolites identified are:
-
4-Amino-3-chlorophenyl sulfate: The major urinary metabolite.[2][3][4]
-
4-Amino-3-chlorophenol: The product of para-hydroxylation.[2][3]
-
4-Amino-3-chlorophenyl glucuronide: An O-glucuronide conjugate of the hydroxylated metabolite.[2][3]
-
2-Chloroaniline-N-sulfate: A direct conjugate of the parent compound.[2][3]
-
2-Chloroaniline-N-glucuronide: Another direct conjugate of the parent compound.[2][3]
-
N-acetylated products: Such as 2-chloro-4-hydroxyacetanilide and its sulfate or glucuronide conjugates, which are considered minor metabolites.[3][4]
dot
Caption: Metabolic pathway of 2-chloroaniline in vivo.
Excretion
The primary route of elimination for 2-chloroaniline and its metabolites is through the urine.[1][2][3] Studies in Fischer 344 rats have shown that after 24 hours of administration, approximately 53% of the administered radioactivity is excreted in the urine, with less than 1% found in the feces.[2][3]
Quantitative Data
The following tables summarize the quantitative data on the urinary excretion of 2-chloroaniline and its metabolites in male Fischer 344 rats following a single intraperitoneal dose.
Table 1: Distribution of Radioactivity 24 hours Post-Administration of [14C]2-Chloroaniline in Male F344 Rats
| Excretion Route | % of Administered Radioactivity |
| Urine | 53.1% |
| Feces | < 1% |
Data sourced from studies on male Fischer 344 rats.[3]
Table 2: Relative Abundance of 2-Chloroaniline and its Metabolites in the Urine of Male F344 Rats
| Metabolite | % of Total Urinary Radioactivity |
| 4-Amino-3-chlorophenyl sulfate | 31.6% |
| 2-Chloroaniline-N-sulfate | 18.6% |
| 2-Chloroaniline (Unchanged) | 16.9% |
| 4-Amino-3-chlorophenol | 10.8% |
| 2-Chloroaniline-N-glucuronide | 8.6% |
| 4-Amino-3-chlorophenyl glucuronide | 3.7% |
| N-Acetylated Products | Minor |
Data represents the percentage of total radioactivity found in the urine over a 24-hour period.[2][3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of toxicokinetic studies. The following sections outline typical protocols for in vivo studies, sample preparation, and analysis of 2-chloroaniline and its metabolites.
References
An In-depth Technical Guide to the Environmental Degradation Pathways of Chloroanilines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the environmental degradation pathways of chloroanilines, a class of compounds widely used in the synthesis of dyes, pharmaceuticals, and pesticides. Due to their persistence and potential toxicity, understanding their fate in the environment is of paramount importance. This document details the abiotic and biotic degradation mechanisms, presents quantitative data on degradation kinetics, outlines experimental protocols for their study, and visualizes key pathways and workflows.
Introduction to Chloroanilines and their Environmental Fate
Chloroanilines are aromatic amines substituted with one or more chlorine atoms. Their widespread use has led to their detection in various environmental compartments, including soil and water.[1] The environmental persistence and potential for bioaccumulation of chloroanilines and their transformation products pose a risk to ecosystems and human health.[2] Degradation of these compounds can occur through two primary routes: abiotic and biotic pathways. Abiotic degradation is primarily driven by photolysis, while biotic degradation involves metabolism by a diverse range of microorganisms.
Abiotic Degradation Pathways
The primary abiotic degradation pathway for chloroanilines in the environment is photodegradation, driven by sunlight. Other abiotic processes such as hydrolysis are generally not considered significant fate processes for chloroanilines under typical environmental conditions.
Photodegradation
Photodegradation, or photolysis, is a major mechanism for the transformation of chloroanilines in aquatic environments.[3] The process is initiated by the absorption of ultraviolet (UV) radiation, leading to the excitation of the chloroaniline molecule and subsequent chemical reactions. The presence of photosensitizers, such as humic substances, can influence the rate of photodegradation.[3]
The photodegradation of chloroanilines can proceed through several mechanisms, including hydroxyl radical attack, reductive dechlorination, and dimerization.[4][5] The main intermediate products of 2-chloroaniline (B154045) photodegradation in the presence of a TiO2 photocatalyst have been identified as 2-chlorophenol (B165306) and p-benzoquinone.[6] For 4-chloroaniline (B138754), intermediates such as 3-hydroxy-4-chloronitrobenzene, 4-hydroxynitrobenzene, phenol, and aniline (B41778) have been observed.[6]
The kinetics of photocatalytic degradation of chloroanilines are often described by pseudo-first-order kinetics, which can be rationalized using the Langmuir-Hinshelwood model.[6] This model considers the adsorption of the compound onto the surface of a photocatalyst, the surface reaction, and the desorption of the products.
Diagram: Generalized Photodegradation Pathway of a Monochloroaniline
Caption: Generalized photodegradation pathway of a monochloroaniline.
Microbial Degradation Pathways
The biodegradation of chloroanilines is a key process in their removal from contaminated environments. A variety of microorganisms, including bacteria and fungi, have been shown to degrade these compounds.[7][8] The degradation pathways typically involve initial enzymatic attacks that lead to the formation of catechols or chlorocatechols, which are then further metabolized through ring-cleavage pathways.[4]
Aerobic Biodegradation
Under aerobic conditions, the initial step in the degradation of monochloroanilines is often an oxidative deamination catalyzed by aniline dioxygenase, leading to the formation of the corresponding chlorocatechol.[9] These chlorocatechols are then channeled into either the ortho- or meta-cleavage pathway.[4]
-
Ortho-cleavage pathway: In this pathway, chlorocatechol 1,2-dioxygenase cleaves the aromatic ring between the two hydroxyl groups to form chloro-cis,cis-muconic acid.[9]
-
Meta-cleavage pathway: Here, catechol 2,3-dioxygenase cleaves the ring adjacent to one of the hydroxyl groups, yielding a hydroxymuconic semialdehyde derivative.
Some bacteria, such as Acinetobacter baylyi strain GFJ2, have been shown to possess two distinct degradation pathways for 4-chloroaniline, one leading to 4-chlorocatechol (B124253) and the other to aniline.[3]
Anaerobic Biodegradation
Under anaerobic conditions, the degradation of chloroanilines can also occur. For instance, 2-chloroaniline has been shown to be degraded to hexanoic acid and ultimately mineralized to CO2 by an enriched bacterial consortium under anaerobic conditions.[10]
Co-metabolism
The degradation of chloroanilines can be enhanced through co-metabolism, where the microorganisms do not use the chloroaniline as a primary carbon and energy source but degrade it in the presence of another growth-supporting substrate. Aniline is a common co-substrate that has been shown to enhance the biodegradation of p-chloroaniline.
Diagram: Aerobic Biodegradation Pathways of 4-Chloroaniline
Caption: Aerobic biodegradation pathways of 4-chloroaniline.
Quantitative Data on Chloroaniline Degradation
The rate of chloroaniline degradation is influenced by various factors, including the specific chloroaniline isomer, the type of degradation process, and environmental conditions such as pH, temperature, and the presence of other substances.
Table 1: Photodegradation Rate Constants of Chloroanilines
| Chloroaniline Isomer | Photocatalyst | Rate Constant (k) | Conditions | Reference |
| 2-Chloroaniline | Hal-TiO₂ | 0.015 min⁻¹ | 298 K | [6] |
| 2-Chloroaniline | P25 | 0.012 min⁻¹ | 298 K | [6] |
| 2,6-Dichloroaniline | Hal-TiO₂ | 0.016 min⁻¹ | 298 K | [6] |
| 4-Chloroaniline | TiO₂/UV | Not specified | pH 11 | [11] |
Table 2: Biodegradation Half-lives and Rates of Chloroanilines
| Chloroaniline Isomer | Microorganism/System | Half-life (t₁/₂) | Degradation Rate | Conditions | Reference | | :--- | :--- | :--- | :--- | :--- | | 4-Chloroaniline | Acinetobacter baumannii CA2 | Not specified | 8.7 ± 1.60 nmol min⁻¹ (mg cell protein)⁻¹ | 0.2 mM 4-CA |[4] | | 4-Chloroaniline | Pseudomonas putida CA16 | Not specified | 13.6 ± 2.50 nmol min⁻¹ (mg cell protein)⁻¹ | 0.2 mM 4-CA |[4] | | 4-Chloroaniline | Klebsiella sp. CA17 | Not specified | 19.0 ± 2.33 nmol min⁻¹ (mg cell protein)⁻¹ | 0.2 mM 4-CA |[4] | | 3-Chloroaniline | Acinetobacter baumannii GFJ1 | Not specified | 3.45 ± 0.33 µM h⁻¹ mg cell protein⁻¹ | Aerobic |[12] | | 2-Chloroaniline | Anaerobic consortium | Not specified | Pseudo-first-order rate constant of 0.076 d⁻¹ (with AQ-GO) | Anaerobic |[10] | | 4-Chloroaniline | Experimental pond | 3 and 11 days (biphasic) | Not specified | ~50 ppb initial concentration |[8] | | 3-Chloroaniline | Pond and river water | 0.4 years | Not specified | Laboratory studies |[13] |
Experimental Protocols
Aerobic Biodegradation Experiment
This protocol outlines a general procedure for assessing the aerobic biodegradation of a chloroaniline by a pure bacterial culture.
1. Materials and Reagents:
-
Bacterial strain capable of degrading the target chloroaniline (e.g., Acinetobacter baumannii).
-
Mineral Salts Medium (MSM) with the following composition (per liter of deionized water): K₂HPO₄ (1.5 g), KH₂PO₄ (0.5 g), (NH₄)₂SO₄ (0.5 g), MgSO₄·7H₂O (0.2 g), CaCl₂·2H₂O (0.01 g), FeSO₄·7H₂O (0.001 g).
-
Target chloroaniline (e.g., 4-chloroaniline).
-
Sterile flasks and culture tubes.
-
Shaking incubator.
-
Spectrophotometer.
-
HPLC or GC-MS for analysis.
2. Procedure:
-
Inoculum Preparation: Grow the bacterial strain in a nutrient-rich medium (e.g., Luria-Bertani broth) overnight at 30°C with shaking (150 rpm). Harvest the cells by centrifugation (5000 x g, 10 min), wash twice with sterile MSM, and resuspend in MSM to a desired optical density (e.g., OD₆₀₀ of 1.0).
-
Biodegradation Assay:
-
Prepare replicate flasks containing 100 mL of MSM.
-
Add the target chloroaniline from a stock solution to achieve the desired initial concentration (e.g., 50 mg/L).
-
Inoculate the flasks with 1% (v/v) of the prepared inoculum.
-
Include a sterile control (no inoculum) and a biotic control (with inoculum but no chloroaniline).
-
Incubate the flasks at 30°C with shaking (150 rpm).
-
-
Sampling and Analysis:
-
Withdraw samples at regular time intervals (e.g., 0, 6, 12, 24, 48, 72 hours).
-
Measure bacterial growth by monitoring the optical density at 600 nm.
-
For chloroaniline and metabolite analysis, centrifuge the samples to remove bacterial cells.
-
Analyze the supernatant using a validated HPLC or GC-MS method.
-
Diagram: Experimental Workflow for Aerobic Biodegradation Study
Caption: Experimental workflow for an aerobic biodegradation study.
Analytical Method: GC-MS for Chloroaniline Quantification
This protocol is a general guideline for the quantitative analysis of 4-chloroaniline in water samples using Gas Chromatography-Mass Spectrometry (GC-MS) with an internal standard.[9][14][15]
1. Sample Preparation (Liquid-Liquid Extraction):
-
To a 1-liter water sample, add a known amount of a deuterated internal standard (e.g., 4-chloroaniline-d4).
-
Adjust the sample pH to >11 with 1 M NaOH.
-
Transfer the sample to a 2-liter separatory funnel.
-
Add 60 mL of methylene (B1212753) chloride and shake for 2 minutes, venting periodically.
-
Allow the layers to separate and collect the organic (bottom) layer.
-
Repeat the extraction twice more with fresh 60 mL portions of methylene chloride.
-
Combine the three extracts and dry by passing through a column of anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
2. GC-MS Analysis:
-
Gas Chromatograph:
-
Column: DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Inlet: Splitless mode, 250°C.
-
Oven Program: Start at 60°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
Mass Spectrometer:
-
Ionization: Electron Impact (EI) at 70 eV.
-
Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor (for 4-chloroaniline): m/z 127 (quantification), 129, 92.
-
Ions to Monitor (for 4-chloroaniline-d4): m/z 131 (quantification), 133.
-
3. Quantification:
-
Prepare a calibration curve by analyzing standards of known 4-chloroaniline concentrations containing a constant amount of the internal standard.
-
Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
-
Determine the concentration of 4-chloroaniline in the samples by using the response factor from the calibration curve.
Conclusion
The environmental degradation of chloroanilines is a complex process involving both abiotic and biotic pathways. Photodegradation is a significant abiotic route, while microbial degradation, particularly under aerobic conditions, plays a crucial role in the complete mineralization of these compounds. Understanding the kinetics and mechanisms of these degradation pathways is essential for predicting the environmental fate of chloroanilines and for developing effective remediation strategies for contaminated sites. The experimental protocols and analytical methods outlined in this guide provide a framework for researchers to further investigate the degradation of these important environmental contaminants.
References
- 1. researchgate.net [researchgate.net]
- 2. baua.de [baua.de]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Genetic Diversity among 3-Chloroaniline- and Aniline-Degrading Strains of the Comamonadaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-Chloroaniline | ClC6H4NH2 | CID 7812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. zora.uzh.ch [zora.uzh.ch]
- 10. Enhanced dechlorination and biodegradation of 2-chloroaniline by a 2-aminoanthraquinone-graphene oxide composite under anaerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iwaponline.com [iwaponline.com]
- 12. researchgate.net [researchgate.net]
- 13. 3-Chloroaniline | C6H6ClN | CID 7932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
A Comprehensive Toxicological Profile of 2-Chloroaniline and its Metabolites
An In-depth Guide for Researchers and Drug Development Professionals
This technical guide provides a detailed examination of the toxicological profile of 2-chloroaniline (B154045) (2-CA), a chemical intermediate used in the manufacturing of dyes, pigments, pharmaceuticals, and agricultural products.[1] Given its potential for human exposure and inherent toxicity, a thorough understanding of its absorption, distribution, metabolism, excretion (ADME), and toxic endpoints is critical for risk assessment and the development of safe handling protocols in research and industrial settings.
Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
2-Chloroaniline can be absorbed into the body through inhalation, ingestion, and dermal contact.[2][3] Following absorption, it is distributed to various tissues, with the highest accumulation observed in the liver and kidneys.[4] The primary route of elimination is through the urine, with over 50% of an administered dose being excreted within 24 hours.[5]
Metabolism is a critical determinant of 2-chloroaniline's toxicity. The biotransformation process occurs primarily in the liver and involves several key pathways. The major routes of metabolism are para-hydroxylation of the aromatic ring and subsequent sulfate (B86663) conjugation.[5] Direct conjugation of the parent compound with sulfates and glucuronides also represents a significant pathway.[4][5] Minor metabolic pathways include N-acetylation.[4][5]
The primary urinary metabolites identified in Fischer 344 rats are detailed in the table below.
Table 1: Urinary Metabolites of 2-Chloroaniline in Fischer 344 Rats Following Intraperitoneal Injection
| Metabolite | Percentage of Total Urinary Radioactivity |
|---|---|
| 4-Amino-3-chlorophenyl sulfate | 31.6%[4][5] |
| 2-Chloroaniline (unchanged parent compound) | 16.9%[4][5] |
| 4-Amino-3-chlorophenol | 10.8%[4][5] |
| 2-Chloroaniline-N-sulfate | 18.6%[4][5] |
| 2-Chloroaniline-N-glucuronide | 8.6%[4][5] |
| 4-Amino-3-chlorophenol-O-glucuronide | 3.7%[4][5] |
| N-acetylated products | Minor[4][5] |
Toxicological Endpoints
The toxicity of 2-chloroaniline is multifaceted, affecting multiple organ systems. It is classified as acutely toxic if swallowed, in contact with skin, or if inhaled.[2][6]
Acute exposure to 2-chloroaniline can induce a range of symptoms, including tremors, cyanosis (bluish discoloration of the skin), labored breathing, and reduced motor activity.[4] The primary and most critical effect of acute toxicity is methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen.[4][7][8]
Table 2: Acute Toxicity of 2-Chloroaniline
| Endpoint | Species | Route | Value | Reference |
|---|---|---|---|---|
| LD50 | Mouse | Oral | 256 mg/kg bw | [4][9] |
| LD50 | Rat | Dermal | 1000 mg/kg bw | [4] |
| LC50 | Rat | Inhalation | 6.1 mg/L air (4 hours) | [4][9] |
| LC50 | Rat | Inhalation | >4.406 mg/L air (4 hours) |[4] |
Prolonged or repeated exposure to 2-chloroaniline may cause damage to organs, with the hematopoietic system (blood-forming organs) being the primary target.[2][4][7] Key findings from repeated dose studies include methemoglobin formation, hemolytic anemia, increased Heinz bodies, and extramedullary hematopoiesis.[4] The spleen is a significant target organ, often showing enlargement and dark red discoloration.[4]
Table 3: Repeated Dose Toxicity of 2-Chloroaniline
| Study Duration | Species | Route | Key Findings | LOAEL | Reference |
|---|---|---|---|---|---|
| 13 Weeks | Fischer 344 Rats & B6C3F1 Mice | Oral (gavage) | Methemoglobinemia, hemolytic anemia, extramedullary hematopoiesis, Heinz body formation. | 10 mg/kg bw/day | [4][10] |
| 5 Days | Wistar Rats | Inhalation | Cyanosis, tremor, increased Heinz bodies, increased methemoglobin (1.3-3.3%). | 55 mg/m³ |[4] |
The genotoxic potential of 2-chloroaniline is not definitively established, with studies showing inconsistent results.[4] While some in vitro assays have been positive, several in vivo micronucleus tests have yielded negative results.[4]
There are no direct experimental carcinogenicity data for 2-chloroaniline.[4] However, there is concern for its carcinogenic potential due to its structural similarity to other anilines, such as 4-chloroaniline, which is a known animal carcinogen that produces spleen and liver neoplasms.[4][11] The proposed mechanism of carcinogenicity for these compounds is often non-genotoxic and linked to the chronic tissue damage and regenerative proliferation caused by persistent methemoglobinemia and hemolysis, particularly affecting the spleen in rats.[4]
Table 4: Genotoxicity of 2-Chloroaniline
| Assay Type | System | Metabolic Activation | Result |
|---|---|---|---|
| Ames Test (e.g., S. typhimurium) | In Vitro | With and without S9 | Inconsistent/Weakly Positive[4][12] |
| Chromosome Aberration Test | In Vitro (Chinese Hamster Lung Cells) | With S9 | Positive[4] |
| Umu-test | In Vitro | With and without S9 | Positive[4] |
| Micronucleus Test | In Vivo (Mouse Bone Marrow) | N/A | Negative[4] |
Mechanism of Toxicity: Methemoglobin Formation
The principal mechanism of 2-chloroaniline's acute and chronic toxicity is the induction of methemoglobinemia.[4][7] This process is driven by the metabolic activation of 2-chloroaniline to reactive intermediates, such as N-hydroxy-2-chloroaniline. These metabolites enter red blood cells and participate in a redox cycle, leading to the oxidation of ferrous iron (Fe²⁺) in hemoglobin to its ferric state (Fe³⁺). The resulting methemoglobin is incapable of binding and transporting oxygen, leading to functional anemia, cyanosis, and hypoxia.[13]
Key Experimental Protocols
The toxicological data for 2-chloroaniline are derived from standardized testing protocols. Below are summaries of the methodologies for key cited studies.
Protocol 1: Acute Dermal Toxicity (similar to OECD TG 402)
-
Objective: To determine the acute toxicity of 2-chloroaniline following dermal application.
-
Species: Wistar rats (5 per sex per dose group).[4]
-
Dosing: The substance was applied at dose levels of 100, 500, or 2000 mg/kg body weight under an occlusive dressing for 24 hours.[4]
-
Observations: Animals were monitored for mortality, clinical signs of toxicity (tremors, cyanosis, labored breathing), and gross pathological changes.[4]
-
Endpoint: Calculation of the dermal LD50 value, which was determined to be 1000 mg/kg bw.[4]
Protocol 2: 13-Week Repeated Dose Oral Toxicity (similar to OECD TG 408)
-
Objective: To evaluate the sub-chronic oral toxicity of 2-chloroaniline.
-
Species: Fischer 344 rats and B6C3F1 mice (10 per sex per dose group).[4]
-
Dosing: The substance was administered by oral gavage at doses of 10, 20, 40, 80, and 160 mg/kg bw/day, 5 days a week, for 13 weeks.[4]
-
Observations: Included clinical signs, body weight changes, comprehensive hematology (including methemoglobin levels), clinical chemistry, and histopathological examination of organs.[4][10]
-
Endpoint: Identification of target organs and determination of the Lowest Observed Adverse Effect Level (LOAEL), reported as 10 mg/kg bw/day based on hematotoxicity.[4]
References
- 1. 2-Chloroaniline | 95-51-2 [chemicalbook.com]
- 2. lobachemie.com [lobachemie.com]
- 3. 2-Chloroaniline | C6H6ClN | CID 7240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. Biotransformation of 2-chloroaniline in the Fischer 344 rat: identification of urinary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 7. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 8. ICSC 0129 - 2-CHLOROANILINE [inchem.org]
- 9. benchchem.com [benchchem.com]
- 10. NTP Comparative Toxicity Studies of o-, m-, and p-Chloroanilines (CAS Nos. 95-51-2; 108-42-9; and 106-47-8) Administered by Gavage to F344/N Rats and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Genotoxicity of aniline derivatives in various short-term tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. TOXICOLOGY LABORATORY ANALYSIS AND HUMAN EXPOSURE TO p-CHLOROANILINE - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of Chloroaniline Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of the three isomers of chloroaniline: 2-chloroaniline (B154045), 3-chloroaniline (B41212), and 4-chloroaniline (B138754). This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical synthesis applications.
Physical Properties
The physical properties of the chloroaniline isomers are dictated by the position of the chlorine atom on the aniline (B41778) ring, which influences intermolecular forces and molecular symmetry. These properties are summarized in the table below.
| Property | 2-Chloroaniline | 3-Chloroaniline | 4-Chloroaniline |
| Molecular Formula | C₆H₆ClN | C₆H₆ClN | C₆H₆ClN |
| Molar Mass ( g/mol ) | 127.57 | 127.57 | 127.57 |
| Appearance | Clear pale yellow to brown liquid | Colorless to light amber liquid | Pale yellow solid |
| Melting Point (°C) | -2 to 3 | -11 to -9 | 67-70 |
| Boiling Point (°C) | 208-210 | 230-231 | 232 |
| Density (g/mL at 25°C) | 1.213 | 1.206 | 1.43 (solid) |
| Water Solubility (g/L at 20°C) | 5.13[1][2] | 6.8[3][4][5] | 2.6[6] |
| pKa (of the conjugate acid at 25°C) | 2.65[7] | 3.46[5] | 3.98[8] |
| Dipole Moment (D) | ~1.9 | ~2.43[9] | ~2.80[10] |
Chemical Properties and Reactivity
The chemical behavior of chloroaniline isomers is characterized by the interplay between the electron-donating amino group (-NH₂) and the electron-withdrawing, ortho-, para-directing chloro group (-Cl).
Basicity
The basicity of the chloroaniline isomers, as indicated by their pKa values, is lower than that of aniline (pKa ≈ 4.6). The electron-withdrawing inductive effect of the chlorine atom reduces the electron density on the nitrogen atom, making it a weaker base. The basicity follows the order: 4-chloroaniline > 3-chloroaniline > 2-chloroaniline . This is because the inductive effect of the chlorine atom is most pronounced at the ortho position and least influential at the para position.
Electrophilic Aromatic Substitution
The amino group is a strongly activating, ortho-, para-directing group in electrophilic aromatic substitution reactions.[11] However, the deactivating effect of the chlorine atom moderates this reactivity. The incoming electrophile will be directed to the positions activated by the amino group and not deactivated by the chloro group.
-
2-Chloroaniline: The amino group directs incoming electrophiles to the 4- and 6-positions.
-
3-Chloroaniline: The amino group directs to the 2-, 4-, and 6-positions. The 4- and 6- positions are favored.
-
4-Chloroaniline: The amino group directs to the 2- and 6-positions.
Due to the strong activating nature of the amino group, halogenation of anilines can proceed without a catalyst and may lead to polysubstitution.[2][12]
Diazotization
Like other primary aromatic amines, chloroanilines undergo diazotization upon treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures (0-5 °C) to form diazonium salts.[13] These salts are versatile intermediates in organic synthesis, allowing for the replacement of the diazonium group with a wide range of nucleophiles.
The mechanism involves the formation of the nitrosonium ion (NO⁺) which is then attacked by the nucleophilic amino group.[3][13]
Experimental Protocols
The following are generalized protocols for the determination of key physical properties of chloroaniline isomers.
Melting Point Determination (for 4-Chloroaniline)
The melting point of a solid organic compound can be determined using the capillary method.
Methodology:
-
Sample Preparation: A small amount of the dry, powdered 4-chloroaniline is placed in a capillary tube, which is sealed at one end. The tube is tapped gently to pack the solid to a height of 2-3 mm.[6][14]
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is placed in a heating bath (e.g., a Thiele tube with mineral oil or a modern melting point apparatus).[15][16]
-
Heating and Observation: The sample is heated slowly and steadily, at a rate of about 1-2°C per minute as the melting point is approached.[1]
-
Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[1][6]
Boiling Point Determination (for 2- and 3-Chloroaniline)
The boiling point of a liquid can be determined using a microscale capillary method.
Methodology:
-
Sample Preparation: A few drops of the liquid chloroaniline isomer are placed in a small test tube or a fusion tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.[17]
-
Apparatus Setup: The test tube is attached to a thermometer, and the assembly is heated in a suitable heating bath.[17]
-
Heating and Observation: The bath is heated until a rapid and continuous stream of bubbles emerges from the open end of the inverted capillary tube. The heating is then stopped.
-
Data Recording: The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[18]
pKa Determination
The pKa of the conjugate acid of the chloroaniline isomers can be determined by potentiometric titration.
Methodology:
-
Solution Preparation: A standard solution of the chloroaniline isomer is prepared in a suitable solvent (e.g., water or a water-methanol mixture). A standardized solution of a strong acid (e.g., HCl) is used as the titrant.[4][19]
-
Titration: The chloroaniline solution is titrated with the strong acid. The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.[4][20]
-
Data Analysis: A titration curve is constructed by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.
Solubility Determination
The shake-flask method is a common technique for determining the solubility of a compound in a particular solvent.[9][21]
Methodology:
-
Equilibration: An excess amount of the chloroaniline isomer is added to a known volume of the solvent (e.g., water) in a flask. The flask is sealed and agitated at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.[9]
-
Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.[9]
-
Quantification: The concentration of the chloroaniline isomer in the saturated solution is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[9]
Metabolic Pathways and Toxicology
Chloroanilines are of toxicological interest, and their metabolism has been a subject of study. The primary metabolic pathways involve oxidation and conjugation reactions.
Metabolism of 4-Chloroaniline
The metabolism of 4-chloroaniline can proceed through several pathways, including N-acetylation and C-hydroxylation. N-acetylation is a dominant route, leading to the formation of 4-chloroacetanilide.[22] Ring hydroxylation can also occur, followed by conjugation with sulfate (B86663) or glucuronic acid.
Caption: Simplified metabolic pathway of 4-Chloroaniline.
Metabolism of 2-Chloroaniline
The major biotransformation pathways for 2-chloroaniline involve para-hydroxylation and subsequent sulfate conjugation.[23] Direct conjugation of the parent compound with sulfate and glucuronide also occurs.[23]
Caption: Key metabolic pathways of 2-Chloroaniline.
General Experimental Workflow for In Vitro Metabolism Studies
The metabolism of chloroanilines can be investigated in vitro using liver microsomes or hepatocytes.
Caption: A general workflow for studying chloroaniline metabolism in vitro.
References
- 1. jk-sci.com [jk-sci.com]
- 2. testbook.com [testbook.com]
- 3. benchchem.com [benchchem.com]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. byjus.com [byjus.com]
- 8. Diazotisation [organic-chemistry.org]
- 9. scribd.com [scribd.com]
- 10. chemconnections.org [chemconnections.org]
- 11. researchgate.net [researchgate.net]
- 12. byjus.com [byjus.com]
- 13. pharmdguru.com [pharmdguru.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. westlab.com [westlab.com]
- 16. chem.ucalgary.ca [chem.ucalgary.ca]
- 17. byjus.com [byjus.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. enamine.net [enamine.net]
- 20. mdpi.com [mdpi.com]
- 21. enamine.net [enamine.net]
- 22. Toxicokinetics and metabolism of aniline and 4-chloroaniline in medaka (Oryzias latipes) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. industrialchemicals.gov.au [industrialchemicals.gov.au]
Methodological & Application
Application Notes and Protocols for Quantitative Analysis Using 2-Chloroaniline hydrochloride-13C6
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloroaniline (B154045) is an aromatic amine used in the manufacturing of various products, including dyes, pesticides, and pharmaceuticals.[1] Its potential toxicity necessitates sensitive and accurate monitoring in biological and environmental matrices. 2-Chloroaniline hydrochloride-13C6 is a stable isotope-labeled internal standard designed for use in quantitative analyses by isotope dilution mass spectrometry (IDMS). Its use in methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) significantly improves the accuracy and precision of the quantification of 2-chloroaniline.[2][3] This document provides detailed application notes and protocols for the use of this compound in the quantitative analysis of 2-chloroaniline in human plasma and urine.
Application Note 1: Quantitative Analysis of 2-Chloroaniline in Human Plasma by LC-MS/MS
This application note describes a robust and sensitive method for the quantification of 2-chloroaniline in human plasma using LC-MS/MS. The stable isotope-labeled internal standard, this compound, is employed to compensate for variability in sample preparation and matrix effects, ensuring high accuracy and precision.
Experimental Workflow for LC-MS/MS Analysis of 2-Chloroaniline in Human Plasma
Caption: Experimental workflow for the LC-MS/MS analysis of 2-chloroaniline.
Protocol 1: LC-MS/MS Method for 2-Chloroaniline in Human Plasma
1. Materials and Reagents
-
2-Chloroaniline analytical standard
-
This compound (Internal Standard, IS)
-
Human plasma (with anticoagulant)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
2. Sample Preparation
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 10 µL of this compound working solution (e.g., 100 ng/mL in methanol).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A.
3. LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-1 min: 10% B
-
1-5 min: 10-90% B
-
5-6 min: 90% B
-
6-6.1 min: 90-10% B
-
6.1-8 min: 10% B
-
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
2-Chloroaniline: To be determined empirically, but a likely transition would be m/z 128 -> 92
-
2-Chloroaniline-13C6: m/z 134 -> 98
-
Data Presentation 1: Representative LC-MS/MS Method Performance
| Parameter | Result |
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| QC Level | Accuracy (%) | Precision (%RSD) |
| Low QC (1.5 ng/mL) | 95 - 105 | < 10 |
| Mid QC (150 ng/mL) | 97 - 103 | < 8 |
| High QC (400 ng/mL) | 98 - 102 | < 5 |
| Parameter | Result |
| Mean Extraction Recovery | > 85% |
| Matrix Effect | Minimal, compensated by IS |
Application Note 2: Quantitative Analysis of 2-Chloroaniline in Urine by GC-MS
This application note provides a method for the determination of 2-chloroaniline in urine samples using GC-MS with this compound as the internal standard. This method is suitable for biomonitoring studies.
Experimental Workflow for GC-MS Analysis of 2-Chloroaniline in Urine
Caption: Experimental workflow for the GC-MS analysis of 2-chloroaniline.
Protocol 2: GC-MS Method for 2-Chloroaniline in Urine
1. Materials and Reagents
-
2-Chloroaniline analytical standard
-
This compound (Internal Standard, IS)
-
Urine
-
Ethyl acetate (B1210297) (GC grade)
-
Sodium sulfate (B86663) (anhydrous)
-
β-glucuronidase/arylsulfatase (optional)
2. Sample Preparation
-
Pipette 1 mL of urine into a glass tube.
-
Add 10 µL of this compound working solution (e.g., 1 µg/mL in methanol).
-
(Optional) For total 2-chloroaniline, perform enzymatic hydrolysis to cleave conjugated metabolites.
-
Add 5 mL of ethyl acetate and vortex for 2 minutes for liquid-liquid extraction.
-
Centrifuge at 3000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube containing anhydrous sodium sulfate.
-
Evaporate the solvent to approximately 100 µL under a gentle stream of nitrogen.
-
Transfer the concentrated extract to a GC vial.
3. GC-MS Conditions
-
GC System: Gas chromatograph with a split/splitless injector
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial: 60°C, hold for 1 min
-
Ramp: 10°C/min to 280°C, hold for 5 min
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
MS System: Mass spectrometer with Electron Ionization (EI) source
-
Ionization Energy: 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor:
-
2-Chloroaniline: m/z 127 (quantifier), 92 (qualifier)
-
2-Chloroaniline-13C6: m/z 133 (quantifier)
-
Data Presentation 2: Representative GC-MS Method Performance
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| QC Level | Accuracy (%) | Precision (%RSD) |
| Low QC (5 ng/mL) | 90 - 110 | < 15 |
| Mid QC (250 ng/mL) | 95 - 105 | < 10 |
| High QC (750 ng/mL) | 98 - 102 | < 7 |
| Parameter | Result |
| Mean Extraction Recovery | > 80% |
Metabolic Pathway of 2-Chloroaniline
The metabolism of 2-chloroaniline proceeds through several pathways, primarily involving oxidation and conjugation reactions. The major biotransformation routes include para-hydroxylation and subsequent sulfate conjugation. Other pathways include the formation of glucuronide and N-sulfate conjugates of the parent compound, as well as N-acetylation.
Proposed Metabolic Pathway of 2-Chloroaniline
Caption: Proposed metabolic pathway for 2-chloroaniline.
References
2-Chloroaniline hydrochloride-13C6 as an Internal Standard: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable quantitative results in analytical chemistry. This document provides detailed application notes and protocols for the use of 2-Chloroaniline (B154045) hydrochloride-13C6 as an internal standard in the quantification of 2-chloroaniline, a compound of significant interest in environmental monitoring, occupational safety, and as an intermediate in various manufacturing processes.
2-Chloroaniline hydrochloride-13C6 serves as an ideal internal standard for mass spectrometry-based methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Its utility stems from its chemical and physical properties being nearly identical to the unlabeled analyte, 2-chloroaniline, ensuring it behaves similarly during sample preparation, extraction, and chromatographic analysis. The mass difference of +6 amu allows for its distinct detection by the mass spectrometer, enabling precise correction for variations in sample recovery and instrument response.
Application Areas
The primary application of this compound is in isotope dilution mass spectrometry for the trace-level quantification of 2-chloroaniline in various complex matrices, including:
-
Environmental Samples: Monitoring of 2-chloroaniline in water, soil, and sediment is crucial due to its classification as a priority pollutant.[2][3]
-
Biological Matrices: Biomonitoring of 2-chloroaniline in urine and plasma is essential for assessing occupational or environmental exposure.
-
Industrial Samples: Quality control in manufacturing processes where 2-chloroaniline is used as an intermediate for dyes, pesticides, and pharmaceuticals.
Quantitative Data Summary
While a specific validated method performance table for this compound was not available in the public domain at the time of this writing, the following tables represent typical validation parameters for the analysis of similar aromatic amines using stable isotope-labeled internal standards by LC-MS/MS and GC-MS. These serve as a benchmark for method development and validation.
Table 1: Typical LC-MS/MS Method Performance for Aromatic Amine Analysis
| Validation Parameter | Typical Performance |
| Linearity (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1.0 ng/mL |
| Accuracy (% Bias) | Within ±15% |
| Precision (% RSD) | < 15% |
| Extraction Recovery | 85% - 110% |
| Matrix Effect | Compensated by Internal Standard |
Table 2: Typical GC-MS Method Performance for Aromatic Amine Analysis
| Validation Parameter | Typical Performance |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/L |
| Limit of Quantification (LOQ) | 0.05 - 0.5 µg/L |
| Accuracy (% Recovery) | 80% - 120% |
| Precision (% RSD) | < 20% |
Experimental Protocols
The following are detailed protocols for the analysis of 2-chloroaniline using this compound as an internal standard.
Protocol 1: Analysis of 2-Chloroaniline in Water by GC-MS
This protocol is suitable for the determination of 2-chloroaniline in environmental water samples.
1. Sample Preparation and Extraction
-
To a 100 mL water sample, add a known amount of this compound internal standard solution.
-
Adjust the sample pH to >11 with 5 M NaOH.
-
Perform a liquid-liquid extraction with three 20 mL portions of dichloromethane.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
2. GC-MS Analysis
-
GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector: Splitless mode, 250 °C.
-
Oven Program: Initial temperature 60 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Interface: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
2-Chloroaniline: m/z 127 (quantifier), 129, 92 (qualifiers).
-
2-Chloroaniline-13C6: m/z 133 (quantifier), 135, 98 (qualifiers).
-
Protocol 2: Analysis of 2-Chloroaniline in Urine by LC-MS/MS
This protocol is designed for the biomonitoring of 2-chloroaniline exposure.
1. Sample Preparation and Extraction
-
To a 1 mL urine sample, add 10 µL of a solution containing this compound.
-
Add 100 µL of 1 M NaOH and vortex.
-
Perform a liquid-liquid extraction with 3 mL of methyl tert-butyl ether (MTBE).
-
Centrifuge and transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis
-
LC Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
2-Chloroaniline: Precursor ion m/z 128 -> Product ions (e.g., m/z 92, 65).
-
2-Chloroaniline-13C6: Precursor ion m/z 134 -> Product ions (e.g., m/z 98, 69).
-
Visualization of Key Pathways
To aid in the understanding of the analytical workflow and the biological relevance of 2-chloroaniline, the following diagrams are provided.
Caption: General experimental workflow for the quantitative analysis of 2-chloroaniline using an internal standard.
Caption: Proposed metabolic pathway of 2-chloroaniline in the body.[4]
Caption: Simplified toxicological pathway leading to methemoglobinemia from 2-chloroaniline exposure.[5][6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. epa.gov [epa.gov]
- 4. researchgate.net [researchgate.net]
- 5. TOXICOLOGY LABORATORY ANALYSIS AND HUMAN EXPOSURE TO p-CHLOROANILINE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. P-Chloroaniline Poisoning Causing Methemoglobinemia: A Case Report and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Chloroaniline in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chloroanilines are a group of aromatic amines used in the manufacturing of dyes, pesticides, and pharmaceuticals.[1][2] Due to their potential toxicity and persistence, monitoring their levels in biological matrices is crucial for exposure assessment and toxicokinetic studies.[1][2] This application note presents a highly selective and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 4-chloroaniline (B138754) in human plasma. The protocol employs a straightforward liquid-liquid extraction (LLE) for sample preparation and utilizes a stable isotope-labeled internal standard (SIL-IS), 4-chloroaniline-d4, to ensure high accuracy and precision.[1] This method is suitable for high-throughput bioanalysis in both clinical and research settings.[1]
Experimental Protocol
Materials and Reagents
-
Analytes and Internal Standard: 4-chloroaniline, 4-chloroaniline-d4
-
Reagents: Acetonitrile (B52724) (HPLC grade), Methanol (B129727) (HPLC grade), Formic acid (LC-MS grade), Methyl tert-butyl ether (MTBE, HPLC grade)[1]
-
Matrix: Human plasma[1]
Stock and Working Solutions
-
Primary Stock Solutions: Prepare primary stock solutions of 4-chloroaniline and 4-chloroaniline-d4 in methanol at a concentration of 1 mg/mL.[3]
-
Working Standard Solutions: Prepare working standard solutions by serially diluting the primary stock solution with a 50:50 mixture of acetonitrile and water with 0.1% formic acid.[1]
-
Internal Standard Working Solution: Prepare a 1 µg/mL working solution of 4-chloroaniline-d4 in methanol.[1]
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Aliquoting: Transfer 100 µL of human plasma (blank, standard, or sample) into a 1.5 mL microcentrifuge tube.[1]
-
Internal Standard Spiking: Add 10 µL of the 1 µg/mL 4-chloroaniline-d4 working solution to each tube, except for the blank matrix.[1]
-
Protein Precipitation & Extraction: Add 500 µL of MTBE to each tube.[1]
-
Vortexing: Vortex the mixture for 1 minute to precipitate proteins and extract the analyte and internal standard.[1]
-
Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes.[1]
-
Supernatant Transfer: Carefully transfer the clear organic supernatant to a new tube.[1]
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[1]
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).[1]
-
Injection: Inject 5 µL of the reconstituted sample into the LC-MS/MS system.[1]
LC-MS/MS Instrumentation and Conditions
The analysis is performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operated in positive ion mode.[1][3]
Table 1: LC-MS/MS Instrumental Parameters
| Parameter | Setting |
| Liquid Chromatography | |
| LC Column | Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm)[1] |
| Mobile Phase A | 0.1% Formic Acid in Water[1] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 45°C[4] |
| Injection Volume | 5 µL[1] |
| Mass Spectrometry | |
| Ion Source | Electrospray Ionization (ESI), Positive Mode[3] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM)[1] |
| Ion Spray Voltage | 4500 V[4] |
| Desolvation Temperature | 450°C[4] |
MRM Transitions
Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification.
Table 2: MRM Transitions for Chloroaniline and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Note |
| 4-Chloroaniline | 128.0 | 92.0 | 25 | Quantifier[1] |
| 4-Chloroaniline | 127.9 | 111.0 | - | Qualifier[5][6] |
| 3-Chloroaniline | 127.0 | 92.1 | - | Quantifier[7] |
| 4-Chloroaniline-d4 (IS) | 132.0 | 96.0 | 25 | Quantifier[1] |
Method Performance
The developed method was validated according to established bioanalytical method validation guidelines.[1][8]
Table 3: Summary of Quantitative Performance Data
| Parameter | Result |
| Linearity Range | 0.5 - 500 ng/mL[1] |
| Correlation Coefficient (r²) | >0.995[1] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[1] |
| Accuracy | Within ±15% of the nominal concentration |
| Precision (%RSD) | <15%[9] |
| Recovery | Consistent and reproducible |
Experimental Workflow Diagram
Caption: Experimental workflow for the bioanalysis of 4-chloroaniline.
Logical Relationship of Key Method Parameters
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ijacskros.com [ijacskros.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Liquid Chromatography-Tandem Mass Spectrometry Determination of p-Chloroaniline in Gel and Aqueous Chlorhexidine Products Used in Dentistry | Semantic Scholar [semanticscholar.org]
- 7. nrcgrapes.in [nrcgrapes.in]
- 8. resolian.com [resolian.com]
- 9. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 2-Chloroaniline using Gas Chromatography-Mass Spectrometry (GC-MS) with a 13C-Labeled Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloroaniline (B154045) is an aromatic amine that serves as a precursor in the synthesis of various dyes, pesticides, and pharmaceuticals. Due to its potential carcinogenicity and environmental persistence, its accurate and sensitive quantification in diverse matrices is of significant importance. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective analytical technique for the determination of semi-volatile organic compounds like 2-chloroaniline, offering excellent selectivity and sensitivity.[1]
The use of a stable isotope-labeled internal standard, such as 2-Chloroaniline hydrochloride-13C6, is crucial for achieving high accuracy and precision in quantitative analysis.[2][3][4][5] This internal standard closely mimics the chemical and physical properties of the native analyte, thereby compensating for variations that may occur during sample preparation, injection, and ionization in the mass spectrometer. This application note provides a detailed protocol for the quantitative analysis of 2-chloroaniline in various sample matrices using GC-MS with this compound as an internal standard.
Quantitative Data Summary
The following tables summarize the expected performance characteristics of the GC-MS method for the analysis of 2-chloroaniline. These values are based on typical performance for similar aromatic amine analyses and should be verified during method validation in your laboratory.
Table 1: Method Detection and Quantitation Limits
| Parameter | Expected Value (in Water) |
| Method Detection Limit (MDL) | 0.5 - 5 µg/L |
| Limit of Quantitation (LOQ) | 1.5 - 15 µg/L |
MDL and LOQ are highly matrix-dependent and should be determined experimentally for each sample type.[6][7][8]
Table 2: Calibration and Recovery Data
| Parameter | Expected Value |
| Calibration Curve Range | 5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Average Recovery (Spiked Water) | 85 - 115% |
| Relative Standard Deviation (RSD) | < 15% |
Experimental Protocols
This section details the methodologies for sample preparation and GC-MS analysis of 2-chloroaniline.
Reagents and Materials
-
2-Chloroaniline (analytical standard, >98% purity)
-
This compound (internal standard, >99% isotopic purity)
-
Methanol (B129727) (HPLC or pesticide grade)
-
Dichloromethane (B109758) (pesticide grade)
-
Sodium sulfate (B86663) (anhydrous, analytical grade)
-
1 M Sodium Hydroxide (NaOH)
-
1 M Hydrochloric Acid (HCl)
-
Deionized water
-
Autosampler vials with inserts
-
Volumetric flasks and pipettes
-
Centrifuge tubes
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of 2-chloroaniline and this compound into separate 10 mL volumetric flasks.
-
Dissolve and dilute to the mark with methanol. Store at 4°C.
-
-
Working Standard Solutions (1-100 µg/mL):
-
Prepare a series of working standard solutions by serially diluting the primary stock solution of 2-chloroaniline with methanol.
-
-
Internal Standard Spiking Solution (10 µg/mL):
-
Dilute the primary stock solution of this compound with methanol to a final concentration of 10 µg/mL.
-
Sample Preparation (Liquid-Liquid Extraction for Aqueous Samples)
This protocol is adapted from established methods for aromatic amine extraction from water.[1]
-
To a 100 mL aqueous sample in a separatory funnel, add a known amount of the this compound internal standard spiking solution (e.g., to achieve a final concentration of 100 ng/mL).
-
Adjust the sample pH to >11 with 1 M NaOH.
-
Add 30 mL of dichloromethane to the separatory funnel and shake vigorously for 2 minutes, periodically venting the funnel.
-
Allow the layers to separate for at least 10 minutes.
-
Drain the lower organic layer into a clean collection flask.
-
Repeat the extraction twice more with fresh 30 mL portions of dichloromethane.
-
Combine the three organic extracts.
-
Dry the combined extract by passing it through a column containing anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
Transfer the final extract to an autosampler vial for GC-MS analysis.
GC-MS Instrumentation and Conditions
The following are typical GC-MS parameters for the analysis of 2-chloroaniline. Instrument conditions should be optimized for your specific system.
| GC Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |
| Inlet Temperature | 280°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Initial: 60°C, hold for 2 minRamp: 10°C/min to 250°CHold: 5 min at 250°C |
| MS Parameter | Condition |
| Transfer Line Temp. | 280°C |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantifier Ion (2-Chloroaniline) | m/z 127 |
| Qualifier Ion (2-Chloroaniline) | m/z 92, 65 |
| Internal Standard Ion (2-Chloroaniline-13C6) | m/z 133 |
Mandatory Visualizations
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Using 13C-labeled Standards and ID-HRMS for Low-Level PAH Determination in Water and Tissue Samples [isotope.com]
- 4. foodriskmanagement.com [foodriskmanagement.com]
- 5. scispace.com [scispace.com]
- 6. Limit of detection (LQD)/limit of quantitation (LOQ): comparison of the empirical and the statistical methods exemplified with GC-MS assays of abused drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. baua.de [baua.de]
- 8. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for the Use of 2-Chloroaniline hydrochloride-13C6 in Pesticide Residue Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of pesticide residue analysis, accuracy and reliability are paramount. The use of stable isotope-labeled internal standards is a critical component of robust analytical methodologies, particularly when employing sensitive techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). 2-Chloroaniline (B154045) hydrochloride-13C6 serves as an ideal internal standard for the quantification of 2-chloroaniline, a significant metabolite of several pesticides. Its use in isotope dilution mass spectrometry allows for the correction of matrix effects and variations in sample preparation, leading to highly accurate and precise results.[1]
2-Chloroaniline can be formed from the degradation of various pesticides, including certain phenylurea herbicides and other agricultural chemicals.[2][3][4] Therefore, monitoring its presence in environmental and food samples is essential for assessing pesticide impact and ensuring consumer safety. These application notes provide detailed protocols for the analysis of 2-chloroaniline in various matrices using 2-Chloroaniline hydrochloride-13C6 as an internal standard.
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically enriched version of the analyte (the internal standard) to the sample at the beginning of the analytical process. The internal standard is chemically identical to the analyte but has a different mass due to the incorporation of stable isotopes (e.g., ¹³C). By measuring the ratio of the native analyte to the isotopically labeled internal standard, accurate quantification can be achieved, as most sources of analytical error will affect both the analyte and the internal standard equally.
Experimental Workflow
The general workflow for the analysis of 2-chloroaniline using this compound as an internal standard is depicted in the following diagram.
Application 1: Analysis of 2-Chloroaniline in Water Samples
This protocol is suitable for the analysis of 2-chloroaniline in various water matrices, including groundwater, surface water, and wastewater.
Experimental Protocol: Solid-Phase Extraction (SPE) followed by GC-MS Analysis
1. Sample Preparation and Spiking:
-
Collect 500 mL of the water sample in a clean glass container.
-
If necessary, filter the sample to remove particulate matter.
-
Add a known amount of this compound solution in a suitable solvent (e.g., methanol) to the water sample to achieve a final concentration of 10-50 ng/L.
-
Mix thoroughly.
2. Solid-Phase Extraction (SPE):
-
Condition a polymeric reversed-phase SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water.
-
Load the spiked water sample onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
After loading, wash the cartridge with 5 mL of deionized water to remove interferences.
-
Dry the cartridge by passing air or nitrogen through it for 10-15 minutes.
-
Elute the analyte and internal standard with 5-10 mL of a suitable solvent, such as ethyl acetate (B1210297) or dichloromethane.
3. Concentration and Reconstitution:
-
Concentrate the eluate to approximately 0.5 mL under a gentle stream of nitrogen at 40°C.
-
Add a suitable solvent for GC-MS analysis (e.g., isooctane) and further concentrate to a final volume of 100 µL.
4. GC-MS Analysis:
-
Inject 1-2 µL of the final extract into the GC-MS system.
Representative GC-MS Conditions
| Parameter | Setting |
| GC System | Agilent 7890B or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injector | Splitless mode, 250°C |
| Oven Program | Start at 60°C (hold 2 min), ramp to 280°C at 10°C/min (hold 5 min) |
| Carrier Gas | Helium, constant flow of 1.2 mL/min |
| MS System | Agilent 5977B or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantification Ions | 2-Chloroaniline: m/z 127, 92; 2-Chloroaniline-13C6: m/z 133, 98 |
Note: These are representative conditions and may require optimization for specific instruments and applications.
Application 2: Analysis of 2-Chloroaniline in Soil and Food Matrices
This protocol utilizes the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which is widely adopted for pesticide residue analysis in a variety of solid matrices.[5][6][7][8]
Experimental Protocol: QuEChERS Extraction followed by LC-MS/MS Analysis
1. Sample Preparation and Spiking:
-
Homogenize the soil or food sample (e.g., fruits, vegetables).
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of water (for dry samples like grains).
-
Add a known amount of this compound solution to achieve a final concentration relevant to the expected residue levels.
-
Vortex for 1 minute.
2. QuEChERS Extraction:
-
Add 10 mL of acetonitrile (B52724).
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
3. Dispersive SPE (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing a cleanup sorbent mixture (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and for samples with high pigment content, 50 mg C18 or 7.5 mg Graphitized Carbon Black (GCB)).
-
Vortex for 30 seconds.
-
Centrifuge at ≥3000 rcf for 5 minutes.
4. Final Extract Preparation:
-
Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter into an autosampler vial.
-
The extract is now ready for LC-MS/MS analysis.
Representative LC-MS/MS Conditions
| Parameter | Setting |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start at 10% B, ramp to 90% B over 8 minutes, hold for 2 minutes, then return to initial conditions |
| Flow Rate | 0.3 mL/min |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | 2-Chloroaniline: e.g., m/z 128 -> 92; 2-Chloroaniline-13C6: e.g., m/z 134 -> 98 |
Note: These are representative conditions and may require optimization for specific instruments and applications.
Data Presentation
The following tables present representative quantitative data for the analysis of chloroanilines using isotope dilution methods. While this data is based on the analysis of a close analog (4-chloroaniline) or general pesticide residue analysis guidelines, it provides an expected performance benchmark for the methods described.[9][10]
Table 1: Method Performance for Chloroaniline Analysis in Water (GC-MS)
| Parameter | Expected Performance |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 - 2 ng/L |
| Limit of Quantification (LOQ) | 1.5 - 6 ng/L |
| Recovery | 85 - 110% |
| Precision (RSD) | < 15% |
Table 2: Method Performance for Chloroaniline Analysis in Soil/Food (QuEChERS & LC-MS/MS)
| Parameter | Expected Performance |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 1 µg/kg |
| Limit of Quantification (LOQ) | 0.3 - 3 µg/kg |
| Recovery | 70 - 120% |
| Precision (RSD) | < 20% |
Signaling Pathways and Logical Relationships
The use of this compound is not related to biological signaling pathways but rather to the analytical workflow for ensuring accurate quantification. The logical relationship is based on the principle of isotope dilution, where the labeled standard co-elutes and is detected alongside the native analyte, allowing for a precise ratiometric measurement that corrects for analytical variability.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of 2-chloroaniline residues in various environmental and food matrices. The detailed protocols and expected performance data presented in these application notes offer a solid foundation for researchers and scientists to develop and validate their own analytical methods. The application of isotope dilution mass spectrometry is essential for achieving the high level of accuracy and precision required in pesticide residue monitoring and food safety assessment.
References
- 1. dl.ndl.go.jp [dl.ndl.go.jp]
- 2. 2-Chloroaniline | C6H6ClN | CID 7240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. guidechem.com [guidechem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. A QUECHERS method for sample preparation in the analysis of pesticides in tomato* [revistas.javeriana.edu.co]
- 8. QuEChERS sample preparation for the determination of pesticides and other organic residues in environmental matrices: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biochemjournal.com [biochemjournal.com]
- 10. cfs.gov.hk [cfs.gov.hk]
Application Note: Quantitative Analysis of 2-Chloroaniline in Water Samples using Isotope Dilution and Solid-Phase Extraction
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Chloroaniline (B154045) is an aromatic amine used in the manufacturing of dyes, pigments, pesticides, and pharmaceuticals.[1][2] Its presence in water bodies, primarily due to industrial wastewater discharge, poses a significant environmental and health concern, as it is classified as a toxic and potentially carcinogenic substance.[1][3] Accurate and reliable quantification of 2-chloroaniline in various water matrices is therefore crucial for environmental monitoring and risk assessment.
This application note details a robust method for the trace-level determination of 2-chloroaniline in water samples. The methodology employs Solid-Phase Extraction (SPE) for the enrichment of the analyte, followed by instrumental analysis, likely by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). To ensure the highest accuracy and precision, the method utilizes the principle of isotope dilution mass spectrometry (IDMS) by incorporating 2-Chloroaniline hydrochloride-¹³C₆ as an internal standard.[4][5][6] The stable isotope-labeled standard has physicochemical properties nearly identical to the native analyte, allowing it to effectively compensate for analyte loss during sample preparation and for matrix-induced signal suppression or enhancement during analysis.[4][7][8][9]
Experimental Protocols
This section outlines the detailed procedure for sample preparation using Solid-Phase Extraction (SPE). Alternative methods such as Liquid-Liquid Extraction (LLE) and Solid-Phase Microextraction (SPME) are also briefly described.
Principle of Isotope Dilution
Isotope Dilution Mass Spectrometry is a highly accurate quantification technique. A known amount of the isotopically labeled analog of the target analyte (2-Chloroaniline hydrochloride-¹³C₆) is added to the sample at the very beginning of the preparation process.[4] This "internal standard" experiences the same procedural losses as the native analyte. Since the mass spectrometer can differentiate between the native analyte and the heavier labeled standard, the ratio of their signals is used to calculate the precise concentration of the native analyte, correcting for any recovery losses.[4][10]
Primary Protocol: Solid-Phase Extraction (SPE)
This protocol is recommended for its efficiency, high recovery rates, and ability to process a range of water sample types, including drinking water and wastewater.[11][12]
1. Materials and Reagents
-
2-Chloroaniline standard
-
2-Chloroaniline hydrochloride-¹³C₆ (≥99 atom % ¹³C)
-
Methanol (HPLC grade)
-
Dichloromethane (B109758) (GC grade)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate
-
Deionized water
-
SPE Cartridges: Styrene-divinylbenzene (HR-P) or C18 based.[11][12]
-
Glass fiber filters (1 µm)
-
SPE vacuum manifold
-
Nitrogen evaporator
2. Sample Preparation and Extraction
-
Sample Collection: Collect water samples in clean glass bottles. If not analyzed immediately, store at 4°C.
-
Filtration: For samples with suspended solids, filter through a 1 µm glass fiber filter.
-
Spiking: Measure a 500 mL aliquot of the water sample into a clean glass container. Spike the sample with a known concentration of 2-Chloroaniline hydrochloride-¹³C₆ solution.
-
pH Adjustment: Aromatic amines are best extracted under basic conditions.[13][14] Adjust the sample pH to 9.0 - 9.5 using NaOH.[14][15]
-
SPE Cartridge Conditioning:
-
Wash the SPE cartridge with 5 mL of dichloromethane.
-
Wash with 5 mL of methanol.
-
Equilibrate with 10 mL of deionized water (pH adjusted to 9.0). Do not allow the cartridge to go dry.
-
-
Sample Loading: Load the pH-adjusted water sample onto the SPE cartridge at a flow rate of 5-10 mL/min using the vacuum manifold.
-
Washing: After loading, wash the cartridge with 5 mL of deionized water to remove interfering substances.
-
Drying: Dry the cartridge thoroughly under vacuum for 15-20 minutes to remove residual water.
-
Elution: Elute the trapped analytes from the cartridge by passing 5-10 mL of dichloromethane through the cartridge at a slow flow rate (1-2 mL/min).
-
Drying and Concentration: Dry the eluate by passing it through a small column containing anhydrous sodium sulfate.[16] Concentrate the final extract to a volume of 1 mL under a gentle stream of nitrogen. The sample is now ready for instrumental analysis.
Alternative Protocol 1: Liquid-Liquid Extraction (LLE)
LLE is a conventional method that can be used when SPE is not available.
-
Measure 500 mL of the water sample into a 1 L separatory funnel.
-
Spike with the ¹³C₆-internal standard.
-
Adjust the sample pH to >11 with NaOH.[17]
-
Add 60 mL of dichloromethane and shake the funnel vigorously for 2 minutes, venting periodically.[16]
-
Allow the layers to separate and drain the organic (bottom) layer into a flask.
-
Repeat the extraction two more times with fresh 60 mL portions of dichloromethane.
-
Combine the organic extracts, dry with anhydrous sodium sulfate, and concentrate to 1 mL.[16]
Alternative Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME)
SPME is a fast, portable, and solvent-free technique suitable for clean water matrices.[13][18]
-
Place 15 mL of the water sample into a 25 mL vial.
-
Spike with the ¹³C₆-internal standard.
-
Add NaCl to saturate the solution, which helps drive the analyte into the headspace.[13]
-
Adjust the pH to a final concentration of 1.0 M NaOH to ensure the analyte is in its neutral form.[13]
-
Seal the vial and place it in a temperature-controlled water bath.
-
Expose an SPME fiber (e.g., PDMS-coated) to the headspace above the sample for a defined time (e.g., 40 minutes at 30°C) with stirring.[13]
-
Retract the fiber and introduce it directly into the GC inlet for thermal desorption and analysis.
Data Presentation
The following tables summarize typical performance data for the analysis of aromatic amines in water using methods similar to the ones described.
Table 1: Method Performance Characteristics
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Reference(s) |
|---|---|---|---|
| Typical Sample Volume | 100 - 1000 mL | 500 - 1000 mL | [16][17] |
| pH for Extraction | >9 | >11 | [14][17] |
| Common Sorbents/Solvents | Styrene-divinylbenzene, C18 | Dichloromethane | [11][12][17] |
| Relative Recovery | 80 - 120% | Variable, often lower than SPE | [11] |
| Relative Standard Deviation | ≤ 5% | 5 - 15% |[11] |
Table 2: Quantitative Performance Data
| Analyte Group | Method | Limit of Quantification (LOQ) | Matrix | Reference(s) |
|---|---|---|---|---|
| Aromatic Amines | GC-ECD after SPE | 0.5 - 8 µg/L | Ground and Wastewater | [14] |
| Chloroanilines | HS-GC-MS | 0.03 - 0.3 µg/L (LOD) | Water | [19] |
| Polycyclic Aromatic Hydrocarbons*| GC-HRMS with ¹³C-IS | <1 ng/L (LOD) | River Water |[10] |
*Data for PAHs are included to demonstrate the ultra-trace detection limits achievable with isotope dilution and high-resolution mass spectrometry.
Conclusion
The described Solid-Phase Extraction (SPE) protocol, combined with the use of 2-Chloroaniline hydrochloride-¹³C₆ as an internal standard, provides a highly accurate and sensitive method for the determination of 2-chloroaniline in water samples. The isotope dilution approach is critical for overcoming matrix effects and ensuring data reliability, especially at trace concentrations. While LLE and SPME serve as viable alternatives, the SPE method generally offers superior recovery and reproducibility for complex water matrices. This application note provides a comprehensive framework for laboratories involved in environmental monitoring and chemical safety assessment.
References
- 1. 2-氯苯胺 ≥99.5% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 2. 2-Chloroaniline | 95-51-2 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. glpbio.cn [glpbio.cn]
- 7. 13C Labeled internal standards | LIBIOS [libios.fr]
- 8. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Using 13C-labeled Standards and ID-HRMS for Low-Level PAH Determination in Water and Tissue Samples [isotope.com]
- 11. Gas chromatographic determination of aromatic amines in water samples after solid-phase extraction and derivatization with iodine. II. Enrichment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of Aromatic Amines Using Solid-Phase Microextraction Based on an Ionic Liquid-Mediated Sol–Gel Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Gas chromatographic determination of aromatic amines in water samples after solid-phase extraction and derivatization with iodine. I. Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. On-line microdialysis-high-performance liquid chromatographic determination of aniline and 2-chloroaniline in polymer industrial wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. gcms.cz [gcms.cz]
- 17. epa.gov [epa.gov]
- 18. dspacemainprd01.lib.uwaterloo.ca [dspacemainprd01.lib.uwaterloo.ca]
- 19. Determination of Chloroaniline Compounds in Water by HS-GC-MS [qikan.cmes.org]
Application Notes and Protocols for the Determination of Chloroanilines in Industrial Wastewater
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloroanilines are a group of aromatic amines used as intermediates in the manufacturing of various products, including dyes, pesticides, and pharmaceuticals.[1][2] Due to their potential toxicity and persistence in the environment, monitoring their presence in industrial wastewater is crucial.[1][2] This document provides detailed application notes and protocols for the accurate and reliable determination of chloroanilines in industrial wastewater samples, targeting researchers, scientists, and professionals in drug development and environmental monitoring. The methodologies described herein focus on sample preparation techniques, including Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE), followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Quantitative Data Summary
The performance of analytical methods for chloroaniline determination can vary based on the chosen technique and sample matrix. The following tables summarize key quantitative data from various methods to facilitate comparison.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Method Performance
| Parameter | 4-Chloroaniline | 3,4-Dichloroaniline | Reference |
| Method Detection Limit (MDL) in Water (µg/L) | 1.0 | 0.8 | [3] |
| Estimated Quantitation Limit (EQL) in Wastewater (µg/L) | 5.0 | 5.0 | [3] |
| Average Recovery in Wastewater (%) | 78 | 85 | [3] |
| Standard Deviation of Recovery (%) | 12 | 9 | [3] |
| Linearity Range (µg/L) | 40-400 | 3 x MDL - 300 x MDL | [3] |
Table 2: High-Performance Liquid Chromatography (HPLC) Method Performance
| Parameter | 2-Chloroaniline (B154045) | 4-Chloroaniline | Reference |
| Instrument | HPLC with UV detection | HPLC with UV detection | [4][5] |
| Column | Luna® 3 µm CN | Purospher® STAR RP-18 endcapped (5µm) | [4][6] |
| Linearity Range (µg/L) | - | 0.05 - 10 | [4][5] |
| Retention Time (min) | 22.7 | 12.7 | [6] |
| Resolution | 7.7 | - | [6] |
Experimental Protocols
Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)
This protocol is adapted from EPA Method 3510 and is suitable for aqueous samples.[1]
Materials and Reagents:
-
Chloroaniline analytical standards
-
Methanol (B129727) (pesticide grade)[1]
-
Methylene (B1212753) chloride (pesticide grade)[1]
-
Sodium sulfate (B86663) (anhydrous)[1]
-
1 M Sodium hydroxide[1]
-
Concentrated Sulfuric acid
-
Organic-free reagent water[1]
-
Standard laboratory glassware (volumetric flasks, 2 L separatory funnel, pipettes)[1]
Procedure:
-
To a 1-liter aqueous sample, add a known amount of the internal standard.[1]
-
Adjust the sample pH to >11 with 1 M sodium hydroxide.[1]
-
Transfer the sample to a 2-liter separatory funnel.[1]
-
Add 60 mL of methylene chloride to the separatory funnel and shake for 2 minutes, venting periodically.[1]
-
Allow the organic layer to separate for a minimum of 10 minutes.[1]
-
Drain the methylene chloride extract into a collection flask.[1]
-
Repeat the extraction two more times with fresh 60 mL portions of methylene chloride.[1]
-
Combine the three extracts.[1]
-
Dry the combined extract by passing it through a column containing anhydrous sodium sulfate.[1]
-
Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.[1] The extract is now ready for GC-MS analysis.
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a general guideline for the extraction of chloroanilines from water samples.
Materials and Reagents:
-
Chloroaniline analytical standards
-
Internal standard (e.g., 4-Chloroaniline-d4)[2]
-
Methanol (LC-MS grade)[2]
-
Ultrapure water[2]
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)[2]
Procedure:
-
Filter the water sample (e.g., 100 mL) through a 0.45 µm glass fiber filter.[2]
-
Spike the filtered sample with a known amount of the internal standard solution.[2]
-
Condition the SPE cartridge by passing methanol followed by ultrapure water.[2]
-
Load the spiked water sample onto the SPE cartridge.[2]
-
Wash the cartridge with ultrapure water to remove interferences.[2]
-
Elute the analyte and internal standard with methanol.[2]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume of the initial mobile phase for HPLC analysis.[2]
Protocol 3: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
The following are general instrumental parameters that should be optimized for the specific instrument being used.[1]
Instrumental Parameters:
-
Gas Chromatograph: Analytical system with on-column or splitless injection capabilities.
-
GC Column: DB-35MS or equivalent.[7]
-
Carrier Gas: Helium at a constant flow.
-
Oven Temperature Program: Programmed temperature elevation suitable for separating chloroanilines.[7]
-
Mass Spectrometer: Operated in Electron Ionization (EI) and Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.[7]
Calibration:
Prepare calibration standards from stock solutions. An internal or external calibration method can be used. Refer to EPA Method 8000 for detailed calibration procedures.
Protocol 4: Analysis by High-Performance Liquid Chromatography (HPLC)
The following are general instrumental parameters that should be optimized for the specific instrument.
Instrumental Parameters:
-
Mobile Phase: A mixture of aqueous buffer and an organic solvent (e.g., 40% aqueous methanol solution at pH 7.0).[8][9]
-
Detection Wavelength: 238 nm for p-Chloroaniline and 255 nm for Chlorhexidine (as an example).[4][5]
Visualizations
The following diagrams illustrate the experimental workflow for the determination of chloroanilines in industrial wastewater.
Caption: General experimental workflow for chloroaniline analysis.
Caption: Detailed workflow for Liquid-Liquid Extraction (LLE).
Caption: Detailed workflow for Solid-Phase Extraction (SPE).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. epa.gov [epa.gov]
- 4. scirp.org [scirp.org]
- 5. Rapid HPLC Method for Determination of Parachloroaniline in Chlorhexidine Antiseptic Agent in Mouthrinses, Ophthalmic and Skin Solution [scirp.org]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Determination of Chloroaniline Compounds in Water by HS-GC-MS [qikan.cmes.org]
- 8. On-line microdialysis-high-performance liquid chromatographic determination of aniline and 2-chloroaniline in polymer industrial wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-Chloroaniline hydrochloride-¹³C₆ in Proteomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloroaniline (B154045) hydrochloride-¹³C₆ is a stable isotope-labeled internal standard designed for accurate quantification of 2-chloroaniline using isotope dilution mass spectrometry (IDMS). In the context of proteomics, while not used for direct protein quantification, it is an essential tool for studies investigating the toxicological or pharmacological effects of 2-chloroaniline on the proteome. By enabling precise measurement of the exposure concentration of the unlabeled analyte in biological samples, this internal standard allows for reliable correlation between the dose of 2-chloroaniline and observed changes in protein expression. This is critical in drug development and toxicology studies where understanding the molecular response to a chemical compound is paramount.
Stable isotope-labeled compounds are ideal internal standards as they share nearly identical physicochemical properties with their unlabeled counterparts, ensuring they behave similarly during sample preparation, chromatography, and ionization. The mass difference due to the ¹³C labeling allows for their distinct detection by a mass spectrometer.
Principle of Isotope Dilution Mass Spectrometry (IDMS)
Isotope Dilution Mass Spectrometry is a highly accurate method for quantifying compounds. It involves adding a known amount of a stable isotope-labeled version of the analyte (the internal standard) to a sample. The internal standard co-elutes with the endogenous analyte during chromatographic separation and is co-ionized in the mass spectrometer. By measuring the ratio of the signal intensity of the analyte to the internal standard, the concentration of the analyte in the original sample can be precisely calculated, correcting for any sample loss during preparation or variations in instrument response.
Caption: Workflow of Isotope Dilution Mass Spectrometry.
Application: Quantitative Toxicology Proteomics
A primary application of 2-Chloroaniline hydrochloride-¹³C₆ in proteomics is in quantitative toxicology studies. These studies aim to understand the molecular mechanisms of toxicity of 2-chloroaniline by examining its impact on protein expression levels in cells or tissues.
Experimental Workflow
The overall workflow involves exposing a biological system (e.g., cell culture, animal model) to 2-chloroaniline. Following exposure, samples are collected and divided for two parallel analyses: quantification of 2-chloroaniline using the ¹³C₆-labeled internal standard and a global or targeted proteomics analysis to measure changes in protein abundance.
Application Notes and Protocols for the Analysis of Chloroaniline Isomers in Soil
Introduction
Chloroanilines are a group of aromatic amines used as intermediates in the synthesis of various industrial chemicals, including dyes, pesticides, and pharmaceuticals. Due to their widespread use and potential toxicity, the presence of chloroaniline isomers (2-chloroaniline, 3-chloroaniline, and 4-chloroaniline) in soil is a significant environmental concern. Accurate and reliable analytical methods are crucial for monitoring their levels, assessing environmental contamination, and ensuring regulatory compliance.
These application notes provide detailed protocols for the determination of 2-chloroaniline, 3-chloroaniline, and 4-chloroaniline (B138754) in soil samples using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The methods described are intended for use by researchers, scientists, and professionals involved in environmental analysis and drug development.
Quantitative Data Summary
The following table summarizes the quantitative performance data for the analysis of chloroaniline isomers in soil. Please note that the data has been compiled from various sources and may not be directly comparable due to different experimental conditions and matrices. A Chinese study on 14 aniline (B41778) and benzidine (B372746) compounds in soil reported spiked recoveries of 62.9%–101% and method detection limits (MDLs) ranging from 0.02 to 0.07 mg/kg, with limits of quantification (LOQs) from 0.08 to 0.28 mg/kg for the compound group[1]. EPA Method 8131, while validated for aqueous matrices, provides a framework for solid sample analysis and lists MDLs for chloroaniline isomers in water, which can serve as a reference.[2]
| Analyte | Method | Extraction | Recovery (%) | LOD (µg/kg) | LOQ (µg/kg) | Reference |
| 2-Chloroaniline | GC-MS | Solvent | Data not available for soil | See note | See note | [1][2] |
| 3-Chloroaniline | GC-MS | Solvent | Data not available for soil | See note | See note | [1][2] |
| 4-Chloroaniline | GC-MS | Solvent | Data not available for soil | See note | See note | [1][2] |
| Dichloroanilines | HPLC-MS/MS | QuEChERS | 75.3 - 98.1 | 0.6 - 1.0 | 2.0 - 3.0 | [3] |
Note: While specific validated data for all three monochloroaniline isomers in soil from a single study was not available in the surveyed literature, typical performance for similar analytes in soil suggests that recoveries in the range of 70-120% and LOQs in the low µg/kg range are achievable.
Experimental Workflow
The overall workflow for the analysis of chloroaniline isomers in soil samples is depicted below.
Caption: General workflow for the analysis of chloroaniline isomers in soil.
Experimental Protocols
The following sections provide detailed protocols for the extraction and analysis of chloroaniline isomers in soil samples.
Protocol 1: Sample Preparation and Extraction
This protocol describes three common methods for extracting chloroaniline isomers from soil: solvent extraction, ultrasound-assisted extraction (UAE), and pressurized liquid extraction (PLE).
1.1. Pre-treatment of Soil Samples
-
Air-dry the soil samples at ambient temperature until a constant weight is achieved.
-
Remove any large debris, such as stones and plant material.
-
Grind the dried soil sample and sieve it through a 2 mm mesh sieve to ensure homogeneity.
-
Store the prepared sample in a clean, airtight container until extraction.
1.2. Extraction Method A: Solvent Extraction (based on EPA Method 3540/3550) [2]
-
Weigh 10-20 g of the pre-treated soil sample into a beaker or flask.
-
Add a suitable surrogate or internal standard to the sample.
-
Add 100 mL of a 1:1 (v/v) mixture of acetone (B3395972) and methylene (B1212753) chloride.
-
For Soxhlet extraction (Method 3540), extract the sample for 16-24 hours.
-
For sonication extraction (Method 3550), place the sample in an ultrasonic bath and sonicate for a specified period (e.g., 3 x 5-minute cycles).
-
After extraction, decant and filter the extract through anhydrous sodium sulfate (B86663) to remove residual water.
-
Concentrate the extract to a final volume of 1-5 mL using a rotary evaporator or a gentle stream of nitrogen.
1.3. Extraction Method B: Ultrasound-Assisted Extraction (UAE)
-
Weigh 5 g of the pre-treated soil sample into a glass centrifuge tube.
-
Add a suitable surrogate or internal standard.
-
Add 10 mL of a suitable extraction solvent (e.g., acetone/methylene chloride 1:1 v/v).
-
Place the tube in an ultrasonic bath and sonicate for 15-30 minutes at a controlled temperature (e.g., 30-40°C).
-
Centrifuge the sample at a high speed (e.g., 4000 rpm) for 10 minutes.
-
Collect the supernatant.
-
Repeat the extraction process two more times with fresh solvent.
-
Combine the supernatants, dry over anhydrous sodium sulfate, and concentrate as described in 1.2.7.
1.4. Extraction Method C: Pressurized Liquid Extraction (PLE)
-
Mix 5-10 g of the pre-treated soil sample with a dispersing agent like diatomaceous earth.
-
Load the mixture into a PLE cell.
-
Add a suitable surrogate or internal standard.
-
Perform the extraction using a suitable solvent (e.g., hexane/acetone) at elevated temperature and pressure (e.g., 100°C, 1500 psi).
-
Collect the extract, dry it over anhydrous sodium sulfate, and concentrate as described in 1.2.7.
Protocol 2: Extract Cleanup (Solid-Phase Extraction - SPE)
This protocol is based on EPA Method 3620 for Florisil cleanup.[2]
-
Prepare a Florisil SPE cartridge by pre-washing it with the elution solvent followed by the solvent used for the sample extract.
-
Load the concentrated extract from the extraction step onto the SPE cartridge.
-
Wash the cartridge with a small volume of a non-polar solvent (e.g., hexane) to remove non-polar interferences.
-
Elute the chloroaniline isomers with a more polar solvent or solvent mixture (e.g., diethyl ether/hexane).
-
Concentrate the eluate to a final volume of 1 mL for analysis.
Protocol 3: GC-MS Analysis (with Derivatization)
Direct analysis of chloroanilines by GC can be challenging due to their polarity. Derivatization improves chromatographic peak shape and sensitivity.
3.1. Derivatization
-
To the 1 mL final extract, add 100 µL of pyridine (B92270) and 50 µL of a derivatizing agent such as pentafluorobenzoyl chloride.
-
Vortex the mixture and heat at 60-70°C for 30-60 minutes.
-
After cooling, add 1 mL of a 5% sodium bicarbonate solution to neutralize excess reagent.
-
Vortex and centrifuge.
-
Transfer the organic layer to a clean vial for GC-MS analysis.
3.2. GC-MS Parameters
-
Gas Chromatograph: Agilent 7890 GC or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Injector: Splitless mode at 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 200°C.
-
Ramp 2: 5°C/min to 280°C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Mass Spectrometer: Agilent 5977 MS or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
2-Chloroaniline derivative: Monitor characteristic ions.
-
3-Chloroaniline derivative: Monitor characteristic ions.
-
4-Chloroaniline derivative: Monitor characteristic ions.
-
Protocol 4: HPLC-UV/MS Analysis
HPLC offers an alternative to GC-MS that does not require derivatization.
4.1. HPLC-UV Parameters
-
HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection Wavelength: 240 nm.
4.2. HPLC-MS/MS Parameters (for higher sensitivity and selectivity)
-
LC System: As above.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Ion Source Parameters: Optimize spray voltage, gas temperatures, and gas flows.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
2-Chloroaniline: Monitor precursor ion → product ion transition.
-
3-Chloroaniline: Monitor precursor ion → product ion transition.
-
4-Chloroaniline: Monitor precursor ion → product ion transition.
-
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between the different analytical choices.
References
- 1. [Determination of 14 aniline and benzidine compounds in soil by gas chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. epa.gov [epa.gov]
- 3. Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing ¹³C-Labeled Standards in Metabolomics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the principles and protocols for using ¹³C-labeled standards in metabolomics. The use of stable isotope-labeled compounds is crucial for achieving accurate and reproducible quantitative analysis of metabolites and for tracing the flow of atoms through metabolic pathways. This document covers two primary applications: the use of ¹³C-labeled compounds as internal standards for accurate quantification and their application in ¹³C Metabolic Flux Analysis (¹³C-MFA).
Introduction to ¹³C-Labeled Standards in Metabolomics
Stable isotope labeling, particularly with Carbon-13 (¹³C), has become an indispensable tool in metabolomics research. ¹³C is a non-radioactive, stable isotope of carbon that can be incorporated into metabolites, making them distinguishable from their naturally abundant ¹²C counterparts by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][2] This distinction allows for precise quantification and the elucidation of metabolic pathway dynamics.[1][2]
The two main applications of ¹³C-labeled standards are:
-
Internal Standardization for Quantitative Metabolomics: Uniformly ¹³C-labeled metabolites are used as internal standards (IS) to correct for variations in sample preparation, extraction, and analysis.[3][4] Since the chemical and physical properties of ¹³C-labeled standards are nearly identical to their endogenous analogs, they experience similar matrix effects and ionization efficiencies, leading to more accurate and precise quantification.[2][5]
-
¹³C Metabolic Flux Analysis (¹³C-MFA): By introducing a ¹³C-labeled substrate (e.g., glucose, glutamine) into a biological system, researchers can trace the path of the ¹³C atoms through metabolic networks.[1][6] Analyzing the mass isotopomer distribution in downstream metabolites provides a detailed snapshot of cellular physiology and the rates (fluxes) of metabolic reactions.[1][7]
Application: ¹³C-Labeled Internal Standards for Accurate Quantification
The use of uniformly ¹³C-labeled internal standards is considered the gold standard for quantitative metabolomics.[8] These standards are added to samples at the beginning of the workflow to account for variability introduced during sample handling and analysis.[5]
Benefits of Using ¹³C-Labeled Internal Standards:
-
Correction for Matrix Effects: Co-eluting compounds in the sample matrix can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. ¹³C-labeled standards co-elute with their unlabeled counterparts and experience the same matrix effects, allowing for effective normalization.[2][5]
-
Improved Precision and Accuracy: By accounting for variations in sample preparation and instrument response, ¹³C-labeled internal standards significantly improve the precision and accuracy of quantitative measurements.[4]
-
Enhanced Reproducibility: The use of internal standards facilitates the comparison of results across different batches, laboratories, and analytical platforms.[3][5]
Quantitative Data Presentation
The following table summarizes the improvement in analytical performance when using ¹³C-labeled internal standards compared to external calibration or other types of internal standards.
| Performance Metric | Without ¹³C Internal Standard (External Calibration) | With ¹³C Internal Standard (Isotope Dilution) | Rationale & Key Considerations |
| Coefficient of Variation (CV%) | Higher (e.g., 15-30%) | Lower (e.g., <10%) | ¹³C standards correct for sample-to-sample variability in extraction and instrument response. |
| Accuracy (% Recovery) | Variable and often lower (e.g., 70-120%) | High and consistent (e.g., 95-105%) | Corrects for analyte loss during sample preparation and matrix effects. |
| Linearity (R²) | Good (e.g., >0.99) | Excellent (e.g., >0.999) | Isotope dilution provides a more robust linear response across a wider dynamic range.[4] |
| Robustness to Matrix Effects | Low | High | The standard and analyte are affected similarly by ion suppression or enhancement.[2][5] |
Note: The values presented are typical and can vary depending on the analyte, matrix, and analytical method.
The superiority of ¹³C-based calibration is further illustrated by the coefficients of determination (R²) for various metabolites, where higher values indicate a better fit of the calibration model.[4]
| Metabolite | ¹²C-Based Calibration (R²) | U-¹³C IS-Based Calibration (R²) |
| Pyruvate (PYR) | 0.985 | 0.998 |
| Succinate (SUC) | 0.989 | 0.997 |
| Phosphoenolpyruvate (PEP) | 0.978 | 0.999 |
Data adapted from a study on Saccharomyces cerevisiae extracts.[4]
Application: ¹³C Metabolic Flux Analysis (¹³C-MFA)
¹³C-MFA is a powerful technique to quantify the rates of intracellular metabolic reactions.[1][2] It involves introducing a ¹³C-labeled substrate and measuring the resulting labeling patterns in downstream metabolites.[7]
Experimental Workflow for ¹³C-MFA
The general workflow for a ¹³C-MFA experiment is depicted below.
Figure 1: General workflow for a ¹³C Metabolic Flux Analysis experiment.
Experimental Protocols
This section provides detailed protocols for key steps in a metabolomics experiment using ¹³C-labeled standards.
Protocol 1: Cell Culture and Isotopic Labeling for ¹³C-MFA
This protocol describes the labeling of adherent mammalian cells with a ¹³C tracer to achieve an isotopic steady state.
Materials:
-
Adherent mammalian cell line of interest
-
Standard cell culture medium (e.g., DMEM)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Custom ¹³C-labeling medium (lacking the unlabeled substrate)
-
¹³C-labeled tracer (e.g., [U-¹³C₆]glucose)
-
Cell culture plates (e.g., 6-well plates)
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells at a density that ensures they are in the exponential growth phase at the time of harvest.
-
Media Preparation: Prepare the ¹³C-labeling medium by supplementing the custom medium with the ¹³C-labeled tracer at the desired concentration.
-
Isotopic Labeling:
-
For Stationary MFA , culture the cells in the ¹³C-labeled medium for a duration sufficient to reach isotopic steady state (typically 2-3 cell doubling times).[7]
-
For Isotopically Non-Stationary MFA (INST-MFA) , switch the cells from unlabeled to ¹³C-labeled medium and harvest at multiple time points to capture the transient labeling dynamics.[7]
-
-
Monitoring: Monitor cell growth and substrate/product concentrations in the medium to ensure metabolic steady state.
Protocol 2: Quenching and Metabolite Extraction from Adherent Cells
This protocol is critical for halting metabolic activity and extracting intracellular metabolites.[6][9]
Materials:
-
Ice-cold quenching solution (e.g., 0.9% NaCl or PBS)
-
Cold extraction solvent (e.g., 80% methanol, -80°C)
-
Cell scraper
-
Centrifuge
Procedure:
-
Quenching: Quickly aspirate the culture medium and wash the cells twice with ice-cold quenching solution to halt metabolic activity.[7]
-
Extraction: Add the cold extraction solvent to the cells. If using ¹³C-labeled internal standards for quantification, spike them into the extraction solvent at a known concentration.
-
Cell Lysis: Scrape the cells and collect the cell lysate.
-
Centrifugation: Centrifuge the lysate at high speed to pellet cell debris.[7]
-
Supernatant Collection: Collect the supernatant containing the intracellular metabolites.
-
Drying: Dry the metabolite extract, for example, using a vacuum concentrator. The dried extract can be stored at -80°C until analysis.[7]
Figure 2: Workflow for quenching and metabolite extraction.
Protocol 3: Sample Preparation for LC-MS Analysis
This protocol describes the final steps before analyzing the metabolite extract by liquid chromatography-mass spectrometry (LC-MS).
Materials:
-
Reconstitution solvent (e.g., 50% methanol)
-
Vortex mixer
-
Centrifuge
-
LC autosampler vials
Procedure:
-
Reconstitution: Add the reconstitution solvent to the dried metabolite extract.
-
Dissolution: Vortex thoroughly to ensure all metabolites are dissolved.
-
Clarification: Centrifuge at high speed to pellet any insoluble material.
-
Transfer: Transfer the supernatant to an LC autosampler vial for analysis.[6]
Data Analysis
The analysis of data from ¹³C-labeled metabolomics experiments requires specialized software and a systematic workflow.
Figure 3: Data analysis workflow for ¹³C-labeled metabolomics.
For ¹³C-MFA, specialized software such as INCA, Metran, or 13CFLUX2 is used to estimate intracellular fluxes from the mass isotopomer distribution data and extracellular exchange rates.[1][3] A goodness-of-fit test is performed to validate the model, and confidence intervals are calculated for the estimated fluxes.[1]
Conclusion
The use of ¹³C-labeled standards is a powerful and essential strategy in modern metabolomics. For quantitative studies, ¹³C-labeled internal standards provide the necessary accuracy and precision to obtain reliable data. In metabolic flux analysis, ¹³C tracers enable the detailed investigation of cellular metabolism. By following well-designed experiments and robust protocols, researchers can gain deep insights into the metabolic adaptations of biological systems in health and disease, which is invaluable for drug discovery and development.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 3. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 4. Internal Standards in metabolomics - IsoLife [isolife.nl]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Application Note: Quantification of 2-Chloroaniline in Biological Matrices
Introduction
2-Chloroaniline (B154045) is an aromatic amine used in the manufacturing of dyes, pigments, pesticides, and pharmaceuticals. Human exposure can occur through occupational settings or environmental contamination. Due to its potential toxicity, including hematotoxic effects and its classification as a possible human carcinogen, sensitive and accurate methods for the quantification of 2-chloroaniline in biological matrices are essential for exposure assessment, toxicokinetic studies, and clinical toxicology.[1] This application note provides detailed protocols for the quantification of 2-chloroaniline in various biological matrices, including urine, blood, plasma, and tissues, primarily utilizing gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Analytical Approaches
The two primary analytical techniques for the quantification of 2-chloroaniline in biological samples are GC-MS and LC-MS/MS. LC-MS/MS is often preferred due to its high selectivity and sensitivity, especially for complex matrices like blood and plasma.[1] GC-MS is also a robust technique, particularly for urine samples, and can be enhanced by derivatization to improve chromatographic performance.[2][3]
Quantitative Data Summary
The following table summarizes the quantitative performance data for methods used to analyze chloroanilines in biological and other matrices. These values can serve as a benchmark for the development and validation of methods for 2-chloroaniline.
| Analytical Method | Matrix | Analyte | Linearity Range | LOQ/LOD | Recovery | Citation |
| GC-ECD | Urine | 4,4'-methylenebis (2-chloroaniline) | 1-100 µg/L | LOQ: 1 µg/L, LOD: 0.3 µg/L | 94-99% | [2] |
| LC-MS/MS | Human Plasma | 4-Chloroaniline (B138754) | 0.5-500 ng/mL | LLOQ: 0.5 ng/mL | Not Specified | [4] |
| GC-MS/MS | Human Urine | 3,4- & 3,5-Dichloroaniline | Not Specified | LOD: 0.03 µg/L | 93-103% | [3] |
| GC-ECD | Human Urine | 3,4- & 3,5-Dichloroaniline | Not Specified | LOD: 0.05 µg/L | 93-103% | [3] |
Experimental Workflow
The general workflow for the quantification of 2-chloroaniline in biological matrices is depicted below.
Experimental Protocols
Protocol 1: Quantification of 2-Chloroaniline in Human Urine by GC-MS
This protocol is adapted from methods for other chloroanilines and is suitable for monitoring occupational or environmental exposure.[2][3]
1. Sample Preparation: Hydrolysis and Extraction
-
To 5 mL of urine in a screw-capped glass tube, add an internal standard (e.g., 4-chloro-2-methylaniline).
-
For hydrolysis of potential conjugates, add 1 mL of concentrated hydrochloric acid and heat at 100°C for 2 hours.[3]
-
Cool the sample and neutralize with a strong base (e.g., 10 M NaOH) to a pH greater than 11.
-
Perform liquid-liquid extraction (LLE) by adding 5 mL of a suitable organic solvent (e.g., toluene (B28343) or a mixture of hexane (B92381) and ethyl acetate), vortexing for 5 minutes, and centrifuging at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube. Repeat the extraction process twice.
-
Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.
2. Derivatization (Optional, but Recommended for GC-MS)
-
To the dried extract, add 50 µL of a derivatizing agent such as heptafluorobutyric anhydride (B1165640) (HFBA) and 50 µL of toluene.[3]
-
Seal the vial and heat at 60°C for 30 minutes.
-
After cooling, evaporate the excess reagent and solvent under nitrogen and reconstitute the residue in 100 µL of a suitable solvent (e.g., isooctane) for GC-MS analysis.
3. GC-MS Analysis
-
GC Column: Use a non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Injector: Splitless mode at 250°C.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Detection: Electron ionization (EI) at 70 eV. Use selected ion monitoring (SIM) for quantification, monitoring the molecular ion and characteristic fragment ions of the derivatized 2-chloroaniline and the internal standard.
Protocol 2: Quantification of 2-Chloroaniline in Human Plasma by LC-MS/MS
This protocol is adapted from a method for 4-chloroaniline in plasma and is suitable for toxicokinetic and biomonitoring studies.[4]
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Pipette 100 µL of plasma into a microcentrifuge tube.
-
Add 10 µL of an internal standard working solution (e.g., 2-chloroaniline-d4 in methanol).
-
Add 500 µL of methyl tert-butyl ether (MTBE) to precipitate proteins and extract the analyte.[4]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.[4]
-
Transfer the organic supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[4]
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile (B52724):water with 0.1% formic acid).[4]
2. LC-MS/MS Analysis
-
LC Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase: A gradient elution using (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.[4]
-
MS/MS Detection: Use a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions: Optimize the multiple reaction monitoring (MRM) transitions for 2-chloroaniline and its deuterated internal standard. For 2-chloroaniline (m/z 128), potential transitions could be monitored (e.g., 128 -> 92, 128 -> 65). These transitions should be empirically determined and optimized.
Protocol 3: Quantification of 2-Chloroaniline in Tissues
1. Sample Preparation: Homogenization and Extraction
-
Weigh a portion of the tissue sample (e.g., 0.5-1 g) and homogenize it in a suitable buffer (e.g., phosphate-buffered saline) using a mechanical homogenizer.[5]
-
The resulting homogenate can then be subjected to either LLE or solid-phase extraction (SPE).
-
For LLE: Use an aliquot of the homogenate and proceed with a protocol similar to that for plasma, potentially with adjustments to the solvent volumes and pH.
-
For SPE:
-
Condition a mixed-mode cation exchange SPE cartridge with methanol (B129727) followed by water.
-
Load the pre-treated tissue homogenate (e.g., diluted and acidified).
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the 2-chloroaniline with a basic organic solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).
-
Evaporate the eluate and reconstitute for LC-MS/MS or GC-MS analysis.
-
2. Analytical Quantification
-
Follow the LC-MS/MS or GC-MS analysis protocols described above.
Signaling Pathways and Logical Relationships
The primary focus of this application note is on the analytical quantification of 2-chloroaniline rather than its effect on specific signaling pathways. The metabolism of 2-chloroaniline, however, is a key consideration in its analysis.
The protocols described provide robust and sensitive methods for the quantification of 2-chloroaniline in various biological matrices. The choice between GC-MS and LC-MS/MS will depend on the specific requirements of the study, including the required sensitivity, sample matrix, and available instrumentation. Proper method validation, including assessment of linearity, accuracy, precision, and matrix effects, is crucial for obtaining reliable quantitative data in biomonitoring and toxicological research.
References
- 1. benchchem.com [benchchem.com]
- 2. A method for routine analysis of urinary 4,4'-methylenebis (2-chloroaniline) by gas chromatography-electron capture detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of dichloroanilines in human urine by GC-MS, GC-MS-MS, and GC-ECD as markers of low-level pesticide exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
Application Note: A Validated LC-MS/MS Method for the Quantitative Analysis of Aniline Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aniline (B41778) and its derivatives are crucial intermediates in the manufacturing of a wide range of products, including pharmaceuticals, dyes, polymers, and pesticides.[1][2] Due to the potential carcinogenicity and toxicity of several of these aromatic amines, regulatory bodies have set strict limits on their presence in consumer products and environmental samples.[3] Consequently, there is a high demand for fast, sensitive, and selective analytical methods for their detection and quantification.
While Gas Chromatography-Mass Spectrometry (GC-MS) has been traditionally used, it often requires a time-consuming derivatization step to handle the polar nature of these compounds.[2][3] Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) offers a superior alternative, providing high sensitivity and selectivity often without the need for derivatization, thus simplifying sample preparation.[4][5]
This application note provides a detailed protocol for a validated LC-MS/MS method for the quantitative analysis of various aniline derivatives in aqueous and complex matrices.
Experimental Protocols
Materials and Reagents
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Dichloromethane (HPLC grade).
-
Water: Deionized water, 18 MΩ·cm or greater.
-
Standards: Certified reference standards of aniline derivatives.
-
Internal Standards (IS): Deuterated analogs of the target analytes (e.g., aniline-d5, 3-chloroaniline-d3, 4-methylaniline-d9).[5][6]
Sample Preparation Protocols
The choice of sample preparation depends on the complexity of the sample matrix.
Protocol A: Direct Injection for Aqueous Samples (e.g., Drinking Water) This method is suitable for clean matrices where high sensitivity is required without matrix interference.[7][8]
-
Collect the aqueous sample in a clean container.
-
Add the internal standard solution to the sample to a final concentration of approximately 20 µg/kg.[5]
-
Vortex the sample for 30 seconds to ensure homogeneity.
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove particulates.[8][9]
-
Transfer the filtrate to an autosampler vial for LC-MS/MS analysis.
Protocol B: Liquid-Liquid Extraction (LLE) for Complex Matrices This protocol is designed for samples containing significant matrix components that could cause ion suppression.
-
Take a known volume (e.g., 2 mL) of the sample (e.g., urine, wastewater).[2]
-
Add the internal standard solution.
-
Add 1 mL of Dichloromethane (DCM) or methyl-tert-butyl ether (MTBE).[1][2]
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 5 minutes to separate the organic and aqueous layers.[1]
-
Carefully transfer the lower organic layer (DCM) to a clean tube.
-
Evaporate the organic extract to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in a known volume (e.g., 500 µL) of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).
-
Transfer the final solution to an autosampler vial for analysis.
Caption: Workflow for sample preparation of aniline derivatives.
LC-MS/MS Instrumentation and Conditions
The following parameters provide a robust starting point for method development.
| Parameter | Condition |
| LC System | Agilent 1290 Infinity II or equivalent UHPLC system[5] |
| Column | Biphenyl (e.g., 100 mm x 2.1 mm, 5 µm) or C18 (e.g., 150 mm x 4.6 mm, 5 µm)[2][9] |
| Mobile Phase A | 0.1% Formic Acid in Water[2] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol[2][6] |
| Flow Rate | 0.4 - 0.8 mL/min[4] |
| Column Temperature | 40 °C[4] |
| Injection Volume | 5 - 10 µL[4] |
| Gradient | Start at 5-10% B, ramp to 95% B over 5-8 minutes, hold for 2 min, return to initial and equilibrate.[6] |
| MS System | Agilent 6470A Triple Quadrupole or equivalent[5] |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode[2] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM)[2] |
Table 1: Recommended LC-MS/MS Parameters.
Caption: General workflow for LC-MS/MS analysis.
Method Validation Protocol
A comprehensive method validation should be performed to ensure the reliability of the results.[2]
| Parameter | Protocol | Acceptance Criteria |
| Linearity | Analyze calibration standards at 5-7 concentration levels spanning the expected range (e.g., 0.1-50 ng/mL).[2] | Correlation coefficient (r²) > 0.99[10] |
| Limit of Detection (LOD) | Determine from the signal-to-noise ratio (S/N=3) or the standard deviation of the response.[8] | Method-specific, typically 0.025-2.0 µg/L.[2][8] |
| Limit of Quantification (LOQ) | Determine from the signal-to-noise ratio (S/N=10) or the standard deviation of the response.[8] | Method-specific, typically 0.1-6.5 µg/L.[2][8] |
| Accuracy (% Recovery) | Analyze quality control (QC) samples spiked at low, medium, and high concentrations in the matrix.[2] | 80-120% recovery (typically 75-114%).[2] |
| Precision (% RSD) | Analyze QC samples (n=5 or 6) at three concentrations on the same day (intra-day) and on three different days (inter-day).[2] | Intra-day RSD < 15%, Inter-day RSD < 20%.[2] |
| Specificity | Analyze blank matrix samples to ensure no interfering peaks are present at the retention times of the target analytes.[10] | No significant interference at analyte retention time. |
Table 2: Summary of Method Validation Procedures and Acceptance Criteria.
Caption: Key parameters for a validated analytical method.
Quantitative Data Summary
The following table presents illustrative performance data for a validated LC-MS/MS method for aniline derivatives, synthesized from published results.
| Parameter | Performance Characteristic |
| Linear Dynamic Range | 0.1 - 50 ng/mL[2] |
| Correlation Coefficient (r²) | > 0.999[2] |
| Limit of Detection (LOD) | 0.025 - 0.20 ng/mL[2] |
| Limit of Quantification (LOQ) | 0.1 - 1.0 ng/mL[2] |
| Accuracy (% Recovery) | 75% - 114%[2] |
| Intra-day Precision (% RSD) | < 11.7%[2] |
| Inter-day Precision (% RSD) | < 15.9%[2] |
Table 3: Typical Quantitative Performance of a Validated LC-MS/MS Method.
Conclusion
The LC-MS/MS method detailed in this note provides a highly sensitive, selective, and robust framework for the quantitative analysis of aniline derivatives. By eliminating the need for derivatization, this approach offers a significant improvement in sample throughput compared to traditional GC-MS methods. The use of deuterated internal standards ensures high accuracy and precision by correcting for matrix effects and variations during sample preparation.[1] This validated protocol is suitable for a wide range of applications, from quality control in pharmaceutical manufacturing to environmental monitoring.
References
- 1. benchchem.com [benchchem.com]
- 2. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. benchchem.com [benchchem.com]
- 5. agilent.com [agilent.com]
- 6. d-nb.info [d-nb.info]
- 7. Rapid Determination of Trace Amounts of Aniline and Its Derivatives by Direct Injection UHPLC/MS/MS [perkinelmer.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application of 2-Chloroaniline hydrochloride-13C6 in Regulatory Compliance Testing
Introduction
2-Chloroaniline (B154045) is a chemical intermediate used in the production of various dyes, pigments, pesticides, and pharmaceuticals. Due to its potential toxicity and classification as a hazardous substance, regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the Food and Drug Administration (FDA) mandate strict monitoring of its presence in environmental samples and pharmaceutical products.[1][2] 2-Chloroaniline hydrochloride-13C6, a stable isotope-labeled internal standard, plays a pivotal role in the accurate quantification of 2-chloroaniline, ensuring regulatory compliance.[3] Its use in analytical methods, particularly those employing mass spectrometry, is essential for achieving the high degree of accuracy and precision required to meet stringent regulatory limits.[4]
This document provides detailed application notes and protocols for the use of this compound in regulatory compliance testing, aimed at researchers, scientists, and drug development professionals.
Data Presentation
The use of a stable isotope-labeled internal standard like this compound is critical for generating reliable quantitative data. The following tables summarize typical performance data for analytical methods validated for the quantification of 2-chloroaniline in different matrices.
Table 1: Method Validation Parameters for 2-Chloroaniline Quantification using this compound as an Internal Standard.
| Parameter | Water Matrix (LC-MS/MS) | Soil Matrix (GC-MS) | Pharmaceutical API (LC-MS/MS) |
| Linearity Range | 0.1 - 100 µg/L | 1 - 1000 µg/kg | 0.05 - 10 ppm |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 | > 0.998 |
| Limit of Detection (LOD) | 0.05 µg/L | 0.5 µg/kg | 0.02 ppm |
| Limit of Quantification (LOQ) | 0.1 µg/L | 1 µg/kg | 0.05 ppm |
| Accuracy (% Recovery) | 95 - 105% | 92 - 108% | 98 - 102% |
| Precision (% RSD) | < 10% | < 15% | < 5% |
Note: The values presented in this table are illustrative and may vary depending on the specific instrumentation, method parameters, and matrix complexity.
Table 2: Mass Spectrometry Parameters for 2-Chloroaniline and this compound.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| 2-Chloroaniline | 128.0 | 93.0 | 65.0 |
| This compound | 134.0 | 99.0 | 69.0 |
Note: These mass transitions are typical and may require optimization based on the specific mass spectrometer used.
Experimental Protocols
The following protocols describe the use of this compound as an internal standard for the quantitative analysis of 2-chloroaniline in environmental and pharmaceutical samples.
Protocol 1: Quantification of 2-Chloroaniline in Water Samples by LC-MS/MS
This protocol is based on methodologies for the analysis of aniline (B41778) derivatives in aqueous media and is suitable for regulatory compliance monitoring.
1. Scope: This method is applicable for the determination of 2-chloroaniline in various water samples, including groundwater, surface water, and wastewater.
2. Reagents and Materials:
-
2-Chloroaniline (analytical standard)
-
This compound (internal standard)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
3. Sample Preparation:
-
To a 100 mL water sample, add a known amount of this compound solution to achieve a final concentration of 10 µg/L.
-
Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.
-
Load the water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with 5 mL of 5% methanol in water to remove interferences.
-
Elute the analyte and internal standard with 5 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase.
4. LC-MS/MS Analysis:
-
LC Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 10% B, increase to 90% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
MS Detection: Electrospray ionization (ESI) in positive mode, with multiple reaction monitoring (MRM) of the transitions listed in Table 2.
5. Data Analysis and Quality Control:
-
Construct a calibration curve by plotting the ratio of the peak area of 2-chloroaniline to the peak area of this compound against the concentration of the calibration standards.
-
Quantify the concentration of 2-chloroaniline in the samples using the calibration curve.
-
Analyze quality control samples (blanks, spiked samples) with each batch to ensure method performance.
Protocol 2: Quantification of 2-Chloroaniline as a Pharmaceutical Impurity by GC-MS
This protocol is aligned with principles outlined in ICH Q2(R1) for the validation of analytical procedures and is suitable for impurity testing in active pharmaceutical ingredients (APIs).[5][6]
1. Scope: This method is for the quantification of 2-chloroaniline as a process impurity or degradant in pharmaceutical substances.
2. Reagents and Materials:
-
2-Chloroaniline (analytical standard)
-
This compound (internal standard)
-
Dichloromethane (B109758) (GC grade)
-
Methanol (GC grade)
-
Sodium sulfate (B86663) (anhydrous)
3. Sample Preparation:
-
Accurately weigh approximately 100 mg of the pharmaceutical substance into a centrifuge tube.
-
Add 1 mL of a solution containing a known concentration of this compound in methanol.
-
Add 5 mL of dichloromethane and vortex for 2 minutes to dissolve the sample and extract the analyte and internal standard.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the dichloromethane layer to a clean tube containing anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried extract to an autosampler vial for GC-MS analysis.
4. GC-MS Analysis:
-
GC Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector Temperature: 250°C
-
Oven Program: Start at 60°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
MS Detection: Electron ionization (EI) in selected ion monitoring (SIM) mode, monitoring the characteristic ions for 2-chloroaniline and its 13C6-labeled internal standard.
5. Data Analysis and Quality Control:
-
Establish a calibration curve by analyzing a series of standards containing known concentrations of 2-chloroaniline and a fixed concentration of this compound.
-
Calculate the concentration of 2-chloroaniline in the pharmaceutical substance based on the ratio of the analyte peak area to the internal standard peak area.
-
Method validation should be performed according to ICH Q2(R1) guidelines, assessing specificity, linearity, range, accuracy, precision, and robustness.[5][6]
Visualizations
The following diagrams illustrate key workflows and pathways relevant to the use of this compound in regulatory compliance testing.
Caption: General experimental workflow for the quantification of 2-chloroaniline.
References
Troubleshooting & Optimization
troubleshooting matrix effects in chloroaniline analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to matrix effects in chloroaniline analysis.
Troubleshooting Guide: Matrix Effects in Chloroaniline Analysis
Matrix effects can significantly impact the accuracy and precision of chloroaniline quantification by causing ion suppression or enhancement in mass spectrometry-based methods (LC-MS/MS, GC-MS) and creating active sites in GC systems. This guide provides a systematic approach to identifying and mitigating these effects.
Identifying Matrix Effects
Qualitative Assessment: Post-Column Infusion
A continuous infusion of a chloroaniline standard into the mass spectrometer, post-analytical column, while injecting a blank matrix extract can reveal retention time regions susceptible to matrix effects. A dip in the baseline signal indicates ion suppression, while a rise indicates enhancement.
Quantitative Assessment: Post-Extraction Spike
The most common method to quantify matrix effects is by comparing the signal response of an analyte in a neat solvent to the response of the analyte spiked into a blank matrix extract after the extraction procedure. The matrix factor (MF) is calculated as follows:
-
MF = (Peak Area in Matrix) / (Peak Area in Solvent)
-
MF < 1 indicates ion suppression.
-
MF > 1 indicates ion enhancement.
-
MF = 1 indicates no matrix effect.
-
Troubleshooting Workflow
The following diagram illustrates a typical workflow for troubleshooting matrix effects in chloroaniline analysis.
Caption: A logical workflow for identifying, investigating, and mitigating matrix effects in chloroaniline analysis.
Quantitative Data Summary
The following table summarizes recovery data for chloroaniline analysis in various matrices using different analytical techniques and sample preparation methods.
| Analyte | Matrix | Sample Preparation | Analytical Method | Average Recovery (%) | Relative Standard Deviation (%) | Reference |
| 4-Chloroaniline | Wastewater | Liquid-Liquid Extraction | GC-NPD | 75 | 11 | [1] |
| 3-Chloroaniline | Wastewater | Liquid-Liquid Extraction | GC-NPD | 82 | 9 | [1] |
| 2-Chloroaniline | Wastewater | Liquid-Liquid Extraction | GC-NPD | 78 | 10 | [1] |
| 4-Chloroaniline | Urine | Direct Injection | LC-MS/MS | 85 - 110 | < 11.7 (Intra-day) | [2] |
| 4-Chloroaniline | Urine | Direct Injection | LC-MS/MS | 90 - 105 | < 15.9 (Inter-day) | [2] |
Experimental Protocols
Solid-Phase Extraction (SPE) for Chloroanilines in Water Samples
This protocol is suitable for cleaning up water samples prior to LC-MS/MS or GC-MS analysis.[3]
Materials:
-
SPE Cartridges: Florisil®, 1g
-
Methanol (HPLC grade)
-
Dichloromethane (B109758) (HPLC grade)
-
Ultrapure water
-
Nitrogen gas for evaporation
-
SPE vacuum manifold
Procedure:
-
Sample Preparation:
-
Filter the water sample to remove particulate matter.
-
Spike the sample with a known amount of a stable isotope-labeled internal standard (e.g., 4-chloroaniline-d4).
-
-
SPE Cartridge Conditioning:
-
Pass 5 mL of dichloromethane through the Florisil® cartridge.
-
Follow with 5 mL of methanol.
-
Finally, equilibrate with 5 mL of ultrapure water. Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned cartridge at a slow, steady flow rate (1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 5 mL of ultrapure water to remove polar interferences.
-
-
Elution:
-
Elute the chloroanilines from the cartridge with 5 mL of methanol.
-
-
Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable solvent for your chromatographic analysis.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for Chloroanilines in Soil
The QuEChERS method is a streamlined approach for extracting a wide range of analytes from complex matrices.[4]
Materials:
-
Acetonitrile (B52724) (HPLC grade)
-
Magnesium sulfate (B86663) (anhydrous)
-
Sodium chloride
-
Primary secondary amine (PSA) sorbent
-
Centrifuge and centrifuge tubes (50 mL)
Procedure:
-
Sample Extraction:
-
Weigh 10-15 g of homogenized soil into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the appropriate salting-out mixture (e.g., 4 g MgSO₄ and 1 g NaCl).
-
Shake vigorously for 1 minute and centrifuge.
-
-
Dispersive SPE (d-SPE) Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing PSA and anhydrous MgSO₄.
-
Vortex for 30 seconds and centrifuge.
-
-
Analysis:
-
The resulting supernatant can be directly injected for LC-MS/MS or GC-MS analysis.
-
Caption: A simplified workflow of the QuEChERS method for soil sample preparation.
Frequently Asked Questions (FAQs)
Q1: I'm observing significant signal suppression for my chloroaniline analyte in LC-MS/MS. What are the likely causes and how can I fix it?
A1: Signal suppression in LC-MS/MS is a common matrix effect caused by co-eluting compounds that compete with the analyte for ionization.[5][6]
-
Common Causes:
-
Troubleshooting Steps:
-
Improve Sample Cleanup: Employ a more rigorous sample preparation method like SPE with a sorbent like Florisil to remove interferences.[8]
-
Optimize Chromatography: Adjust the LC gradient to better separate the chloroaniline from the interfering matrix components.
-
Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering compounds.
-
Use a Stable Isotope-Labeled Internal Standard: A deuterated standard like 4-chloroaniline-d4 will co-elute and experience similar suppression, allowing for accurate correction.[2]
-
Switch Ionization Mode: If using Electrospray Ionization (ESI), consider switching to Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to ion suppression.[9]
-
Q2: My chloroaniline peaks are tailing in my GC analysis. What could be the issue?
A2: Peak tailing in GC is often caused by active sites in the GC system that interact with polar analytes like chloroanilines.[10]
-
Common Causes:
-
Contaminated or active inlet liner: The glass liner in the injector can accumulate non-volatile matrix components, creating active sites.
-
Column contamination: The front end of the GC column can become contaminated.
-
Improper column installation: If the column is not installed correctly in the inlet, it can lead to poor peak shape.[11]
-
-
Troubleshooting Steps:
-
Inlet Maintenance: Replace the inlet liner with a new, deactivated liner. Regularly replacing the septum is also good practice.
-
Column Maintenance: Trim the front 10-20 cm of the GC column to remove any contamination.
-
Check Column Installation: Ensure the column is installed at the correct height in the injector according to the manufacturer's instructions.
-
Use a Guard Column: A deactivated guard column can help protect the analytical column from contamination.
-
Q3: Should I use matrix-matched calibration or an internal standard for chloroaniline quantification?
A3: Both are valid approaches to compensate for matrix effects, and the best choice depends on your specific application and resources.
-
Matrix-Matched Calibration: This involves preparing your calibration standards in a blank matrix extract that is representative of your samples. This is an effective way to compensate for matrix effects but requires a consistent source of blank matrix.[12]
-
Stable Isotope-Labeled Internal Standard (SIL-IS): This is often considered the "gold standard" for correcting matrix effects.[3][13] A SIL-IS, such as 4-chloroaniline-d4, is chemically identical to the analyte and will be affected by the matrix in the same way, providing the most accurate correction. While highly effective, SIL-IS can be more expensive.
In many cases, the use of a SIL-IS is preferred for its robustness and ability to correct for variations in both matrix effects and sample preparation recovery.[14]
Q4: What are the key differences in sample preparation for chloroaniline analysis in soil versus water?
A4: The primary difference lies in the initial extraction step due to the complexity and physical state of the matrices.
-
Water Samples: Chloroanilines can often be extracted directly from water using liquid-liquid extraction (LLE) or concentrated and cleaned up using solid-phase extraction (SPE).[1][3]
-
Soil Samples: Soil is a more complex matrix requiring a more rigorous initial extraction to release the chloroanilines from the solid particles. Techniques like QuEChERS, Soxhlet extraction, or pressurized liquid extraction (PLE) are commonly used, followed by a cleanup step such as d-SPE or SPE.[3][15]
References
- 1. epa.gov [epa.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 6. A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. gcms.cz [gcms.cz]
- 9. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. 4-1 Distorted peak shapes | Technical Information | GL Sciences [glsciences.com]
- 12. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 13. Matrix matching in liquid chromatography-mass spectrometry with stable isotope labelled internal standards--is it necessary? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determination of Aniline in Soil by ASE/GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Ion Suppression with 2-Chloroaniline hydrochloride-13C6
Welcome to the technical support center for minimizing ion suppression when using 2-Chloroaniline hydrochloride-13C6 as an internal standard. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their analytical workflows.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it impact my LC-MS analysis?
A1: Ion suppression is a matrix effect that occurs in Liquid Chromatography-Mass Spectrometry (LC-MS) when components in the sample, other than the analyte of interest, interfere with the ionization process.[1] This interference reduces the signal intensity of the analyte, which can lead to inaccurate and imprecise quantification, reduced sensitivity, and poor reproducibility.[1][2] Essentially, co-eluting matrix components compete with the analyte for ionization, leading to a decreased signal.
Q2: How does using this compound as an internal standard help mitigate ion suppression?
A2: this compound is a stable isotope-labeled (SIL) internal standard.[3][4] SIL internal standards are considered the "gold standard" for quantitative LC-MS because they have nearly identical physicochemical properties to the analyte (in this case, 2-Chloroaniline).[5] The key principle is that the SIL internal standard co-elutes with the analyte and experiences the same degree of ion suppression.[5] By measuring the ratio of the analyte signal to the internal standard signal, variations due to ion suppression can be normalized, leading to more accurate and precise results.[5]
Q3: Can this compound fail to correct for ion suppression?
A3: Yes, under certain circumstances, even a SIL internal standard like this compound may not perfectly compensate for ion suppression.[6] This can happen if there is a slight chromatographic separation between the analyte and the internal standard, a phenomenon known as the "isotope effect."[5] If the analyte and the SIL internal standard do not perfectly co-elute, they may be affected differently by matrix components, leading to inaccurate results.[7]
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues related to ion suppression when using this compound.
| Problem | Potential Cause | Recommended Solution |
| Low signal for both analyte and internal standard | Significant ion suppression from the sample matrix.[8] | Improve Sample Preparation: - Implement more rigorous sample cleanup methods like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[9] - Dilute the sample to reduce the concentration of matrix components.[5] |
| Poor reproducibility of the analyte/internal standard ratio | The analyte and this compound are not perfectly co-eluting, leading to differential ion suppression.[8] | Optimize Chromatography: - Adjust the mobile phase gradient, flow rate, or column temperature to ensure complete co-elution.[5] - Consider a column with different selectivity to achieve better overlap of the analyte and internal standard peaks.[7] |
| Inconsistent results across different sample matrices | The matrix effect varies significantly between different samples.[8] | Matrix-Matched Calibration: - Prepare calibration standards in a blank matrix that is representative of the samples being analyzed to account for matrix-induced changes.[8] |
| Analyte signal is suppressed, but the internal standard signal is stable | The concentration of the internal standard may be too high, causing it to suppress the analyte's signal.[6] | Optimize Internal Standard Concentration: - Experimentally determine the optimal concentration of this compound that provides a stable signal without suppressing the analyte.[2] |
Experimental Protocols
Protocol 1: Post-Column Infusion to Identify Ion Suppression Zones
Objective: To identify regions in the chromatogram where ion suppression or enhancement occurs.[5]
Methodology:
-
Prepare a standard solution of 2-Chloroaniline at a known concentration.
-
Set up the LC-MS system.
-
Use a T-junction to introduce a constant flow of the 2-Chloroaniline standard solution into the LC eluent stream after the analytical column and before the mass spectrometer.
-
Inject a blank matrix extract (a sample prepared using the same procedure as your study samples but without the analyte).
-
Monitor the signal of the infused 2-Chloroaniline standard. A stable, flat baseline is expected.
-
Any significant dip in the signal indicates a region of ion suppression, while a signal increase indicates ion enhancement.[5]
-
Compare the retention time of your analyte and this compound with these suppression/enhancement zones to determine if chromatographic adjustments are needed.
Protocol 2: Quantifying Matrix Effects
Objective: To quantify the extent of ion suppression or enhancement for 2-Chloroaniline.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and this compound into a clean solvent (e.g., mobile phase).
-
Set B (Post-Extraction Spike): Prepare a blank matrix extract and then spike the analyte and internal standard into the final extract.
-
Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the blank matrix before the extraction procedure.
-
-
Analyze all three sets of samples using the developed LC-MS method.
-
Calculate the Matrix Effect (ME) and Recovery (RE):
-
ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
-
Interpretation:
-
An ME value of 100% indicates no matrix effect.
-
An ME value < 100% indicates ion suppression.
-
An ME value > 100% indicates ion enhancement.
-
Data Presentation
Table 1: Example Data for Quantifying Matrix Effects
| Sample Set | Analyte Peak Area | Internal Standard Peak Area | Matrix Effect (%) | Recovery (%) |
| Set A (Neat) | 1,200,000 | 1,250,000 | N/A | N/A |
| Set B (Post-Spike) | 650,000 | 675,000 | 54.2% | N/A |
| Set C (Pre-Spike) | 580,000 | 605,000 | N/A | 89.2% |
Visualizations
Caption: Troubleshooting workflow for ion suppression.
Caption: Sample preparation strategies to reduce ion suppression.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.cn [glpbio.cn]
- 5. benchchem.com [benchchem.com]
- 6. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations | Waters [waters.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. benchchem.com [benchchem.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
Technical Support Center: Optimizing LC-MS for 2-Chloroaniline Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for the liquid chromatography-mass spectrometry (LC-MS) analysis of 2-chloroaniline (B154045). The information is tailored for researchers, scientists, and drug development professionals to help refine experimental parameters and resolve common analytical challenges.
Frequently Asked Questions (FAQs)
Q1: What is the optimal ionization mode for 2-chloroaniline analysis by LC-MS?
A1: For relatively small and less-polar molecules like 2-chloroaniline, Atmospheric Pressure Chemical Ionization (APCI) is often the preferred ionization technique over Electrospray Ionization (ESI).[1][2][3] APCI is generally more efficient for compounds that are less polar and more volatile.[3][4] However, it is always recommended to screen both ESI and APCI in both positive and negative ion modes during method development to confirm the optimal choice for your specific instrument and mobile phase conditions.[2] Given its basic nature as a primary aromatic amine, positive ion mode is typically more effective.
Q2: What are the expected precursor and product ions for 2-chloroaniline in MS/MS analysis?
A2: In positive ion mode, 2-chloroaniline (molecular weight 127.57 g/mol ) will readily form a protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of 128. A key characteristic to look for is the isotopic pattern of chlorine: an ion at m/z 130 should be present with an intensity of approximately one-third of the m/z 128 peak, corresponding to the natural abundance of the ³⁷Cl isotope.[5][6] For Multiple Reaction Monitoring (MRM) experiments, the m/z 128 ion is used as the precursor. Common product ions are generated by collision-induced dissociation, which can involve the loss of ammonia (B1221849) (NH₃) or chlorine (Cl).
Q3: Which type of LC column is recommended for 2-chloroaniline separation?
A3: A reversed-phase C18 column is a robust and common choice for separating 2-chloroaniline.[7][8] For potentially improved retention and peak shape without the need for ion-pairing agents, a Pentafluorophenyl (PFP) column can also be effective.[7] Another viable option that has been used for separating similar aromatic amines is a biphenyl (B1667301) column.[9]
Q4: What mobile phase composition should I start with?
A4: A good starting point for mobile phase composition is a gradient elution using water (A) and methanol (B129727) or acetonitrile (B52724) (B), with an acidic modifier. Adding 0.1% formic acid to both solvents is common practice to improve peak shape and promote protonation for positive mode ionization. While decreasing the mobile phase pH can enhance the retention of primary aromatic amines, it may also suppress ionization, requiring a careful balance.[7]
Q5: How should I prepare my samples for analysis?
A5: Sample preparation depends heavily on the complexity of the sample matrix.
-
For simple, clean samples: A "dilute and shoot" approach, where the sample is simply diluted in the initial mobile phase, can be sufficient.[10]
-
For complex matrices (e.g., environmental, biological): An extraction step is necessary to remove interfering components. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are commonly employed.[5][11] For food matrices, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method may be applicable.[8] Always filter samples through a 0.22 µm or 0.45 µm filter before injection to prevent clogging the LC system.[11]
Troubleshooting Guide
Q6: I'm observing poor peak shape (tailing or splitting). What are the possible causes and solutions?
A6: Poor peak shape can be caused by several factors. The following decision tree can help diagnose the issue.
Caption: Troubleshooting decision tree for poor peak shape issues.
Q7: My signal intensity for 2-chloroaniline is very low. How can I improve it?
A7: Low signal intensity is a common problem that can often be traced back to the mass spectrometer settings or matrix effects.
-
Confirm Ionization Mode: Ensure you are using the optimal ionization source (APCI is often better for this analyte) and polarity (positive mode is typical).[1][3]
-
Optimize Source Parameters: Systematically tune the MS source parameters, including nebulizer gas flow, drying gas temperature and flow, and capillary voltage. Set values to a maximum plateau for robustness, where small variations do not cause large changes in response.[1]
-
Check MS/MS Transition: Verify that you are using the correct precursor ion (m/z 128) and an optimized product ion. Infuse a standard solution directly into the mass spectrometer to optimize the collision energy for your specific instrument.[12]
-
Evaluate Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of 2-chloroaniline. Improve sample clean-up, adjust chromatographic separation to move the analyte away from interfering peaks, or use an isotopically labeled internal standard to compensate.
-
Mobile Phase Compatibility: Ensure your mobile phase additives are MS-friendly (e.g., formic acid, ammonium (B1175870) formate) and used at a low concentration (typically 0.1%).[13]
Q8: I am seeing significant retention time shifts between injections. What could be the cause?
A8: Retention time instability can compromise data quality and compound identification.
-
Mobile Phase Preparation: Ensure mobile phases are prepared consistently. If using buffers, make sure they are fresh (replace every 24-48 hours) as pH can change over time or due to microbial growth.[11][13]
-
Column Equilibration: Make sure the column is fully equilibrated with the initial mobile phase conditions before each injection. This is especially important for gradient methods.
-
LC System Stability: Check for leaks in the pump or injector. Unstable flow rates or pressure fluctuations can lead to shifting retention times.[13]
-
Column Degradation: Over time, the stationary phase of the column can degrade, especially under harsh pH conditions, leading to changes in retention. If the problem persists, consider replacing the column.[13]
Experimental Protocols & Data
Standard LC-MS/MS Method Development Workflow
The following workflow provides a systematic approach to developing a robust LC-MS method for 2-chloroaniline.
Caption: A typical workflow for developing an LC-MS/MS method.
Recommended Starting LC-MS Parameters
This table summarizes recommended starting parameters for the analysis of 2-chloroaniline. These should be optimized for your specific instrumentation and application.
| Parameter | Recommended Setting |
| LC System | |
| Column | C18, 2.1 or 3.0 mm i.d., <100 mm length, <3 µm particle size |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 °C[14] |
| Injection Volume | 1 - 10 µL |
| MS System | |
| Ionization Source | APCI (recommended) or ESI[1][3] |
| Polarity | Positive |
| Capillary Voltage | ~3.0 - 5.0 kV |
| Source Temperature | 400 - 550 °C[14][15] |
| Nebulizer Gas | Nitrogen, optimize for stable spray |
| Drying Gas | Nitrogen, optimize for signal |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
Example MRM Transitions for 2-Chloroaniline
The following table provides theoretical MRM transitions for quantification and confirmation. These must be empirically optimized.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| 2-Chloroaniline | 128.0 | Optimize (e.g., 92.0 for loss of HCl) | Optimize (e.g., 77.0 for phenyl fragment) |
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Electrospray and APCI Mass Analysis | AxisPharm [axispharm.com]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. agilent.com [agilent.com]
- 8. mdpi.com [mdpi.com]
- 9. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spectroscopyeurope.com [spectroscopyeurope.com]
- 11. agilent.com [agilent.com]
- 12. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 13. zefsci.com [zefsci.com]
- 14. researchgate.net [researchgate.net]
- 15. Interfaces for LC-MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Technical Support Center: 2-Chloroaniline hydrochloride-¹³C₆
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 2-Chloroaniline (B154045) hydrochloride-¹³C₆ in solution. The following information is designed to address common issues and questions that may arise during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid 2-Chloroaniline hydrochloride-¹³C₆?
For optimal stability, the solid form of 2-Chloroaniline hydrochloride-¹³C₆ should be stored at 2-8°C, tightly sealed, and protected from moisture and light.[1] Some suppliers recommend storage at 4°C.[1]
Q2: How should I store solutions of 2-Chloroaniline hydrochloride-¹³C₆?
Stock solutions should be prepared in a suitable solvent, aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, and stored in tightly sealed vials. For short-term storage (up to one month), -20°C is recommended. For long-term storage (up to six months), -80°C is the preferred temperature.[1] It is crucial to use a newly opened, hygroscopic solvent like DMSO if that is the chosen solvent.[1]
Q3: What solvents are compatible with 2-Chloroaniline hydrochloride-¹³C₆?
2-Chloroaniline is soluble in acidic solutions and most organic solvents, including Dimethyl Sulfoxide (DMSO), acetonitrile (B52724), and methanol.[1][2] For aqueous solutions, maintaining a neutral pH of 7 and a temperature of 4°C has been shown to provide the best stability for anilines.[3]
Q4: What are the potential degradation pathways for 2-Chloroaniline hydrochloride-¹³C₆ in solution?
Like its unlabeled counterpart, 2-Chloroaniline hydrochloride-¹³C₆ is susceptible to degradation. Key factors that can influence its stability include:
-
Oxidation: Exposure to air can cause the compound to darken and polymerize.[3][4]
-
Light Sensitivity: The compound is light-sensitive, and exposure to UV radiation or sunlight can induce photochemical degradation.[5]
-
Temperature: Elevated temperatures can accelerate degradation. Decomposition of 2-chloroaniline has been noted at temperatures above 200°C.[5]
-
pH: While stable at neutral pH, extreme acidic or basic conditions may affect its stability.
Q5: How can I check the purity and integrity of my 2-Chloroaniline hydrochloride-¹³C₆ solution?
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), are robust methods for assessing the purity of chloroaniline compounds.[6][7] These techniques can separate the parent compound from potential degradants or impurities.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Discoloration of Solution (Yellowing/Browning) | Oxidation due to exposure to air or light. | Prepare fresh solutions and store them under an inert atmosphere (e.g., argon or nitrogen). Protect solutions from light by using amber vials or storing them in the dark.[3] |
| Unexpected Peaks in Chromatogram | Degradation of the compound or presence of impurities. | Confirm the identity of the unexpected peaks using mass spectrometry. Review solution preparation and storage procedures to minimize degradation. Consider purifying the sample if necessary. |
| Poor Peak Shape in HPLC Analysis | Improper mobile phase composition. | For improved peak shape in reverse-phase HPLC, consider adding 0.1% formic acid to the mobile phase.[7] |
| Low Recovery of the Analyte | Adsorption to container surfaces or degradation. | Use silanized glassware to minimize adsorption. Ensure proper storage conditions (low temperature, protection from light) to prevent degradation. Prepare fresh standards and samples. |
| Inconsistent Results Between Experiments | Inconsistent solution preparation or handling. | Standardize protocols for solution preparation, storage, and handling. Use aliquots to avoid contamination and degradation from multiple freeze-thaw cycles.[1] |
Experimental Protocols
Protocol for Stability Assessment of 2-Chloroaniline hydrochloride-¹³C₆ in Solution
This protocol outlines a general procedure to assess the stability of 2-Chloroaniline hydrochloride-¹³C₆ in a specific solvent system.
1. Materials:
- 2-Chloroaniline hydrochloride-¹³C₆
- High-purity solvent (e.g., HPLC-grade acetonitrile, DMSO, or buffered aqueous solution)
- Calibrated analytical balance
- Volumetric flasks and pipettes
- HPLC system with a UV-Vis or MS detector
- C18 reverse-phase HPLC column (e.g., 4.6 mm x 150 mm, 5 µm particle size)[7]
2. Stock Solution Preparation:
- Accurately weigh a known amount of 2-Chloroaniline hydrochloride-¹³C₆.
- Dissolve the compound in the chosen solvent to a final concentration of 1 mg/mL.
- Sonicate the solution for 5 minutes to ensure complete dissolution.[7]
3. Stability Study Setup:
- Aliquot the stock solution into multiple amber HPLC vials.
- Store the vials under different conditions to be tested (e.g., room temperature, 4°C, -20°C, exposure to light).
- Designate a set of vials as "time zero" (T₀) samples.
4. Sample Analysis:
- Analyze the T₀ samples immediately after preparation using the HPLC method below.
- At specified time points (e.g., 24h, 48h, 1 week, 1 month), retrieve a vial from each storage condition and analyze it.
5. HPLC Method:
- Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). 0.1% formic acid can be added to improve peak shape.[7]
- Flow Rate: 1.0 mL/min[7]
- Column Temperature: 30°C[7]
- Detection Wavelength: 239 nm[7]
- Injection Volume: 10 µL[7]
6. Data Analysis:
- Identify the peak for 2-Chloroaniline hydrochloride-¹³C₆ based on its retention time.
- Quantify the peak area at each time point.
- Calculate the percentage of the compound remaining relative to the T₀ sample.
- Monitor for the appearance of new peaks, which may indicate degradation products.
Visualizations
Caption: Troubleshooting workflow for addressing solution instability.
Caption: Workflow for assessing the stability of 2-Chloroaniline hydrochloride-¹³C₆.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 2-Chloroaniline | C6H6ClN | CID 7240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. isotope.com [isotope.com]
- 5. carlroth.com [carlroth.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: 13C Labeled Internal Standards
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage, handling, and troubleshooting of 13C labeled internal standards.
Troubleshooting Guides
Variability in the response of a 13C labeled internal standard (IS) can compromise the accuracy and reproducibility of quantitative analyses. This section provides systematic guides to identify and resolve common issues.
Guide 1: Investigating Inconsistent Internal Standard Response
An inconsistent IS response across an analytical run is a common challenge. The following decision tree can help diagnose the root cause.
Guide 2: Addressing Complete Loss of Internal Standard Signal
A complete loss of the IS signal is a critical issue that requires immediate attention. This workflow outlines the steps to diagnose the problem.
Frequently Asked Questions (FAQs)
Q1: What are the general storage recommendations for 13C labeled internal standards?
A1: Proper storage is crucial to maintain the integrity of your standards. Always refer to the manufacturer's Certificate of Analysis (CoA) for specific recommendations. General guidelines are as follows:
| Form | Recommended Storage Temperature | Additional Considerations |
| Solid (Neat) | ≤4°C (Refrigerated) | Store in a desiccator to protect from moisture. Use amber vials or wrap in foil to protect from light. |
| Stock Solutions | -20°C (Frozen) for long-term | Use amber glass vials with tightly sealed caps (B75204) to prevent solvent evaporation and light degradation.[1] Aliquot to minimize freeze-thaw cycles. |
| Working Solutions | 2-8°C (Refrigerated) for short-term | Prepare fresh as needed. Stability in working solutions is generally lower than in stock solutions.[1] |
Q2: How long are my prepared stock and working solutions stable?
A2: The stability of solutions is dependent on the specific compound, the solvent used, and the storage conditions.[1] Stock solutions stored at -20°C in tightly sealed, light-protected vials can be stable for several months.[1] Working solutions are typically less stable, and it is best practice to prepare them fresh for each analytical run.[1] It is highly recommended to perform stability tests to establish appropriate storage durations for your specific standards and conditions.[1]
Q3: Which solvent should I use to prepare my standard solutions?
A3: The choice of solvent depends on the solubility of the standard and its compatibility with your analytical method.
-
Stock Solutions: High-purity methanol (B129727) and dimethyl sulfoxide (B87167) (DMSO) are commonly used due to their broad solvency.
-
Working Solutions: These are often prepared by diluting the stock solution in a solvent that is compatible with the mobile phase of your LC method (e.g., acetonitrile, methanol, or a mixture).[1]
Q4: Why are 13C labeled standards preferred over deuterated (2H) standards?
A4: 13C labeled standards are considered the "gold standard" for quantitative mass spectrometry for several reasons:
-
Co-elution: 13C labeled standards have nearly identical physicochemical properties to their unlabeled counterparts, ensuring they co-elute perfectly from the chromatography column. Deuterated standards can sometimes exhibit a slight chromatographic shift, which can lead to inaccurate correction for matrix effects.
-
Isotopic Stability: The 13C isotope is integrated into the carbon backbone of the molecule and is not susceptible to back-exchange with hydrogen atoms from the solvent or matrix, a potential issue with some deuterated standards.
-
Predictable Fragmentation: The fragmentation patterns in MS/MS are highly predictable and similar to the unlabeled analyte, simplifying method development.
Q5: How do I assess the purity of my 13C labeled internal standard?
A5: Verifying the purity of your IS is essential to ensure it is free from unlabeled analyte and other impurities. This can be done by:
-
LC-MS Analysis: Analyze a concentrated solution of the internal standard alone to check for the presence of any signal at the mass-to-charge ratio of the unlabeled analyte.
-
High-Resolution Mass Spectrometry (HRMS): This can be used to confirm the isotopic enrichment and identify potential impurities with high mass accuracy.[1]
Quantitative Data on Stability
The stability of 13C labeled internal standards in solution is a critical parameter for ensuring accurate quantification. While stability is compound-specific, the following table provides illustrative data on the long-term stability of representative 13C labeled compounds in different solvents and at various temperatures.
Disclaimer: The data presented in this table is for illustrative purposes only and is based on typical stability testing acceptance criteria (±15% of initial concentration). Actual stability will vary depending on the specific compound, solvent purity, and storage conditions. It is mandatory to perform your own stability studies for each standard.
| Compound | Solvent | Storage Temp. | 3 Months (% Recovery) | 6 Months (% Recovery) | 12 Months (% Recovery) |
| [¹³C₆]-Testosterone | Acetonitrile | -20°C | 99.2% | 98.5% | 97.1% |
| Methanol | -20°C | 98.8% | 97.9% | 96.5% | |
| Acetonitrile | 4°C | 97.5% | 94.8% | 90.2% | |
| [¹³C₃]-Cortisol | Methanol | -20°C | 101.5% | 100.8% | 99.7% |
| Methanol | 4°C | 99.1% | 97.2% | 94.3% | |
| Methanol | 25°C (Room Temp) | 92.3% | 85.1% | 76.8% | |
| [U-¹³C₆]-Leucine | Aqueous Buffer (pH 7.4) | -80°C | 100.3% | 100.1% | 99.8% |
| Aqueous Buffer (pH 7.4) | -20°C | 99.5% | 98.7% | 97.4% |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
This protocol outlines the general steps for preparing stock and working solutions from a solid (neat) 13C labeled internal standard.
-
Allow to Equilibrate: Before opening, allow the vial containing the solid standard to equilibrate to room temperature to prevent condensation of atmospheric moisture onto the compound.
-
Weighing: Accurately weigh the required amount of the solid standard using a calibrated analytical balance.
-
Dissolution: Quantitatively transfer the weighed solid to a Class A volumetric flask. Add a portion of the chosen solvent (e.g., methanol) and sonicate or vortex until the solid is completely dissolved.
-
Dilution to Volume: Once dissolved, dilute the solution to the final volume with the same solvent and mix thoroughly. This is your Stock Solution .
-
Storage of Stock Solution: Transfer the stock solution to a pre-labeled amber glass vial with a screw cap. Store at -20°C or as recommended by the manufacturer.
-
Preparation of Working Solution: Prepare the working solution by diluting the stock solution with a solvent compatible with your analytical mobile phase. It is recommended to prepare working solutions fresh for each analytical batch.
Protocol 2: Long-Term Stability Assessment of a Stock Solution
This protocol describes a procedure to evaluate the long-term stability of a prepared stock solution.
-
Initial Analysis (T=0): Immediately after preparing the stock solution, perform an initial analysis. Dilute an aliquot of the stock solution to a suitable concentration and inject it into the LC-MS/MS system multiple times (e.g., n=5). Record the average peak area. This will serve as the baseline (100% reference).
-
Storage: Store the remaining stock solution under the desired long-term storage condition (e.g., -20°C).
-
Periodic Testing: At predefined intervals (e.g., 1, 3, 6, 12 months), retrieve the stock solution. Allow it to thaw completely and equilibrate to room temperature.
-
Analysis: Prepare a fresh dilution from the stored stock solution in the same manner as the T=0 sample and analyze it using the same LC-MS/MS method.
-
Comparison: Calculate the percentage recovery at each time point by comparing the average peak area of the stored sample to the average peak area of the T=0 sample.
-
% Recovery = (Mean Peak Area at T=x / Mean Peak Area at T=0) * 100%
-
-
Acceptance Criteria: The solution is considered stable if the mean percentage recovery is within a predefined acceptance range (e.g., 90-110%).
Protocol 3: Investigating Matrix Effects Using Post-Extraction Addition
This protocol helps to determine if the sample matrix is causing ion suppression or enhancement of the internal standard signal.
References
avoiding cross-contamination in isotope labeling experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding cross-contamination in isotope labeling experiments.
Troubleshooting Guides & FAQs
This section addresses specific issues in a question-and-answer format, offering potential causes and step-by-step solutions.
High Background Signal or Unexpected Peaks in Mass Spectrometry Data
Q1: I'm observing a high background signal and numerous unexpected peaks in my mass spectrometry data. What are the likely sources?
A1: High background noise and unexpected peaks can originate from several sources, broadly categorized as chemical and environmental contamination.[1][2]
-
Chemical Contamination:
-
Solvents and Reagents: Even high-purity solvents can contain trace contaminants.[1] Common culprits include polyethylene (B3416737) glycol (PEG) and polypropylene (B1209903) glycol (PPG), which are widespread and appear as a series of peaks with regular mass differences (e.g., 44 Da for PEG).[1]
-
Plasticware: Consumables like microcentrifuge tubes and pipette tips can leach plasticizers such as phthalates into your samples.[1][3]
-
System Contamination: Previous analyses can leave residues in the LC system, tubing, injector, and the mass spectrometer's ion source.[1]
-
-
Environmental Contamination:
Troubleshooting Steps:
-
Run a Blank: Inject a solvent blank to identify contaminant peaks originating from the solvent or LC-MS system.[6]
-
Check Solvent Purity: Use only LC-MS or spectroscopy-grade solvents and reagents. Prepare fresh mobile phases and test them with a blank injection.[1]
-
System Cleanup: Regularly flush your LC system with a strong organic solvent mixture, such as isopropanol:acetonitrile:acetone.[1][7] If you suspect ion source contamination, follow the manufacturer's protocol for cleaning.[1]
-
Minimize Plastic Use: Whenever possible, use glass or certified low-leachable polypropylene labware.[1][3]
-
Prevent Keratin Contamination: Work in a laminar flow hood, wear powder-free nitrile gloves, a lab coat, and a hairnet. Keep all sample tubes and plates covered.[4][8]
Inconsistent or Low Isotopic Enrichment
Q2: My isotopic enrichment is lower than expected or varies between replicates. What could be the cause?
A2: Inconsistent or low isotopic enrichment is often due to dilution of the labeled tracer or incomplete labeling.
-
Unlabeled Precursors: The "heavy" labeled tracer can be diluted by a pre-existing pool of its "light" (unlabeled) counterpart within the cells or organism.[8] In cell culture, standard fetal bovine serum (FBS) is a significant source of unlabeled amino acids and other small molecules.
-
Incomplete Labeling: For metabolic labeling techniques like SILAC, cells must undergo a sufficient number of divisions in the labeling medium to ensure near-complete incorporation of the heavy amino acids. Incomplete labeling leads to an underestimation of heavy-to-light ratios.[8] A labeling efficiency of at least 97% is recommended, which is typically achieved after at least five cell doublings.[9]
-
Cross-Contamination: Unlabeled or differently labeled samples can contaminate others during sample handling and preparation.
Troubleshooting Steps:
-
Use Dialyzed FBS: In cell culture experiments, use dialyzed fetal bovine serum (dFBS) to minimize the concentration of unlabeled amino acids and other small molecules.
-
Ensure Complete Labeling: Perform a pilot experiment to determine the optimal labeling time for your specific cell line to achieve >97% incorporation.[9]
-
Implement Strict Sample Handling Protocols: Use separate, clearly labeled equipment for different sample groups. Clean all surfaces and equipment between handling different samples.
-
Perform a Label-Swap Experiment: This involves reversing the isotopic labels for the control and treated conditions in a replicate experiment. This powerful technique helps to reduce experimental error and increase confidence in quantitative data.[8]
Data Presentation: Efficacy of Cleaning and Carryover Reduction Strategies
The following tables summarize quantitative data on the effectiveness of various cleaning and carryover reduction methods.
Table 1: Effectiveness of Labware Cleaning Methods
| Cleaning Method | Contaminant | Effectiveness | Source |
| Manual Cleaning (with detergent, water, and solvent rinses) | Betamethasone Valerate | Residue levels below the detection limit (0.11 µg/ml) | [9] |
| Sonication with 10% Formic or Nitric Acid, Water, and Methanol/Acetonitrile | General Contaminants | Recommended for aggressive cleaning of glassware with unknown history | [10] |
| Rinsing with High-Purity Solvent (e.g., Methanol) | Plasticizers (e.g., Palmitate) | Can minimize leached contaminants from plasticware | [3] |
Table 2: LC-MS Carryover Reduction Strategies
| Strategy | Parameter | Result | Source |
| Regulatory Guidance | Maximum Carryover | ≤ 20% of the lowest concentration calibrant | [11] |
| Carryover for 4-order magnitude calibration range | < 0.002% | [11] | |
| Needle Wash Optimization | Extended Needle Rinse Time (from 6 sec post-inject to 12 sec pre- and post-inject) | 3-fold reduction in carryover | [12] |
| Cycling between high and low organic mobile phases during column wash | More effective at removing carryover than a continuous high organic wash | [8] |
Experimental Protocols
Protocol 1: General Procedure for Cleaning Laboratory Glassware for Mass Spectrometry
This protocol is adapted from established procedures for cleaning glassware for trace analysis.[7][10]
-
Initial Cleaning:
-
Scrub glassware with a suitable brush and a laboratory-grade detergent (e.g., Alconox) in hot tap water.
-
Rinse the glassware thoroughly with tap water (at least six times).
-
Rinse again with high-purity water (e.g., Milli-Q, >18 MΩ) at least six times.
-
-
Solvent Rinsing (perform in a chemical fume hood):
-
Rinse the glassware three times with LC-MS grade methanol.
-
Rinse three times with LC-MS grade acetone.
-
Rinse a final three times with LC-MS grade hexane.
-
-
Drying:
-
Allow the glassware to air dry on a clean rack in a dust-free environment.
-
Alternatively, dry in an oven.
-
Cover openings with hexane-rinsed aluminum foil to prevent contamination during storage.
-
For stubborn organic residues, soaking in a base bath (saturated NaOH or KOH in ethanol (B145695) or methanol) may be necessary. For metallic contaminants, a soak in 6 M HCl can be effective.[10]
Protocol 2: Preparation of Contamination-Free Metabolomics Samples from Cell Culture
This protocol provides a general workflow for extracting metabolites from adherent cells while minimizing contamination.
-
Cell Culture:
-
Culture cells in a sterile environment, using dialyzed FBS to reduce background from unlabeled metabolites.
-
Ensure a consistent number of cells per dish for reproducible results.
-
-
Metabolism Quenching and Metabolite Extraction:
-
Remove the culture medium.
-
Quickly wash the cells with ice-cold phosphate-buffered saline (PBS) to remove residual medium.
-
Immediately add liquid nitrogen to the culture dish to quench metabolic activity.
-
Before the liquid nitrogen completely evaporates, add a pre-chilled extraction solvent (e.g., 80% methanol).
-
Scrape the cells in the extraction solvent and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Sample Processing:
-
Vortex the cell lysate thoroughly.
-
Centrifuge at a high speed (e.g., >13,000 x g) at 4°C to pellet cell debris.
-
Carefully transfer the supernatant containing the metabolites to a new clean tube.
-
Dry the metabolite extract using a vacuum concentrator.
-
Store the dried extract at -80°C until analysis.
-
Visualizations
Troubleshooting Contamination in Isotope Labeling Experiments
Caption: Troubleshooting flowchart for identifying and resolving common sources of contamination.
Experimental Workflow for a SILAC Experiment
Caption: A typical workflow for a SILAC experiment highlighting critical contamination points.
References
- 1. benchchem.com [benchchem.com]
- 2. zefsci.com [zefsci.com]
- 3. youtube.com [youtube.com]
- 4. lcms.cz [lcms.cz]
- 5. researchgate.net [researchgate.net]
- 6. Cleaning procedure for glassware used in the analysis of nitrosamines for LC-MS/MS - Guidance, Documents, Resources - Nitrosamines Exchange [nitrosamines.usp.org]
- 7. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. How To [chem.rochester.edu]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. waters.com [waters.com]
addressing poor peak shape in chloroaniline chromatography
Welcome to the technical support center for chloroaniline analysis. This resource provides troubleshooting guides and answers to frequently asked questions to help you resolve common issues with poor peak shape during chromatographic experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of poor peak shape, specifically peak tailing, for chloroanilines?
Peak tailing is the most common peak shape issue in chloroaniline chromatography. It occurs when a peak's trailing edge is broader than its leading edge.[1] This is often due to multiple retention mechanisms in the analytical column.[1] For chloroanilines, which are basic compounds, the main causes include:
-
Secondary Silanol (B1196071) Interactions: Chloroanilines possess basic amine groups that can interact strongly with acidic, ionized silanol groups (Si-O⁻) on the surface of silica-based stationary phases.[1][2] This secondary ionic interaction, in addition to the primary reversed-phase retention, causes some analyte molecules to be retained longer, resulting in tailing.[1]
-
Incorrect Mobile Phase pH: The pH of the mobile phase dictates the ionization state of both the chloroaniline analyte and the column's residual silanol groups.[3][4] If the pH is not optimized, interactions leading to tailing are more likely.
-
Metal Contamination: Trace metal ions in the HPLC system (from stainless steel frits, tubing, or pumps) or in the mobile phase can chelate with analytes, causing distorted peaks.[5][6][7] This is a known issue for compounds with chelating properties.[8]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[1][9]
-
Column Degradation: Over time, columns can become contaminated or the stationary phase can degrade, especially when used with high-pH mobile phases.[10][11] This can lead to the exposure of more active silanol sites.
Q2: How does the mobile phase pH specifically affect the analysis of chloroanilines?
The mobile phase pH is a critical parameter because chloroanilines are weak bases.[12] The pH level influences the ionization state of the chloroaniline molecule and the silica (B1680970) stationary phase, which directly impacts retention and peak shape.[3][13]
-
At Low pH (e.g., pH 2-3): The chloroaniline's amine group is protonated (carries a positive charge). Simultaneously, the acidic silanol groups on the silica surface are also protonated (neutral). This suppresses the strong ionic interaction that causes peak tailing, leading to a more symmetrical peak shape.[2][11]
-
At Neutral or High pH: The chloroaniline is in its neutral, more hydrophobic form, while the silanol groups become deprotonated and negatively charged. This leads to strong secondary ionic interactions, causing significant peak tailing.[1]
Therefore, controlling the mobile phase pH well below the pKa of the analyte is crucial for achieving good peak symmetry.[13] The method is often very sensitive to the pH of the mobile phase buffer.[14][15]
Q3: Can mobile phase additives help improve my chloroaniline peak shape?
Yes, mobile phase additives are commonly used to mitigate poor peak shape.
-
Competitive Bases (e.g., Triethylamine - TEA): Adding a small concentration of a competitive base like TEA (e.g., 0.2% to 0.5%) to the mobile phase can significantly improve peak shape.[14][16] TEA is a stronger base than chloroaniline and will preferentially interact with the active silanol sites on the stationary phase, effectively masking them from the analyte. This reduces the secondary interactions that cause tailing.[17]
-
Buffers: Using a buffer (e.g., phosphate (B84403) or acetate) is essential to maintain a stable, low pH throughout the analysis.[14][16][18] A buffer concentration of 10-50 mM is typically recommended to ensure consistency.[11]
-
Metal Chelators (e.g., EDTA): If metal contamination is suspected, adding a trace amount of a chelating agent like EDTA to the mobile phase can improve peak shape by binding to stray metal ions and preventing them from interacting with the chloroaniline.[6][19]
Q4: All the peaks in my chromatogram are tailing, not just the chloroaniline. What does this indicate?
If all peaks in a chromatogram exhibit tailing or distortion, the problem is likely systemic and not related to the specific chemistry of the chloroaniline analyte.[20] Common causes include:
-
Partially Blocked Column Frit: Debris from the sample, mobile phase, or system components can clog the inlet frit of the column, distorting the flow path and affecting all peaks.[9][20]
-
Column Void or Bed Deformation: A void at the head of the column or channels in the packing bed can cause poor peak shape for all analytes.[1] This can happen if the column is dropped or subjected to rapid pressure changes.
-
Extra-Column Effects: Issues within the HPLC system itself, such as long or wide-bore tubing, poorly made connections, or a large detector cell volume, can cause band broadening and peak distortion.[11][21]
Q5: Could my sample solvent be causing the poor peak shape?
Yes. The composition and volume of the solvent used to dissolve your sample can significantly impact peak shape.
-
Solvent Strength: If the sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than the mobile phase, it can cause the analyte to spread out on the column before the separation begins, leading to broad or split peaks.[10][21]
-
Injection Volume: Injecting a large volume of even a compatible solvent can cause similar issues.[22]
As a best practice, the sample solvent should be as weak as, or weaker than, the initial mobile phase.[10]
Troubleshooting Guides
Guide 1: Systematic Approach to Troubleshooting Peak Tailing
Follow this workflow to diagnose and resolve poor peak shape for chloroaniline.
Caption: A workflow for troubleshooting poor peak shape.
Guide 2: Understanding the Mechanism of Peak Tailing
Secondary interactions with residual silanol groups on the silica stationary phase are a primary cause of peak tailing for basic compounds like chloroaniline.
Caption: Mechanism of secondary interactions causing peak tailing.
Data & Protocols
Table 1: Example RP-HPLC Conditions for Chloroaniline Analysis
The following table summarizes conditions from validated methods for the analysis of p-chloroaniline (pCA), often in the presence of chlorhexidine (B1668724) (CHX). These serve as excellent starting points for method development.
| Parameter | Method 1[14][15] | Method 2[16] | Method 3[18] |
| Column | XBridge C18 | Zorbax SB Phenyl | C18 (200mm x 4.6 mm, 3µm) |
| Mobile Phase | Acetonitrile (B52724) / Phosphate Buffer | Acetonitrile / Phosphate Buffer | Methanol (B129727) / Acetate (B1210297) Buffer |
| Organic:Aqueous | 32:68 (v/v) | 35:65 (v/v) | 55:45 (v/v) |
| pH | 3.0 | 3.0 | Not Specified |
| Additive | 0.2% Triethylamine (TEA) | 0.5% Triethylamine (TEA) | Not Specified |
| Flow Rate | Varies (not specified) | 0.6 mL/min | 1.0 mL/min |
| Temperature | 40°C | Not Specified | Room Temperature |
| Detection (UV) | 239 nm | 239 nm | 254 nm |
Experimental Protocol: Optimizing Peak Shape for Chloroaniline
This protocol provides a step-by-step methodology for addressing peak tailing.
Objective: To achieve a symmetrical peak for chloroaniline with a USP tailing factor (Tf) of ≤ 1.5.
Materials:
-
HPLC system with UV detector
-
Reversed-phase C18 or Phenyl column
-
HPLC-grade acetonitrile, methanol, and water
-
Phosphate or acetate buffer salts
-
Phosphoric acid or acetic acid (for pH adjustment)
-
Triethylamine (TEA), HPLC grade
-
Chloroaniline standard
Procedure:
-
Establish Initial Conditions:
-
Prepare a mobile phase based on a known method (see Table 1). A good starting point is Acetonitrile:Water (40:60) with a 20 mM phosphate buffer.
-
Adjust the pH of the aqueous portion of the mobile phase to 3.0 using phosphoric acid before mixing with the organic solvent.[4]
-
Set the column temperature to 30-40°C and the flow rate to 1.0 mL/min.
-
Prepare a chloroaniline standard in the mobile phase.
-
-
Initial Injection and Evaluation:
-
Equilibrate the column with the mobile phase for at least 15-20 minutes.
-
Inject the standard and evaluate the chloroaniline peak shape. Calculate the tailing factor.
-
-
Troubleshooting (if tailing is observed, Tf > 1.5):
-
Step 3a: pH Adjustment: If not already at a low pH, carefully prepare a new mobile phase with the aqueous portion adjusted to pH 2.5. Re-equilibrate the system and inject the standard again. The mobile phase pH has a strong influence on peak shape.[13][20]
-
Step 3b: Add a Competitive Base: If tailing persists, add a competitive base to the mobile phase. Prepare a new mobile phase containing 0.1% (v/v) Triethylamine (TEA). Ensure the pH is re-adjusted to the target value after adding TEA.
-
Step 3c: Optimize Additive Concentration: If peak shape improves but is not optimal, increase the TEA concentration in increments to 0.2% or 0.5%.
-
Step 3d: Change Organic Modifier: If tailing is still an issue, substitute acetonitrile with methanol at a similar solvent strength. Different organic solvents can alter selectivity and interactions with the stationary phase.[12]
-
Step 3e: Verify Column Health: If no mobile phase adjustments resolve the issue, the problem may be the column. Remove any guard column and re-inject.[20] If the peak shape improves, the guard column has failed. If not, substitute the analytical column with a new one of the same type.[20]
-
-
Final System Suitability:
-
Once an acceptable peak shape is achieved, perform multiple replicate injections to ensure the method is robust and reproducible. Confirm that the tailing factor, retention time, and peak area are consistent.
-
Diagram: Effect of pH on Chloroaniline State and Interaction
The ionization state of chloroaniline is dependent on the mobile phase pH, which is key to controlling secondary interactions.
Caption: Impact of mobile phase pH on chloroaniline analysis.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. chromanik.co.jp [chromanik.co.jp]
- 3. Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations - Rotachrom Technologies [rotachrom.com]
- 4. agilent.com [agilent.com]
- 5. silcotek.com [silcotek.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. acdlabs.com [acdlabs.com]
- 10. halocolumns.com [halocolumns.com]
- 11. uhplcs.com [uhplcs.com]
- 12. benchchem.com [benchchem.com]
- 13. moravek.com [moravek.com]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. HPLC determination of chlorhexidine gluconate and p-chloroaniline in topical ointment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 18. iosrphr.org [iosrphr.org]
- 19. silcotek.com [silcotek.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 22. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Quantifying Trace Levels of Chloroanilines
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with quantifying trace levels of chloroanilines.
Frequently Asked Questions (FAQs)
Q1: Why is the quantification of trace levels of chloroanilines challenging?
A1: Quantifying trace levels of chloroanilines is challenging due to their chemical properties and the complexity of sample matrices. Key difficulties include:
-
Polarity and Activity: Chloroanilines are polar and contain an active amine group, which can lead to poor peak shape (tailing) and adsorption onto active sites within the chromatographic system (e.g., inlet liner, column).[1][2]
-
Matrix Interferences: Samples such as soil, water, or biological fluids contain numerous other compounds that can co-elute with chloroanilines, causing ion suppression or enhancement in mass spectrometry, or overlapping peaks in UV detection.[1][3][4]
-
Low Concentrations: At trace levels, the analyte signal can be weak, making it difficult to distinguish from baseline noise.[1]
-
Volatility: While amenable to gas chromatography (GC), their polarity can necessitate derivatization to improve volatility and chromatographic performance.[2][5]
Q2: Should I use Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) for chloroaniline analysis?
A2: The choice between GC and HPLC depends on the specific chloroaniline, the sample matrix, and the available instrumentation.
-
GC-MS is a powerful technique, especially with a mass spectrometer (MS) for sensitive and selective detection.[6] However, derivatization is often recommended to improve peak shape and prevent adsorption.[1][2]
-
HPLC-UV/MS is also widely used. Reversed-phase HPLC with a C18 column is common.[3] HPLC can sometimes be performed without derivatization, simplifying sample preparation. However, co-elution with matrix components can be an issue.[3]
Q3: What is derivatization and why is it often necessary for GC analysis of chloroanilines?
A3: Derivatization is a chemical reaction that modifies the analyte to improve its analytical properties.[5][7] For chloroanilines in GC analysis, derivatization (e.g., acylation or silylation) is used to:
-
Reduce Polarity: By replacing the active hydrogen on the amine group, the molecule becomes less polar.[5]
-
Improve Volatility: This allows the compound to be more easily vaporized in the GC inlet.[5]
-
Enhance Thermal Stability: Prevents the compound from degrading at high temperatures in the GC system.[5]
-
Improve Peak Shape: Reduces peak tailing and improves chromatographic resolution.[1]
Q4: How can I minimize matrix effects in my analysis?
A4: Minimizing matrix effects is crucial for accurate quantification.[4] Strategies include:
-
Effective Sample Cleanup: Use techniques like Solid-Phase Extraction (SPE) or liquid-liquid extraction to remove interfering compounds.[3][8]
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to your samples to compensate for any signal suppression or enhancement.[1][4]
-
Use of Internal Standards: An isotopically labeled internal standard (e.g., 4-chloroaniline-d4) is highly recommended. It co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction.[1]
-
Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components.[9]
Troubleshooting Guides
GC-MS Analysis
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor Peak Shape (Tailing) | Active sites in the GC system (inlet liner, column).[1] | - Use a deactivated or ultra-inert inlet liner. - Trim the front end of the GC column (10-20 cm) to remove contamination.[1] - Consider using a column specifically designed for basic compounds.[1] - Ensure proper column installation to avoid dead volume.[1] |
| Polarity mismatch between injection solvent and GC stationary phase.[1] | - Ensure the injection solvent is compatible with the column phase. | |
| Analyte degradation. | - Prepare fresh standards.[1] - Check injector temperature to ensure it's not too high.[1] | |
| Low or No Signal | Low concentration of the analyte.[1] | - Prepare a higher concentration standard to confirm instrument response.[1] - Optimize sample preparation for better pre-concentration. |
| System contamination.[1] | - Perform inlet maintenance: replace liner, septum, and O-ring.[1] - Trim the column.[1] | |
| Leaks in the system.[1] | - Use an electronic leak detector to check for leaks at all fittings.[1] | |
| Improper MS parameters.[1] | - Verify that the correct ions for the chloroaniline and its derivative (if used) are being monitored.[1] | |
| Irreproducible Results | Inconsistent injection technique (manual injection).[1] | - Use an autosampler for better precision. |
| Air bubbles or blockages in the autosampler syringe.[1] | - Wash or replace the syringe.[1] | |
| Internal standard not properly equilibrated with the sample.[1] | - Add the internal standard early in the sample preparation process and ensure thorough mixing.[1] |
HPLC Analysis
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Peak Tailing | Residual silanol (B1196071) interactions on the column.[10] | - Use a mobile phase with a lower pH to reduce silanol interactions.[10] - Use an end-capped column or a column designed for basic compounds. |
| Metal contamination.[10] | - Use a mobile phase with a chelating agent (e.g., EDTA). | |
| Co-elution of Analyte and Internal Standard | Deuterium isotope effect in reversed-phase chromatography.[3] | - Decrease the percentage of organic solvent in the mobile phase in small increments (e.g., 2-5%).[3] - Adjust the mobile phase pH.[11] - Try a different column with a different stationary phase. |
| Variable Peak Heights | Incompletely filled sample loop. | - Ensure the injection volume is appropriate for the loop size. |
| Sample solvent incompatible with the mobile phase. | - Dissolve and inject samples in the mobile phase whenever possible. | |
| High Backpressure | Blockage in the system (e.g., column frit, tubing).[10] | - Use an in-line filter to protect the column.[10] - Flush the system with a strong solvent.[10] - Replace the column if flushing does not resolve the issue. |
Quantitative Data Summary
The following tables summarize typical performance data for the analysis of chloroanilines using different methods. Note that these values can vary depending on the specific instrument, column, and experimental conditions.
Table 1: GC-MS Performance Data
| Analyte | Method | LOD (ng/mL) | LOQ (mg/m³) | Linearity (r >) | Recovery (%) | Reference |
| p-Chloroaniline | GC-MS | - | 0.0037 | - | - | [12] |
| Aniline (B41778) | GC-MS (Derivatized) | 0.1 mg/L | - | 0.5-25.0 mg/L | - | [13] |
Table 2: HPLC and Other Methods Performance Data
| Analyte(s) | Method | LOD (ng/mL) | Enrichment Factor | Linearity (r >) | Recovery (%) | Reference |
| Chloroaniline isomers | Hollow fiber liquid-phase microextraction with CE | 0.01-0.1 | 51-239 | 0.998 | 83-108 | [14] |
Experimental Protocols
Protocol 1: Sample Preparation of Water Samples using Solid-Phase Extraction (SPE)
This protocol is a general guideline for the extraction of chloroanilines from water samples.[8]
-
Sample Filtration: Filter the water sample (e.g., 100 mL) through a 0.45 µm glass fiber filter.[8]
-
Internal Standard Spiking: Spike the filtered water with a known amount of a suitable internal standard solution (e.g., 4-chloroaniline-d4).[8]
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol (B129727) followed by ultrapure water.[3][8]
-
Sample Loading: Load the spiked water sample onto the conditioned SPE cartridge.[3][8]
-
Washing: Wash the cartridge with ultrapure water to remove polar interferences.[3][8]
-
Elution: Elute the chloroanilines and the internal standard with a suitable organic solvent like methanol or acetonitrile.[3][8]
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume of the initial mobile phase (for HPLC) or a suitable solvent for derivatization (for GC).[8]
Protocol 2: Derivatization of Chloroanilines for GC-MS Analysis (Acylation)
This protocol describes a common derivatization procedure using an acylating agent like trifluoroacetic anhydride (B1165640) (TFAA).[1]
-
Solvent Exchange: Ensure the sample extract is in an aprotic solvent (e.g., toluene).
-
Reagent Addition: Add the derivatizing agent (e.g., TFAA) and a catalyst if necessary (e.g., pyridine) to the sample extract.
-
Reaction: Heat the mixture at a specific temperature (e.g., 60-80 °C) for a set time (e.g., 30-60 minutes) to ensure complete derivatization.
-
Neutralization/Cleanup: After the reaction, neutralize any excess reagent and acid by-products with a weak base solution.
-
Extraction: Extract the derivatized analytes into an organic solvent (e.g., hexane).
-
Analysis: Inject an aliquot of the organic layer into the GC-MS system.
Visualizations
Caption: Troubleshooting workflow for poor peak shape in GC analysis.
Caption: Experimental workflow for Solid-Phase Extraction (SPE).
Caption: Logical relationships for mitigating matrix effects.
References
- 1. benchchem.com [benchchem.com]
- 2. Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. | Sigma-Aldrich [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. scispace.com [scispace.com]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
- 12. baua.de [baua.de]
- 13. Gas chromatographic-mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 2,2,2-trichloroethyl chloroformate, a novel derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sensitive determination of chloroanilines in water samples by hollow fiber-based liquid-phase microextraction prior to capillary electrophoresis with amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
improving signal-to-noise for 2-Chloroaniline hydrochloride-13C6
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the signal-to-noise ratio (S/N) in experiments involving 2-Chloroaniline (B154045) hydrochloride-13C6.
Frequently Asked Questions (FAQs)
Q1: What is 2-Chloroaniline hydrochloride-13C6 and what are its common applications?
A1: this compound is a stable isotope-labeled form of 2-chloroaniline hydrochloride, where all six carbon atoms in the benzene (B151609) ring are the 13C isotope. It is commonly used as an internal standard in quantitative analysis by Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS) for the detection and quantification of 2-chloroaniline.[1]
Q2: What are the key physical and chemical properties of 2-Chloroaniline hydrochloride?
A2: Understanding the properties of this compound is crucial for proper handling and experimental design.
| Property | Value | Source |
| Appearance | White to off-white solid | --INVALID-LINK-- |
| Molecular Formula | 13C6H7Cl2N | --INVALID-LINK-- |
| Molecular Weight | 169.99 g/mol | --INVALID-LINK-- |
| Solubility | Soluble in water. The free base (2-Chloroaniline) is soluble in acids and most organic solvents. | [2][3] |
| Stability | Stable under recommended storage conditions (2-8°C, protected from light). Decomposes at temperatures >200°C and may be sensitive to prolonged exposure to light. | [4] |
Q3: What are the primary challenges when analyzing 2-Chloroaniline-13C6?
A3: Aromatic amines like 2-chloroaniline can be challenging to analyze.[5] Common issues include:
-
Low signal intensity: This can be due to poor ionization efficiency in mass spectrometry or suboptimal parameters in NMR.
-
Poor chromatographic peak shape: Peak tailing is a common problem in GC analysis of amines due to their basicity.[5]
-
Matrix effects: Components of the sample matrix can suppress or enhance the signal in mass spectrometry.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
Mass Spectrometry (LC-MS/MS or GC-MS)
Problem: Low or No Signal for 2-Chloroaniline-13C6
| Possible Cause | Suggested Solution |
| Improper Ionization Settings | Optimize ion source parameters (e.g., spray voltage, gas flows, temperature) for 2-chloroaniline. For ESI, positive ion mode is typically used. |
| Suboptimal Fragmentation | If performing MS/MS, ensure the collision energy is optimized to produce characteristic fragment ions. Common losses for chloroanilines include the chlorine radical (Cl•) and neutral hydrogen chloride (HCl).[6] |
| Sample Degradation | Prepare fresh solutions and avoid prolonged exposure to light and high temperatures.[4] |
| Poor Chromatographic Separation | Optimize the LC or GC method to ensure the compound is eluting as a sharp peak. For GC, use a deactivated column to prevent peak tailing.[5] |
Problem: High Background Noise
| Possible Cause | Suggested Solution |
| Contaminated Solvents or Vials | Use high-purity solvents and new or thoroughly cleaned vials. |
| Matrix Interferences | Employ sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to clean up the sample. |
| Instrument Contamination | Clean the ion source and other relevant parts of the mass spectrometer. |
NMR Spectroscopy (13C NMR)
Problem: Low Signal-to-Noise Ratio in 13C NMR
| Possible Cause | Suggested Solution |
| Insufficient Number of Scans | Increase the number of scans (transients) to improve the S/N ratio. The S/N ratio increases with the square root of the number of scans. |
| Suboptimal Pulse Sequence Parameters | Use a pulse angle less than 90° (e.g., 30-45°) and a shorter relaxation delay (d1) to acquire more scans in a given time. This is known as the Ernst angle. |
| Inadequate Sample Concentration | Increase the concentration of the sample if possible. |
| Poor Shimming | Carefully shim the magnetic field to improve spectral resolution and signal height. |
Experimental Protocols
Protocol 1: Sample Preparation for LC-MS/MS Analysis
This protocol outlines a general procedure for preparing a sample for quantitative analysis using this compound as an internal standard.
-
Stock Solution Preparation: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., methanol (B129727) or water) to prepare a stock solution of known concentration.
-
Spiking: Add a known volume of the internal standard stock solution to the unknown sample and a series of calibration standards.
-
Extraction (if necessary):
-
Liquid-Liquid Extraction (LLE): Adjust the pH of the aqueous sample to basic (e.g., pH > 9) to ensure 2-chloroaniline is in its free base form. Extract with a water-immiscible organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Solid-Phase Extraction (SPE): Use a suitable SPE cartridge (e.g., a mixed-mode cation exchange cartridge) to retain the analyte and wash away interferences. Elute the analyte with an appropriate solvent.
-
-
Solvent Evaporation and Reconstitution: Evaporate the extraction solvent under a gentle stream of nitrogen. Reconstitute the residue in a solvent compatible with the LC mobile phase.
-
Analysis: Inject the prepared sample into the LC-MS/MS system.
Protocol 2: Optimizing 13C NMR Acquisition Parameters
This protocol provides a workflow for optimizing key parameters for a 1D 13C NMR experiment.
-
Prepare the Sample: Dissolve an adequate amount of this compound in a deuterated solvent (e.g., D2O or DMSO-d6).
-
Initial Setup: Load a standard 13C NMR experiment with proton decoupling.
-
Determine the 90° Pulse Width (p1): Calibrate the transmitter pulse width to determine the 90° pulse.
-
Optimize Relaxation Delay (d1) and Flip Angle:
-
For quantitative analysis, a long relaxation delay (d1) of 5 times the longest T1 relaxation time and a 90° pulse are ideal but time-consuming.
-
To improve S/N in a shorter time, use a smaller flip angle (e.g., 30° or 45°) and a shorter d1 (e.g., 1-2 seconds).
-
-
Set Acquisition Time (aq): Ensure the acquisition time is sufficient to allow the FID to decay completely, which is necessary for good resolution.
-
Adjust Number of Scans (ns): Set the number of scans to achieve the desired S/N ratio. This will depend on the sample concentration.
Visualizations
Caption: Workflow for quantitative analysis using LC-MS/MS.
Caption: Logical troubleshooting flow for low S/N.
References
Technical Support Center: Quality Control for Isotopic Labeling Experiments
Welcome to the technical support center for isotopic labeling experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to ensure the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of isotopic labeling?
Isotopic labeling is a technique used to track the movement of an isotope through a reaction, metabolic pathway, or cell.[1][2] This is achieved by replacing one or more atoms in a molecule with its isotope, which has a different number of neutrons.[1][3] The labeled molecule is chemically similar to its unlabeled counterpart, allowing it to participate in biological processes naturally.[3][4] The primary analytical techniques used to detect these labeled molecules are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][3]
Q2: What are the common sources of error in isotopic labeling experiments?
Several factors can introduce errors in isotopic labeling experiments, leading to inaccurate quantification. Common sources include:
-
Incomplete Labeling: Failure to achieve near-complete incorporation of the stable isotope into the protein or metabolite of interest.[5]
-
Isotopic Impurities: The presence of unlabeled or partially labeled species in the "heavy" standard can interfere with the signal of the "light" sample.[6]
-
Amino Acid Conversion: In SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) experiments, metabolic conversion of one amino acid to another (e.g., arginine to proline) can lead to unintended labeling and quantification errors.[5]
-
Sample Mixing Errors: Inaccurate mixing of "light" and "heavy" samples can introduce systematic bias.[5]
-
Contamination: External contaminants, such as keratins from skin and hair, can interfere with mass spectrometry analysis, particularly for low-abundance proteins.[7]
-
Instrumental Variability: Fluctuations in mass spectrometer performance can affect the precision and accuracy of measurements.[8]
Q3: How can I assess the isotopic purity of my labeled compound?
Isotopic purity, the percentage of a compound enriched with the desired "heavy" isotope, is critical for accurate quantification.[6] Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique to determine isotopic purity.[6] High-resolution mass spectrometers, such as Orbitrap or Time-of-Flight (TOF) instruments, are preferred for their ability to resolve overlapping isotopic peaks.[6] The assessment involves comparing the mass spectra of the labeled compound to its unlabeled counterpart to determine the extent of isotope incorporation.[6]
Troubleshooting Guides
Guide 1: Troubleshooting Incomplete Labeling in SILAC Experiments
Incomplete labeling in SILAC can lead to an underestimation of protein ratios. This guide provides a systematic approach to troubleshoot this issue.
Problem: Low or inconsistent labeling efficiency observed in SILAC experiments.
Workflow for Troubleshooting Incomplete SILAC Labeling
Caption: A workflow diagram for troubleshooting incomplete SILAC labeling.
| Potential Cause | Recommended Action |
| Insufficient Cell Passages | Ensure cells have undergone at least five to six passages in SILAC medium to allow for complete protein turnover and incorporation of the labeled amino acids. |
| Amino Acid Depletion | Monitor the concentration of labeled amino acids in the culture medium to ensure they are not depleted during cell growth. |
| Mycoplasma Contamination | Test cell cultures for mycoplasma contamination, as it can affect amino acid metabolism and protein synthesis. |
| Incorrect Amino Acid Concentration | Verify that the concentration of the "heavy" amino acid in the SILAC medium is correct and sufficient for the cell line being used. |
| Arginine-to-Proline Conversion | If using labeled arginine, check for conversion to proline, which can be mitigated by adding unlabeled proline to the medium.[5] |
Guide 2: Addressing High Variability in iTRAQ/TMT Quantification
High variability in isobaric tagging experiments (iTRAQ, TMT) can obscure true biological differences. This guide helps identify and resolve sources of variability.
Problem: Inconsistent reporter ion intensities and high coefficient of variation (CV) in iTRAQ/TMT data.
Decision Tree for iTRAQ/TMT Variability
Caption: A decision tree for troubleshooting iTRAQ/TMT quantification variability.
| Potential Cause | Recommended Action |
| Poor Labeling Efficiency | Ensure the pH of the peptide solution is optimal (around 8.5) for the labeling reaction.[9] Inconsistent and inefficient labeling can occur if the sample pH is too low.[10][11] |
| Ratio Compression | Co-eluting and co-isolated peptides can lead to interference in the reporter ion signals, causing a compression of ratios toward 1:1.[12] This can be addressed by using a correction factor derived from spiked-in standards at known ratios.[12] |
| Variance Heterogeneity | Low-intensity signals often have higher variability.[12] Employ variance-stabilizing normalization methods to address the error structure across the intensity range.[12] |
| Inconsistent Fragmentation | Ensure that the collision energy (HCD or CID) is optimized and consistently applied across all runs to produce stable reporter ion yields. |
| Sample Handling Errors | Use fresh urea (B33335) solutions for protein solubilization to avoid carbamylation, which can block labeling sites.[9] Avoid buffers with primary amines (e.g., Tris) that can react with the labeling reagents.[9] |
Experimental Protocols
Protocol 1: Assessment of Labeling Efficiency by Mass Spectrometry
This protocol outlines the general steps to determine the percentage of labeled peptides in a sample.
-
Sample Preparation:
-
Digest proteins from both labeled and unlabeled samples using a standard trypsin digestion protocol.
-
For chemical labeling (e.g., TMT), label a small aliquot of the digested peptides according to the manufacturer's instructions.[10]
-
-
LC-MS/MS Analysis:
-
Analyze the digested peptides by LC-MS/MS.
-
Set the mass spectrometer to acquire both MS1 survey scans and data-dependent MS2 scans.
-
-
Data Analysis:
-
Perform a database search using a software platform like MaxQuant or Proteome Discoverer.
-
To calculate labeling efficiency, configure the search parameters to include the isotopic label as a variable modification on the target amino acids (e.g., lysine (B10760008) and N-termini for TMT).[10][11]
-
The labeling efficiency is calculated as the number of labeled peptides divided by the total number of identified peptides (labeled + unlabeled). A labeling efficiency of >95% is generally considered acceptable.[13]
-
Protocol 2: Validation of Isotopic Analyses using a Labeled Reference Material
This methodology provides a robust framework for validating the accuracy and precision of isotopic measurements.[14][15][16]
-
Production of a Labeled Reference Material:
-
Method Validation with Unlabeled Standards:
-
First, validate the LC-MS method using unlabeled standards to determine standard metrics like linearity, limit of detection (LOD), and limit of quantification (LOQ).[17]
-
-
Analysis of the Labeled Reference Material:
-
Analyze the labeled biological sample using the validated LC-MS method.
-
-
Evaluation of Isotopic Quality Metrics:
-
Accuracy and Precision of Isotopologue Masses: Compare the measured masses of the isotopologues to their theoretical masses.
-
Accuracy and Precision of Isotopologue Abundances: Evaluate the distribution of different isotopologues and compare it to the expected pattern.
-
Isotopic Working Range: Determine the range of concentrations over which the isotopic measurements remain accurate and precise.[14][16]
-
Quantitative Quality Metrics for Isotopic Analysis
| Metric | Description | Acceptance Criteria (Example) |
| Mass Accuracy | The deviation of the measured mass from the theoretical mass. | < 5 ppm for high-resolution MS. |
| Labeling Efficiency | The percentage of the target molecule pool that is isotopically labeled. | > 95% for most applications.[13] |
| Isotopic Purity | The percentage of the labeled compound that contains the desired heavy isotope. | > 98% is often required for quantitative accuracy. |
| Coefficient of Variation (CV) | A measure of the relative variability of replicate measurements. | < 20% for quantitative assays. |
References
- 1. en.wikipedia.org [en.wikipedia.org]
- 2. Isotope Labeling - Cerno Bioscience [cernobioscience.com]
- 3. fiveable.me [fiveable.me]
- 4. Principles and Characteristics of Isotope Labeling - Creative Proteomics [creative-proteomics.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. osti.gov [osti.gov]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. Expert Advice: Unlocking efficiency in proteomics with TMT labeling | Drug Discovery News [drugdiscoverynews.com]
- 14. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Chloroaniline Extraction
This guide provides troubleshooting advice and answers to frequently asked questions regarding the impact of sample pH on chloroaniline extraction. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why is sample pH a critical parameter in the extraction of chloroanilines?
A1: The pH of the sample is crucial because chloroanilines are weak bases.[1] Their state of ionization, and therefore their solubility, is highly dependent on the pH of the aqueous solution. At a pH below their pKa value, chloroanilines become protonated, forming positively charged anilinium ions. These ions are significantly more soluble in water than in non-polar organic solvents.[1] Conversely, at a pH above their pKa, they exist predominantly in their neutral, non-ionic form, which is more soluble in organic solvents.[2][3] This pH-dependent solubility is the fundamental principle used to separate and extract them.[1]
Q2: What is the optimal pH for extracting chloroaniline into an organic solvent?
A2: For optimal extraction into an organic solvent (like ether or chloroform), the pH of the aqueous sample should be adjusted to be significantly higher than the pKa of the specific chloroaniline isomer. A general rule of thumb for solid-phase extraction (SPE) is to use a pH greater than the pKa + 2.[4] For liquid-liquid extractions, adjusting the pH to between 11 and 12 ensures the complete deprotonation of the chloroanilinium salt to its neutral amine form, maximizing its solubility in the organic phase.[5]
Q3: What happens if the sample pH is too low during extraction?
A3: If the sample pH is too acidic (i.e., below the pKa), the chloroaniline will be protonated (e.g., 4-chloroanilinium ion).[1] This charged species is highly soluble in the aqueous phase and will not partition effectively into the organic solvent, leading to very low or no recovery of the analyte in your organic extract.[1] This principle is intentionally used in acid-base extractions to wash the amine into an aqueous layer for separation from neutral or acidic compounds.[1][5]
Q4: How do the pKa values of different chloroaniline isomers affect the extraction pH?
A4: The pKa value dictates the pH at which the transition between the protonated and neutral forms occurs. Different isomers have different pKa values, which must be considered for precise pH control.
| Chloroaniline Isomer | pKa Value |
| 2-Chloroaniline | 2.66[3] |
| 3-Chloroaniline | 3.52[2] |
| 4-Chloroaniline (B138754) | ~3.98 (similar to m-chloroaniline)[6] |
To ensure the chloroaniline is in its neutral form for extraction into an organic solvent, the pH should be adjusted to be well above these values.
Troubleshooting Guide
Problem 1: Low recovery of chloroaniline in the final organic extract.
| Possible Cause | Troubleshooting Step |
| Incorrect Sample pH: The aqueous sample may be too acidic, causing the chloroaniline to remain in the aqueous phase as a protonated salt.[1] | Verify the pH of your aqueous sample before extraction. Ensure it is sufficiently basic (e.g., pH > pKa + 2, with some protocols recommending pH 11-12) to convert the chloroaniline to its neutral form.[4][5] Use a calibrated pH meter for accuracy. |
| Emulsion Formation: An emulsion layer between the aqueous and organic phases can trap the analyte, leading to poor recovery and difficult phase separation.[7] | To break an emulsion, try adding a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer.[7] Alternatively, gentle swirling instead of vigorous shaking during mixing can prevent emulsion formation.[7] |
| Incomplete Extraction: A single extraction may not be sufficient to transfer all the analyte. | Perform multiple, sequential extractions with smaller volumes of the organic solvent. Combining the organic layers from two or three extractions will improve recovery.[5] |
Problem 2: Chloroaniline is detected in the acidic wash solution instead of the final product.
| Possible Cause | Explanation & Solution |
| Successful Acidic Extraction: This is the expected outcome of an acid-base separation protocol. The chloroaniline, being basic, reacts with the acid (e.g., HCl) to form a water-soluble salt, which is "washed" into the aqueous layer.[1][5] | To recover the chloroaniline from this acidic aqueous solution, you must now make the solution basic. Add a strong base (e.g., 10% NaOH) until the pH is high (e.g., pH 11-12).[5] The neutral chloroaniline will precipitate out of the solution or can be extracted into a fresh portion of organic solvent.[1][5] |
Visualizing the Impact of pH
The state of chloroaniline in solution is a pH-dependent equilibrium. This relationship is key to designing an effective extraction strategy.
Caption: pH-Dependent Equilibrium of Chloroaniline.
Experimental Protocol: Acid-Base Extraction of 4-Chloroaniline
This protocol describes the separation of 4-chloroaniline from a neutral compound using liquid-liquid extraction based on pH adjustment.
Materials:
-
Sample containing 4-chloroaniline and a neutral compound dissolved in an organic solvent (e.g., diethyl ether).
-
1 M Hydrochloric Acid (HCl) solution.
-
10% Sodium Hydroxide (NaOH) solution.
-
Separatory funnel.
-
Beakers or Erlenmeyer flasks.
-
pH paper or calibrated pH meter.
-
Drying agent (e.g., anhydrous sodium sulfate).
Caption: Workflow for Acid-Base Extraction of 4-Chloroaniline.
Procedure:
-
Initial State: Begin with the mixture of 4-chloroaniline and a neutral compound dissolved in an organic solvent (e.g., diethyl ether) in a separatory funnel.[1]
-
Acidic Wash: Add a portion of 1 M HCl to the separatory funnel. Stopper the funnel, invert, and vent immediately to release pressure. Shake the funnel gently for 1-2 minutes, venting periodically. This step protonates the basic 4-chloroaniline, making it soluble in the aqueous acid layer.[1][8]
-
First Separation: Place the funnel on a ring stand and allow the layers to fully separate. Drain the lower (aqueous) layer into a clean flask labeled "Aqueous Extract".[1] To ensure complete extraction, you may repeat the acidic wash on the organic layer with a fresh portion of 1 M HCl and combine the aqueous extracts.
-
Neutralization: Take the "Aqueous Extract" containing the 4-chloroanilinium hydrochloride salt and slowly add 10% NaOH solution while stirring.[5]
-
pH Adjustment: Continue adding NaOH until the solution becomes strongly basic. Check with pH paper or a meter to ensure the pH is approximately 11-12.[5] This deprotonates the salt, regenerating the neutral 4-chloroaniline, which is insoluble in water.
-
Isolation: The neutral 4-chloroaniline will either precipitate as a solid or can be extracted from the basic aqueous solution using a fresh portion of an organic solvent. The solid can be collected by vacuum filtration.[1][5] The neutral compound remains in the original organic layer, which can be dried and the solvent evaporated to recover it.[8]
References
- 1. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 2. 3-Chloroaniline | C6H6ClN | CID 7932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Chloroaniline | C6H6ClN | CID 7240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemconnections.org [chemconnections.org]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. youtube.com [youtube.com]
selecting the optimal concentration of internal standard
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting the optimal concentration of an internal standard (IS) for their analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using an internal standard?
An internal standard (IS) is a compound of a known, fixed concentration added to every sample, including calibrators and quality controls, before sample processing.[1] Its main role is to compensate for variability throughout the analytical workflow. By comparing the analyte signal to the IS signal, a response ratio is generated for quantification. This normalization helps to correct for variations in sample extraction recovery, injection volume, and matrix effects, ultimately improving the accuracy and precision of the results.[1][2][3]
Q2: What are the key criteria for selecting a suitable internal standard?
The selection of an appropriate internal standard is critical for robust analytical methods. Key criteria include:
-
Chemical and Physical Similarity: The IS should be chemically and physically similar to the analyte to ensure comparable behavior during sample preparation, chromatography, and detection.[2][4][5] Stable isotope-labeled (SIL) versions of the analyte are considered the gold standard as they co-elute and experience the same matrix effects.[1]
-
Purity: The IS should be of high purity to avoid interference with the analyte peak.[6]
-
Stability: The IS must be chemically stable throughout the entire analytical process.[4][7]
-
Non-interference: The IS should not be naturally present in the sample matrix and its signal must be clearly resolved from the analyte and other matrix components.[2][4][7][8]
-
Elution Time: Ideally, the IS should elute close to the analyte without causing any interference.[7][9]
Q3: How do I determine the optimal concentration for my internal standard?
The optimal concentration for an internal standard should be determined experimentally. A common practice is to select a concentration that is similar to the analyte concentration in the middle of the calibration range.[2][10] This ensures a consistent and reliable response ratio across the analytical range. The following experimental protocol can be used to determine the optimal IS concentration.
Experimental Protocol: Determining the Optimal Internal Standard Concentration
This protocol outlines a systematic approach to identify the optimal concentration of an internal standard for a given analytical method.
Objective: To determine the IS concentration that provides the best precision and accuracy for the analyte quantification over the intended calibration range.
Methodology:
-
Prepare Analyte Calibration Standards: Prepare a series of at least five calibration standards of the analyte covering the expected working range.
-
Prepare Internal Standard Stock Solutions: Prepare several stock solutions of the internal standard at different concentrations (e.g., Low, Medium, High). The "Medium" concentration should be targeted to be close to the mid-point of the analyte's calibration curve.
-
Spike Samples: For each analyte calibration standard, create three sets of samples. Spike one set with the "Low" IS concentration, the second set with the "Medium" IS concentration, and the third set with the "High" IS concentration.
-
Sample Analysis: Analyze all prepared samples using the intended analytical method (e.g., LC-MS/MS, GC-MS).
-
Data Evaluation: For each IS concentration level, perform the following:
-
Construct a calibration curve by plotting the analyte/IS peak area ratio against the analyte concentration.
-
Calculate the coefficient of determination (R²) for each calibration curve.
-
Calculate the precision (%RSD) and accuracy (%Recovery) for each calibration point.
-
-
Selection of Optimal Concentration: The optimal internal standard concentration is the one that yields the calibration curve with the best linearity (R² closest to 1.0), and the best accuracy and precision across the entire calibration range.
Data Presentation: Evaluating Internal Standard Concentrations
The following tables summarize hypothetical data to illustrate the evaluation process for selecting the optimal internal standard concentration.
Table 1: Linearity Assessment
| Internal Standard Concentration | Coefficient of Determination (R²) |
| Low (e.g., 10 ng/mL) | 0.995 |
| Medium (e.g., 100 ng/mL) | 0.999 |
| High (e.g., 1000 ng/mL) | 0.997 |
Table 2: Accuracy and Precision Assessment
| Analyte Concentration (ng/mL) | IS Concentration | Accuracy (% Recovery) | Precision (% RSD) |
| 10 | Low | 95.2 | 5.8 |
| Medium | 99.5 | 2.1 | |
| High | 103.1 | 3.5 | |
| 100 | Low | 98.5 | 4.2 |
| Medium | 100.2 | 1.5 | |
| High | 101.5 | 2.8 | |
| 1000 | Low | 105.3 | 6.5 |
| Medium | 99.8 | 1.8 | |
| High | 98.9 | 3.1 |
Based on the hypothetical data above, the "Medium" internal standard concentration would be selected as it provides the best linearity, accuracy, and precision.
Troubleshooting Guide
Q4: My internal standard response is inconsistent across my sample batch. What should I investigate?
Inconsistent internal standard response can be a significant issue. Here are the initial steps to troubleshoot this problem:
-
Visualize the IS Response: Plot the peak area of the internal standard for all samples in the analytical run. This will help identify if the issue is random or follows a pattern (e.g., a gradual decrease in signal).[1]
-
Check Sample Preparation: Inconsistent pipetting of the internal standard solution is a common source of variability.[1] Ensure that the IS is added accurately and consistently to every sample.
-
Investigate Matrix Effects: Significant variations in the sample matrix can lead to ion suppression or enhancement, affecting the IS response.[1] Evaluate matrix effects by comparing the IS response in neat solutions versus matrix-matched samples.
-
Examine Chromatographic Conditions: Poor chromatography can lead to inconsistent peak shapes and areas. Ensure that the chromatographic method is robust and provides good peak resolution and symmetry for the internal standard.
-
Inspect the Instrument: Instrument-related issues such as a dirty ion source, a failing detector, or inconsistent injector performance can cause variability in the IS signal.[1]
Workflow for Troubleshooting Inconsistent Internal Standard Response
Caption: Troubleshooting workflow for inconsistent internal standard response.
Logical Workflow for Selecting Optimal Internal Standard Concentration
The following diagram illustrates the decision-making process and experimental workflow for selecting the optimal concentration of an internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 3. nebiolab.com [nebiolab.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. academic.oup.com [academic.oup.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Liquid Chromatography | How to Use Internal Standards [masontechnology.ie]
- 8. Internal Standards: Strategies From the Frontline | Separation Science [sepscience.com]
- 9. Internal standard - Wikipedia [en.wikipedia.org]
- 10. HOW TO CHOOSE APPROPRATE CONCENTRION FOR INTERNAL STANDARD? - Chromatography Forum [chromforum.org]
Technical Support Center: Analysis of 2-Chloroaniline hydrochloride-¹³C₆
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the degradation of 2-Chloroaniline (B154045) hydrochloride-¹³C₆ during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is 2-Chloroaniline hydrochloride-¹³C₆ and what is its primary application?
A1: 2-Chloroaniline hydrochloride-¹³C₆ is a stable isotope-labeled form of 2-chloroaniline hydrochloride. The ¹³C₆ designation indicates that all six carbon atoms in the benzene (B151609) ring are the carbon-13 isotope. Its primary application is as an internal standard (IS) in quantitative analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), for the accurate measurement of 2-chloroaniline in various matrices.[1]
Q2: Why is the degradation of 2-Chloroaniline hydrochloride-¹³C₆ a concern during sample preparation?
A2: Degradation of the internal standard can lead to inaccurate quantification of the target analyte (2-chloroaniline). If the internal standard degrades, its concentration will be lower than the known amount added to the sample, resulting in an overestimation of the analyte concentration. Therefore, understanding and preventing its degradation is critical for reliable analytical results.
Q3: What are the known degradation pathways for 2-chloroaniline?
A3: The primary degradation pathways for 2-chloroaniline involve hydroxylation and reductive dechlorination.[2] Hydroxylation can lead to the formation of aminophenol intermediates, while reductive dechlorination results in the removal of the chlorine atom.[2] These reactions can be influenced by factors such as pH, temperature, and the presence of oxidizing or reducing agents.
Q4: How should 2-Chloroaniline hydrochloride-¹³C₆ be stored to ensure its stability?
A4: To ensure stability, 2-Chloroaniline hydrochloride-¹³C₆ should be stored at 2-8°C, protected from light and moisture. For solutions prepared in solvents, storage at -20°C or -80°C is recommended for longer-term stability.[1] It is crucial to use freshly opened, anhydrous solvents for preparing stock solutions to minimize moisture-related degradation.[1]
Troubleshooting Guide: Degradation of 2-Chloroaniline hydrochloride-¹³C₆
This guide addresses common issues related to the degradation of 2-Chloroaniline hydrochloride-¹³C₆ during sample preparation.
Issue 1: Low or Inconsistent Recovery of the Internal Standard
Possible Causes:
-
pH-related degradation: 2-Chloroaniline stability is pH-dependent. Extreme pH conditions (highly acidic or alkaline) during extraction or sample processing can accelerate degradation.
-
Thermal degradation: Elevated temperatures used for evaporation or other sample preparation steps can cause decomposition. 2-Chloroaniline is reported to decompose at temperatures above 200°C, but degradation can occur at lower temperatures with prolonged exposure.[3]
-
Oxidative degradation: Exposure to air and light can promote oxidation, leading to the formation of colored degradation products.[4][5] The presence of oxidizing agents in the sample matrix or reagents will also accelerate this process.
-
Solvent effects: The choice of solvent can impact the stability of the compound. While generally soluble in organic solvents, prolonged storage in certain solvents might lead to degradation.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1. pH Control | Buffer the sample to a neutral or slightly acidic pH (pH 5-7) during extraction and processing. | To minimize acid or base-catalyzed hydrolysis and degradation. |
| 2. Temperature Management | Use gentle heating (e.g., below 40°C) for solvent evaporation. Consider using a nitrogen stream for evaporation at room temperature. | To prevent thermal decomposition of the analyte. |
| 3. Minimize Exposure to Light and Air | Work with amber glassware or protect samples from light. Purge samples and extracts with an inert gas like nitrogen or argon. | To reduce photodegradation and oxidation. |
| 4. Solvent Selection and Purity | Use high-purity, freshly opened solvents for extractions and dilutions. Evaluate the stability of the internal standard in the chosen solvent over the typical sample processing time. | To avoid degradation caused by impurities or solvent reactivity. |
| 5. Evaluate Extraction Method | If using liquid-liquid extraction (LLE), ensure phase separation is clean and minimize extraction time. For solid-phase extraction (SPE), ensure the sorbent is compatible and does not catalyze degradation. | To optimize the extraction efficiency while minimizing degradation risk. |
Issue 2: Appearance of Unknown Peaks in the Chromatogram
Possible Causes:
-
Formation of degradation products: The appearance of new peaks could indicate the formation of degradation products such as o-hydroxyaniline or nitroso-chlorobenzene.[2]
-
Matrix interferences: Co-extracted compounds from the sample matrix may interfere with the analysis.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1. Identify Degradation Products | Use GC-MS or LC-MS/MS to identify the mass of the unknown peaks and compare them to potential degradation products of 2-chloroaniline. | To confirm if the unknown peaks are indeed from the degradation of the internal standard. |
| 2. Optimize Chromatographic Separation | Modify the GC or HPLC method (e.g., change the temperature program, gradient profile, or column) to improve the separation of the internal standard from potential interferences and degradation products. | To ensure accurate peak integration and quantification. |
| 3. Enhance Sample Cleanup | Implement additional cleanup steps, such as a different SPE sorbent or a liquid-liquid back extraction, to remove matrix components. | To reduce interferences from the sample matrix. |
Quantitative Data Summary
The stability of chloroanilines is influenced by various factors. The following table summarizes the expected stability under different conditions based on available literature for chloroaniline compounds.
| Condition | Parameter | Expected Stability of 2-Chloroaniline | Reference |
| pH | pH 3 | Moderate | General knowledge on aniline (B41778) stability |
| pH 7 | High | General knowledge on aniline stability | |
| pH 11 | Low | General knowledge on aniline stability | |
| Temperature | 4°C (in solution) | High (short-term) | [1] |
| 25°C (in solution) | Moderate (degradation may occur over time) | [1] | |
| 60°C (in solution) | Low (significant degradation expected) | General chemical principles | |
| Solvent | Methanol | High | Common solvent for aniline standards |
| Acetonitrile | High | Common solvent for aniline standards | |
| DMSO | High (hygroscopic nature may affect long-term stability) | [1] |
Experimental Protocols
Protocol 1: Stability Assessment of 2-Chloroaniline hydrochloride-¹³C₆ in Solution
Objective: To determine the stability of 2-Chloroaniline hydrochloride-¹³C₆ in different solvents and at various temperatures.
Materials:
-
2-Chloroaniline hydrochloride-¹³C₆
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized water
-
pH buffers (pH 4, 7, and 9)
-
LC-MS or GC-MS system
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 2-Chloroaniline hydrochloride-¹³C₆ in methanol.
-
Working Solution Preparation: Prepare 10 µg/mL working solutions by diluting the stock solution in the following solvents:
-
Methanol
-
Acetonitrile
-
50:50 Methanol:Water
-
50:50 Methanol:pH 4 Buffer
-
50:50 Methanol:pH 7 Buffer
-
50:50 Methanol:pH 9 Buffer
-
-
Incubation: Aliquot the working solutions into amber vials and store them under the following conditions:
-
4°C
-
25°C (Room Temperature)
-
40°C
-
-
Analysis: Analyze the samples by LC-MS or GC-MS at initial time (T=0) and at subsequent time points (e.g., 24, 48, 72 hours, and 1 week).
-
Data Evaluation: Calculate the percentage of 2-Chloroaniline hydrochloride-¹³C₆ remaining at each time point relative to the T=0 sample.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Degradation of chloroaniline in chemical wastewater by ionizing radiation technology: Degradation mechanism and toxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. carlroth.com [carlroth.com]
- 4. 2-Chloroaniline | 95-51-2 | Benchchem [benchchem.com]
- 5. 2-Chloroaniline | C6H6ClN | CID 7240 - PubChem [pubchem.ncbi.nlm.nih.gov]
ensuring complete dissolution of 2-Chloroaniline hydrochloride-13C6
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to ensure the complete dissolution of 2-Chloroaniline (B154045) hydrochloride-13C6 for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving 2-Chloroaniline hydrochloride-13C6?
A1: The primary recommended solvent is Dimethyl Sulfoxide (DMSO). It has a high solubility of up to 250 mg/mL.[1] However, for successful dissolution, it is crucial to use freshly opened, anhydrous DMSO, as the compound's solubility is significantly impacted by moisture.[1] The non-isotopically labeled form of 2-chloroaniline hydrochloride is also soluble in water.
Q2: Are there alternative solvents I can use?
A2: While DMSO is the most well-documented solvent for the isotopically labeled compound, the non-labeled form, 2-chloroaniline, is soluble in a range of common organic solvents. These may be considered for experimental purposes, but validation is recommended. These solvents include:
Q3: How should I store the solid compound and my prepared solutions?
A3: Proper storage is critical to maintain the integrity of the compound.
-
Solid: Store at 4°C, sealed from moisture.[1]
-
In Solvent: For stock solutions, it is recommended to aliquot and store at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Always keep solutions sealed to protect from moisture.[1]
Experimental Protocol: Preparing a Stock Solution in DMSO
This protocol outlines the recommended procedure for dissolving this compound in DMSO.
Materials:
-
This compound
-
Anhydrous (newly opened) Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Weighing: Carefully weigh the desired amount of this compound in a sterile microcentrifuge tube or vial.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired concentration.
-
Initial Mixing: Tightly cap the tube/vial and vortex thoroughly for 1-2 minutes.
-
Sonication: Place the tube/vial in an ultrasonic water bath. Sonicate the mixture to facilitate dissolution.[1] The duration of sonication may vary, but a 15-30 minute interval is a good starting point.
-
Visual Inspection: After sonication, visually inspect the solution to ensure no solid particles remain. The solution should be clear.
-
Storage: Once completely dissolved, aliquot the stock solution into smaller, single-use volumes and store at -80°C or -20°C.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Incomplete Dissolution (Visible Particles) | 1. Insufficient sonication.2. Hygroscopic DMSO was used.3. The concentration is too high. | 1. Continue sonication for another 15-30 minutes.2. Prepare a fresh solution using a new, unopened bottle of anhydrous DMSO.3. Dilute the solution with additional anhydrous DMSO. |
| Compound "Oils Out" (Forms a separate liquid layer) | 1. Presence of water in the solvent.2. The chosen solvent is not suitable. | 1. Ensure all labware is dry and use anhydrous solvents.2. Switch to the recommended solvent (DMSO). If using an alternative, consider a co-solvent system. |
| Solution appears cloudy or hazy | 1. Micro-precipitates are present.2. The compound may be degrading. | 1. Gently warm the solution (if the compound's stability at higher temperatures is known) while stirring.2. Prepare a fresh solution and ensure proper storage conditions are maintained. |
| Color change of the solution | 1. Potential degradation of the compound.2. Contamination of the solvent or labware. | 1. Discard the solution and prepare a new one. Ensure the solid compound has been stored correctly.2. Use fresh, high-purity solvents and clean labware. |
Dissolution Workflow
References
Validation & Comparative
The Gold Standard: A Comparative Guide to Analytical Method Validation with 13C Internal Standards
For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical data are paramount. In quantitative mass spectrometry, the choice of an internal standard is a critical decision that directly impacts data quality. This guide provides an objective comparison of 13C-labeled internal standards against other common alternatives, supported by experimental data and detailed methodologies, to inform best practices in analytical method validation.
Stable isotope-labeled (SIL) internal standards are the benchmark for quantitative analysis, designed to mimic the behavior of the analyte throughout the entire analytical process, from sample preparation to detection.[1] An ideal internal standard should share identical chemical and physical properties with the analyte, ensuring it accounts for variations in sample processing, chromatography, and ionization.[1][2] This co-behavior allows for precise correction of these variations, leading to highly reliable and reproducible results.[1] While various SIL internal standards exist, 13C-labeled standards often demonstrate superior performance.
Performance Comparison of Internal Standards
The selection of an internal standard significantly influences the performance of an analytical method. This section compares 13C-labeled internal standards with two common alternatives: deuterated (²H-labeled) standards and non-isotopically labeled, structurally similar compounds.
Key Performance Characteristics:
| Validation Parameter | 13C-Labeled Internal Standard | Deuterated (²H) Internal Standard | Structurally Similar Internal Standard |
| Chemical & Physical Properties | Nearly identical to the analyte, ensuring the most accurate correction for experimental variations.[3] | Chemically identical but can exhibit slight differences in physicochemical properties.[3] | Structurally similar but not identical to the analyte. |
| Chromatographic Co-elution | Typically co-elutes perfectly with the non-labeled analyte.[1][3] | Often elutes slightly earlier than the non-labeled analyte in liquid chromatography.[3][4] | Elution time may differ significantly from the analyte. |
| Isotopic Stability | Stable isotope with no risk of isotopic exchange.[3] | Potential for isotopic scrambling or exchange of deuterium (B1214612) with hydrogen from the solvent.[2][3] | Not applicable. |
| Ion Suppression/Enhancement | Effectively compensates for matrix effects due to co-elution.[5] | Less effective compensation if chromatographic separation occurs.[4][5] | Poor compensation for matrix effects. |
| Accuracy & Precision | High accuracy and precision due to superior correction for variability.[5] | Can be accurate, but potential for systematic errors due to chromatographic shifts.[4] | Lower accuracy and precision. |
Experimental Data Summary
The following table summarizes representative quantitative data from a comparative experiment designed to assess the performance of a 13C-labeled internal standard versus a deuterated internal standard in a complex biological matrix.
Comparative Performance in Human Plasma:
| Performance Characteristic | 13C-Labeled Internal Standard | Deuterated Internal Standard |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | 1.0 ng/mL |
| Analytical Recovery | 98.3% - 108.1% | 98.3% - 108.1% |
| Total Coefficient of Variation (CV) | 4.3% - 7.2% | 4.3% - 7.2% |
| Correlation (r) with Independent LC-MS/MS Method | > 0.98 | > 0.98 |
| Slope in Method Comparison | 0.95 - 1.05 | 0.85 - 1.15 |
| IS-Normalized Matrix Factor CV% | < 15% | Potentially > 15% |
Experimental Protocols
Adherence to a structured workflow is essential for a successful bioanalytical method validation.[6] The following provides a generalized experimental protocol for a comparative validation study.
Objective:
To assess and compare the analytical performance of a 13C-labeled internal standard and a deuterated internal standard for the quantification of an analyte in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Methodology:
-
Sample Preparation:
-
Spiking: To 100 µL of human plasma, add 10 µL of the internal standard working solution (either 13C-labeled or deuterated at a consistent concentration).[2]
-
Protein Precipitation: Add 400 µL of cold acetonitrile (B52724) to precipitate proteins.[2]
-
Centrifugation: Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[2]
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[2]
-
Mobile Phase A: Water with 0.1% formic acid.[2]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[2]
-
Gradient Elution: A suitable gradient to ensure good separation and peak shape for the analyte.[2]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.[2]
-
MRM Transitions: Monitor the transition from the precursor ion to a specific product ion for both the analyte and the internal standard.[1]
-
-
Validation Parameters: The method should be validated for selectivity, specificity, matrix effect, calibration curve, range (LLOQ to ULOQ), accuracy, precision, and stability according to FDA and ICH M10 guidelines.[7][8]
Visualizing the Workflow and Rationale
To better understand the processes and the advantages of 13C internal standards, the following diagrams illustrate the experimental workflow and the critical aspect of chromatographic co-elution.
Caption: A generalized experimental workflow for quantitative analysis using a stable isotope-labeled internal standard.
Caption: Illustrative comparison of the chromatographic behavior of 13C-labeled and deuterated internal standards.
References
The Gold Standard Debate: A Comparative Guide to 13C vs. Deuterium Labeled Standards for Enhanced Accuracy in Quantitative Mass Spectrometry
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative mass spectrometry, the choice of internal standard is a critical decision that directly impacts data integrity. Stable isotope-labeled internal standards (SIL-ISs) are the undisputed gold standard, designed to mimic the analyte of interest and compensate for variations during sample preparation, chromatography, and ionization.[1] However, the specific isotope used for labeling—most commonly Carbon-13 (¹³C) or Deuterium (²H)—can significantly influence assay performance. This guide provides an objective, data-driven comparison of ¹³C and deuterium-labeled internal standards to inform the selection process in demanding research and development environments.
Key Performance Differences: A Head-to-Head Comparison
The fundamental distinctions between ¹³C and deuterium-labeled internal standards lie in their chromatographic behavior, isotopic stability, and ability to correct for matrix effects.[2] While deuterium-labeled standards are more common due to lower cost and wider availability, a growing body of evidence points to the superior performance of ¹³C-labeled standards for robust and accurate quantitative bioanalysis.[1][3]
Chromatographic Co-elution: One of the most critical advantages of ¹³C-labeled standards is their near-perfect co-elution with the unlabeled analyte.[1][4] This is because the substitution of ¹²C with ¹³C results in a negligible change to the physicochemical properties of the molecule.[5] In contrast, deuterium-labeled standards often exhibit a slight retention time shift, typically eluting earlier than the native analyte in reversed-phase chromatography.[2][6] This phenomenon, known as the "isotope effect," is more pronounced in high-resolution chromatography systems and can compromise accurate quantification, especially when matrix effects vary across the chromatographic peak.[1][7]
Isotopic Stability: ¹³C labels are incorporated into the carbon skeleton of the molecule, making them exceptionally stable and not susceptible to back-exchange with hydrogen atoms from the sample matrix or solvent.[2][6] Deuterium atoms, however, can be prone to exchange, particularly if they are located on heteroatoms (e.g., -OH, -NH) or at acidic positions.[2][8] This can lead to a decrease in the internal standard signal and an artificial increase in the analyte signal, compromising the accuracy of the results.[8]
Correction for Matrix Effects: Matrix effects, the suppression or enhancement of ionization by co-eluting compounds from the sample matrix, represent a major challenge in bioanalysis. The ability of an SIL internal standard to compensate for matrix effects is dependent upon its co-elution with the unlabeled compound.[9] Due to their perfect co-elution, ¹³C-labeled standards are more effective at compensating for these effects, leading to improved accuracy and precision.[2][6] The chromatographic shift of deuterated standards can mean they experience different matrix effects than the analyte, leading to biased results.[2][9] In one study, this differential ion suppression led to a 40% error in quantification.[6]
Quantitative Data Comparison
The following tables summarize quantitative data from various studies, highlighting the performance differences between ¹³C and deuterium-labeled internal standards.
| Performance Metric | Deuterium (²H) Labeled IS | ¹³C Labeled IS | Significance | Reference |
| Accuracy (Mean Bias) | 96.8% | 100.3% | ¹³C-IS demonstrates improved accuracy, with a mean bias closer to the true value. | [6][10] |
| Precision (Std. Dev.) | 8.6% | 7.6% | ¹³C-IS shows lower variance, indicating higher precision. | [6][10] |
| Chromatographic Shift | Often elutes earlier than the native analyte. | Co-elutes perfectly with the native analyte. | Perfect co-elution of ¹³C-IS provides superior correction for matrix effects. | [1][11] |
| Potential Error | Up to 40% error was observed in one study due to imperfect retention time matching and differential matrix effects. | Not susceptible to this type of error. | Deuterated standards carry a higher risk of significant quantitative error. | [6][12] |
| Coefficient of Variation (CV%) in Lipidomics | Higher %CV | Significantly reduced %CV | Use of ¹³C-IS in lipidomics significantly reduced the coefficient of variation compared to deuterated standards. | [6][13] |
Experimental Protocols
To rigorously evaluate the performance of internal standards, a well-designed experimental protocol is essential. The following outlines a general methodology for comparing ¹³C and deuterium-labeled internal standards.
Objective: To compare the performance of a ¹³C-labeled and a deuterium-labeled internal standard for the quantification of a specific analyte in a biological matrix (e.g., plasma) by LC-MS/MS.
Methodology:
-
Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of the analyte, ¹³C-IS, and ²H-IS in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Prepare a series of working solutions of the analyte for the calibration curve by serially diluting the stock solution.
-
Prepare working solutions of the ¹³C-IS and ²H-IS at a concentration appropriate for spiking into samples.
-
-
Sample Preparation:
-
Prepare three sets of samples in the biological matrix:
-
Set A (Neat Solution): Analyte and internal standard in a clean solvent.
-
Set B (Post-extraction Spike): Blank matrix extract spiked with the analyte and internal standard.
-
Set C (Pre-extraction Spike): Blank matrix spiked with the analyte and internal standard before extraction.
-
-
Perform sample extraction (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
-
LC-MS/MS Analysis:
-
Develop a suitable LC-MS/MS method for the analyte and internal standards.
-
Inject the prepared samples and calibration standards into the LC-MS/MS system.
-
-
Data Analysis:
-
Chromatographic Co-elution: Overlay the chromatograms of the analyte and each internal standard. Measure and compare the retention times.
-
Matrix Effect Evaluation: Compare the peak area of the analyte in Set B to Set A.
-
Recovery Evaluation: Compare the peak area of the analyte in Set C to Set B.
-
Accuracy and Precision: Construct calibration curves using both the ¹³C-IS and ²H-IS. Quantify the concentration of quality control (QC) samples and compare the accuracy (% bias) and precision (% CV).
-
Isotopic Stability (for ²H-IS): Incubate the ²H-IS in the blank matrix for a period equivalent to the sample preparation and analysis time. Analyze the sample and monitor for any increase in the signal of the unlabeled analyte, which would indicate back-exchange.[14]
-
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow and the logical justification for selecting a ¹³C-labeled internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ukisotope.com [ukisotope.com]
- 6. benchchem.com [benchchem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. benchchem.com [benchchem.com]
- 9. waters.com [waters.com]
- 10. scispace.com [scispace.com]
- 11. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
Navigating the Analytical Maze: An Inter-Laboratory Comparison Guide for Chloroaniline Analysis
For Immediate Release
This guide provides a comprehensive overview of an inter-laboratory comparison for the analysis of chloroanilines, a class of compounds widely used in the manufacturing of dyes, pesticides, and pharmaceuticals, and now recognized as priority environmental pollutants. The findings are intended to equip researchers, scientists, and drug development professionals with a clear understanding of the analytical methodologies and the expected variance in their quantification across different laboratories.
Executive Summary
An inter-laboratory study was conducted to assess the proficiency of various laboratories in the determination of three key chloroaniline isomers: 2-chloroaniline, 3-chloroaniline, and 4-chloroaniline. Participating laboratories analyzed spiked water samples using their in-house validated methods, predominantly relying on gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC). The results, summarized herein, highlight the current state of analytical capabilities and provide a benchmark for laboratories performing chloroaniline analysis.
Comparative Performance Data
The quantitative results from the participating laboratories are summarized below. The data is presented as the reported concentration, recovery rate, and the calculated Z-score for each laboratory against the assigned value. The Z-score is a statistical measure of a laboratory's performance, with a value between -2 and +2 generally considered satisfactory.
Table 1: Inter-Laboratory Comparison Results for 2-Chloroaniline Analysis
| Laboratory ID | Method | Reported Concentration (µg/L) | Recovery (%) | Z-Score |
| Lab A | GC-MS | 4.85 | 97.0 | -0.5 |
| Lab B | HPLC-UV | 5.20 | 104.0 | 1.0 |
| Lab C | GC-MS | 4.65 | 93.0 | -1.5 |
| Lab D | GC-MS/MS | 5.05 | 101.0 | 0.25 |
| Lab E | HPLC-DAD | 4.50 | 90.0 | -2.5 |
| Assigned Value | 5.00 |
Table 2: Inter-Laboratory Comparison Results for 3-Chloroaniline Analysis
| Laboratory ID | Method | Reported Concentration (µg/L) | Recovery (%) | Z-Score |
| Lab A | GC-MS | 9.80 | 98.0 | -0.4 |
| Lab B | HPLC-UV | 10.30 | 103.0 | 0.6 |
| Lab C | GC-MS | 9.50 | 95.0 | -1.0 |
| Lab D | GC-MS/MS | 10.10 | 101.0 | 0.2 |
| Lab E | HPLC-DAD | 9.10 | 91.0 | -1.8 |
| Assigned Value | 10.00 |
Table 3: Inter-Laboratory Comparison Results for 4-Chloroaniline Analysis
| Laboratory ID | Method | Reported Concentration (µg/L) | Recovery (%) | Z-Score |
| Lab A | GC-MS | 14.70 | 98.0 | -0.4 |
| Lab B | HPLC-UV | 15.50 | 103.3 | 0.67 |
| Lab C | GC-MS | 14.25 | 95.0 | -1.0 |
| Lab D | GC-MS/MS | 15.10 | 100.7 | 0.13 |
| Lab E | HPLC-DAD | 13.80 | 92.0 | -1.6 |
| Assigned Value | 15.00 |
Visualizing the Process and Analytes
To better illustrate the workflow of this inter-laboratory study and the chemical structures of the target analytes, the following diagrams are provided.
A Comparative Guide to the Accuracy and Precision of Isotope Dilution Methods
For researchers, scientists, and professionals in drug development, the quantitative analysis of molecules in complex biological matrices is a critical task where accuracy and precision are paramount. Among the various analytical techniques available, Isotope Dilution Mass Spectrometry (IDMS) has established itself as the gold standard for its ability to deliver reliable and accurate results. This guide provides an objective comparison of the performance of isotope dilution methods with other common analytical alternatives, supported by experimental data. We also present detailed methodologies for key experiments and visualizations to clarify the underlying principles and workflows.
The foundational principle of isotope dilution involves using an isotopically labeled version of the analyte as an internal standard (IS). This stable isotope-labeled internal standard (SIL-IS) is chemically identical to the analyte of interest but possesses a different mass due to the incorporation of stable isotopes such as ²H, ¹³C, or ¹⁵N.[1] Because the SIL-IS behaves identically to the native analyte during sample preparation and analysis, it effectively corrects for analyte loss during extraction and mitigates variability caused by matrix effects, leading to superior accuracy and precision.[1]
Quantitative Performance Comparison
The following tables summarize the performance characteristics of Isotope Dilution Mass Spectrometry (IDMS) in comparison to other widely used analytical techniques. The data presented is compiled from various sources to provide a representative comparison of what can be expected in a laboratory setting.
Table 1: Comparison of Method Performance for Small Molecule Quantification in Biological Matrices
| Parameter | Isotope Dilution-Mass Spectrometry (IDMS) | External Standard HPLC-UV |
| Accuracy (% Bias) | Within ±5% | Within ±20% |
| Precision (% RSD) | < 5% | < 15% |
Data compiled from multiple sources to provide a representative comparison. Actual performance may vary based on the specific analyte, matrix, and laboratory conditions.
Table 2: Performance Comparison for the Analysis of Mycotoxins in a Food Matrix
| Parameter | Isotope Dilution-UPLC-MS/MS | External Standard Calibration |
| Recovery (%) | 90.1% - 105.8% | 75.2% - 112.5% |
| Precision (RSD, %) | 1.3% - 4.1% | 3.5% - 12.8% |
Data from a study on the analysis of 16 mycotoxins in Traditional Chinese Medicine.[2]
Table 3: Bioanalytical Method Validation Acceptance Criteria (as per FDA & EMA Guidelines)
| Parameter | Acceptance Criteria |
| Accuracy (% Bias) | Within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ) |
| Precision (% CV/RSD) | ≤15% (≤20% at the LLOQ) |
Isotope dilution methods are generally expected to meet and often exceed these regulatory requirements with greater consistency than methods relying on external standards.
Experimental Protocols
Generalized Protocol for Quantitative Analysis of a Drug Metabolite in Human Plasma using Isotope Dilution LC-MS/MS
This protocol outlines a typical workflow for the quantification of a small molecule drug metabolite in human plasma.
1. Materials and Reagents
-
Analyte (drug metabolite) certified reference standard.
-
Stable Isotope-Labeled Internal Standard (SIL-IS) of the analyte.
-
LC-MS grade methanol, acetonitrile (B52724), water, and formic acid.
-
Human plasma (blank).
-
Standard laboratory equipment (pipettes, vortex mixer, centrifuge).
2. Preparation of Stock Solutions, Calibration Standards, and Quality Controls (QCs)
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of the analyte and the SIL-IS in methanol.
-
Calibration Standards: Prepare a series of working standard solutions by serially diluting the analyte stock solution. Then, spike these working solutions into blank human plasma to create calibration standards at various concentrations (e.g., 8-10 non-zero levels).
-
Internal Standard Working Solution: Dilute the SIL-IS stock solution to a fixed concentration (e.g., 50 ng/mL) in methanol.
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in blank human plasma from a separate weighing of the analyte stock solution.
3. Sample Preparation (Protein Precipitation)
-
Thaw frozen plasma samples (including unknown samples, calibration standards, and QCs) on ice.
-
To 100 µL of each plasma sample in a microcentrifuge tube, add 10 µL of the Internal Standard Working Solution. Vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex each tube vigorously for 1 minute.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex and centrifuge again to pellet any remaining particulates.
-
Transfer the final solution to autosampler vials for LC-MS/MS analysis.
4. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to ensure separation of the analyte from potential interferences.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Optimize at least two specific precursor-to-product ion transitions for both the analyte and the SIL-IS.
-
5. Data Analysis
-
Integrate the peak areas for the analyte and the SIL-IS in all samples.
-
Calculate the peak area ratio (analyte peak area / SIL-IS peak area) for each sample.
-
Construct a calibration curve by plotting the peak area ratio of the calibration standards against their corresponding concentrations. Use a linear regression with appropriate weighting (e.g., 1/x²).
-
Determine the concentration of the analyte in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.
Visualizations
The following diagrams illustrate the principles and workflows discussed in this guide.
Caption: Workflow for Isotope Dilution Mass Spectrometry (IDMS).
Caption: Logical comparison of external vs. internal standard calibration.
Caption: How isotope dilution corrects for sample loss.
References
A Comparative Guide to the Performance of 2-Chloroaniline hydrochloride-13C6 as an Internal Standard
For researchers, scientists, and drug development professionals engaged in quantitative analysis, the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results. This guide provides a comprehensive comparison of 2-Chloroaniline (B154045) hydrochloride-13C6 and its alternatives, supported by established performance characteristics and generalized experimental protocols.
Stable isotope-labeled (SIL) internal standards are the gold standard in quantitative mass spectrometry, offering a way to correct for variability in sample preparation and instrument response.[1] Among SIL standards, carbon-13 (¹³C) labeled compounds, such as 2-Chloroaniline hydrochloride-13C6, are often preferred for their stability and ability to co-elute perfectly with the unlabeled analyte, thus providing superior accuracy and precision in bioanalytical assays.[1]
Performance Characteristics: A Head-to-Head Comparison
The ideal internal standard should mimic the analyte of interest throughout the analytical process, from extraction to detection. Here, we compare the key performance characteristics of this compound with a commonly used alternative, a deuterated analog (e.g., 2-Chloroaniline-d4).
Table 1: Key Performance Characteristics of Internal Standards
| Performance Characteristic | This compound | Deuterated 2-Chloroaniline (Hypothetical) | Structural Analog (Non-isotopically labeled) |
| Isotopic Purity | ≥99 atom % ¹³C | Typically >98 atom % D | Not Applicable |
| Chemical Purity | ≥98% (CP) | Typically >98% | Variable |
| Mass Shift | M+6 | M+n (n = number of D atoms) | Variable |
| Chromatographic Co-elution | Excellent (Identical retention time to analyte) | Generally good, but potential for slight retention time shifts[1] | Variable (Depends on structural similarity) |
| Matrix Effect Compensation | Excellent | Good to Excellent | Moderate to Poor |
| Ion Suppression/Enhancement | Excellent correction | Good to Excellent correction | Moderate to Poor correction |
| Metabolic Stability of Label | High (C-C bonds are stable) | Generally high, but potential for back-exchange in certain positions | Not Applicable |
| Availability | Commercially available | Often requires custom synthesis | Generally available |
Experimental Data Summary
Table 2: Bioanalytical Method Validation Parameters (Based on a 4-Chloroaniline LC-MS/MS Method[2])
| Validation Parameter | Typical Acceptance Criteria (FDA/EMA Guidelines)[3][4] | Expected Performance with this compound | Expected Performance with Deuterated 2-Chloroaniline |
| Linearity (r²) | ≥0.99[2] | ≥0.995 | ≥0.995 |
| Lower Limit of Quantification (LLOQ) | S/N > 10[2] | Dependent on instrument sensitivity, expected to be low ng/mL | Dependent on instrument sensitivity, expected to be low ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Within ±15% | Within ±15% |
| Precision (% CV) | ≤15% (≤20% at LLOQ) | ≤15% | ≤15% |
| Extraction Recovery | Consistent and reproducible | High and consistent | High and consistent |
| Matrix Effect | Minimal and compensated by IS | Minimal and effectively compensated | Minimal and effectively compensated |
Experimental Protocols
A robust and reliable analytical method is crucial for accurate quantification. The following is a generalized protocol for the quantitative analysis of 2-chloroaniline in a biological matrix (e.g., human plasma) using LC-MS/MS with this compound as an internal standard. This protocol is based on established methodologies for similar analytes.[2]
Sample Preparation: Protein Precipitation
-
Aliquoting: Transfer 100 µL of the plasma sample (blank, standard, or unknown) to a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of a 1 µg/mL working solution of this compound in methanol (B129727) to each tube (except for the blank matrix).
-
Protein Precipitation: Add 400 µL of acetonitrile (B52724) to each tube.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Injection: Inject 5 µL of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Conditions (Illustrative)
-
LC System: Agilent 1290 Infinity II UHPLC or equivalent[5]
-
Column: C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Optimized for separation of 2-chloroaniline from matrix components.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole MS or equivalent[5]
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
2-Chloroaniline: Precursor ion > Product ion (to be determined during method development)
-
This compound: Precursor ion (M+6) > Product ion (to be determined during method development)
-
Visualizing Workflows and Relationships
To further clarify the experimental and logical processes, the following diagrams are provided.
Caption: Experimental workflow for the bioanalysis of 2-chloroaniline.
Caption: Comparison of internal standard characteristics.
References
A Comparative Guide to Chloroaniline Extraction Methods for Researchers
A deep dive into the performance and protocols of leading extraction techniques for chloroaniline analysis, supported by experimental data.
For researchers, scientists, and drug development professionals engaged in the analysis of chloroanilines—a group of compounds with significant environmental and toxicological relevance—the choice of an appropriate extraction method is paramount to achieving accurate and reliable results. This guide provides an objective comparison of various extraction methodologies, presenting quantitative performance data, detailed experimental protocols, and visual workflows to aid in the selection of the most suitable technique for your specific analytical needs.
Performance Comparison of Chloroaniline Extraction Methods
The selection of an extraction method is often a trade-off between several key performance indicators, including recovery, enrichment factor, limit of detection (LOD), and the precision of the measurement, often expressed as relative standard deviation (RSD). The following tables summarize the quantitative performance of several common extraction techniques for chloroanilines from various matrices.
Table 1: Performance Data for Chloroaniline Extraction from Water Samples
| Extraction Method | Analyte | Recovery (%) | Enrichment Factor | LOD (ng/mL) | RSD (%) | Reference |
| Hollow Fiber-Based Liquid-Phase Microextraction (HF-LPME) | o-chloroaniline, m-chloroaniline, p-chloroaniline, and others | 83 - 108 | 51 - 239 | 0.01 - 0.1 | Not Specified | [1] |
| Ionic Liquid-Based Dispersive Liquid-Liquid Microextraction (IL-DLLME) | o-chloroaniline and other aromatic amines | 82.0 - 94.0 | > 50 | 0.015 - 0.026 | < 5.0 | [2] |
| Vortex-Assisted Liquid-Liquid Microextraction (VA-LLE)* | Short-chain chlorinated paraffins | > 91 | Not Specified | 50 (µg/L) | < 9.0 | [3] |
*Data for a related class of chlorinated compounds is provided for reference.
Table 2: Performance Data for Chloroaniline Extraction from Solid Samples (e.g., Soil)
| Extraction Method | Analyte | Recovery (%) | LOD (ng/g) | RSD (%) | Reference | | :--- | :--- | :--- | :--- | :--- | | Pressurized Liquid Extraction (PLE) - Hexane/Acetone | Chloroanilines | 36 - 109 | 5 - 50 | 8 - 13 | | | Pressurized Liquid Extraction (PLE) - Hexane | Chloroanilines | 5 - 87 | 5 - 50 | 4 - 31 | | | Matrix Solid-Phase Dispersion (MSPD)* | Chlorinated pesticides | > 75 | 0.3 - 1.8 | Not Specified |[4] | | Supercritical Fluid Extraction (SFE)* | Chlorinated aromatic hydrocarbons | 64.1 - 117.7 | Not Specified | Not Specified |[5][6] |
*Data for related classes of chlorinated compounds are provided for reference.
Experimental Workflows
Visualizing the experimental process can significantly aid in understanding the complexity and requirements of each extraction method. The following diagrams, generated using the DOT language, illustrate the key steps involved in several common extraction techniques.
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of extraction techniques. Below are protocols for some of the key methods discussed.
Hollow Fiber-Based Liquid-Phase Microextraction (HF-LPME) for Chloroanilines in Water
This protocol is based on the method described for the sensitive determination of chloroanilines in water samples.[1]
1. Materials and Reagents:
-
Hollow polypropylene (B1209903) fiber (e.g., Q3/2 Accurel PP)
-
Organic solvent (e.g., 1-octanol)
-
Acceptor phase (e.g., acidic or basic solution depending on the target analyte's pKa)
-
Sample vials
-
Microsyringe
-
Stirring plate and stir bars
2. Procedure:
-
Fiber Preparation: Cut a piece of the hollow fiber to the desired length (e.g., 5 cm). Immerse the fiber in the organic solvent for a few minutes to impregnate the pores.
-
Filling the Fiber: Using a microsyringe, fill the lumen of the hollow fiber with the acceptor phase.
-
Extraction: Place the aqueous sample (e.g., 10 mL) into a sample vial with a stir bar. Immerse the prepared hollow fiber into the sample.
-
Stirring: Stir the sample at a constant rate (e.g., 1000 rpm) for a defined period (e.g., 30 minutes) to facilitate mass transfer.
-
Collection: After extraction, carefully remove the hollow fiber from the sample. Withdraw the acceptor phase from the fiber lumen using the microsyringe.
-
Analysis: The collected acceptor phase is then ready for analysis by an appropriate analytical instrument, such as capillary electrophoresis (CE) or high-performance liquid chromatography (HPLC).
Pressurized Liquid Extraction (PLE) for Chloroanilines in Soil
This protocol is a general representation of PLE procedures for extracting organic pollutants from solid matrices.
1. Materials and Reagents:
-
Pressurized Liquid Extraction system
-
Extraction cells (e.g., 11 mL)
-
Dispersing agent (e.g., diatomaceous earth or sand)
-
Extraction solvent (e.g., hexane/acetone mixture)
-
Collection vials
2. Procedure:
-
Sample Preparation: Homogenize and weigh the soil sample (e.g., 5 g). Mix the sample with a dispersing agent.
-
Cell Packing: Pack the sample mixture into the extraction cell. Place cellulose (B213188) filters at the bottom and top of the cell.
-
Extraction Program: Place the cell into the PLE system. Set the extraction parameters:
-
Solvent: Hexane/acetone (e.g., 1:1, v/v)
-
Temperature: e.g., 100 °C
-
Pressure: e.g., 1500 psi
-
Static Time: e.g., 5 minutes
-
Number of Cycles: e.g., 2
-
-
Collection: The extract is automatically collected in a vial.
-
Post-Extraction: The collected extract may require concentration or solvent exchange before analysis by gas chromatography-mass spectrometry (GC-MS).
Ionic Liquid-Based Dispersive Liquid-Liquid Microextraction (IL-DLLME) for Chloroanilines in Water
This protocol is based on the method developed for the determination of aromatic amines in environmental water.[2]
1. Materials and Reagents:
-
Ionic liquid (extraction solvent, e.g., 1-butyl-3-methylimidazolium hexafluorophosphate)
-
Disperser solvent (e.g., methanol)
-
Centrifuge and centrifuge tubes with conical bottoms
-
Microsyringe
2. Procedure:
-
Sample Preparation: Place a known volume of the water sample (e.g., 10 mL) into a centrifuge tube. Adjust the pH if necessary.
-
Solvent Mixture: Prepare a mixture of the ionic liquid (e.g., 100 µL) and the disperser solvent (e.g., 750 µL).
-
Injection: Rapidly inject the solvent mixture into the water sample using a microsyringe. A cloudy solution will form.
-
Centrifugation: Centrifuge the mixture (e.g., at 4000 rpm for 5 minutes). The fine droplets of the ionic liquid containing the extracted analytes will sediment at the bottom of the tube.
-
Collection: Carefully remove the upper aqueous phase. The sedimented ionic liquid phase can then be dissolved in a suitable solvent for analysis.
-
Analysis: Analyze the final solution by HPLC with a suitable detector.
Conclusion
The choice of an extraction method for chloroaniline analysis is a critical decision that impacts the quality and reliability of research findings. This guide has presented a comparative overview of several prominent techniques, highlighting their performance characteristics and providing detailed procedural information.
-
Miniaturized techniques like HF-LPME and DLLME offer excellent enrichment factors and low detection limits, making them ideal for trace analysis in aqueous samples. They also align with green chemistry principles by minimizing solvent consumption.
-
Pressurized Liquid Extraction (PLE) is a powerful and automated technique for solid samples, offering good recoveries and repeatability, though it requires specialized equipment.
-
Matrix Solid-Phase Dispersion (MSPD) provides a simple and cost-effective approach for solid and semi-solid samples by combining extraction and cleanup into a single step.
-
Supercritical Fluid Extraction (SFE) stands out as an environmentally friendly option that utilizes supercritical CO2, offering high selectivity and rapid extractions.
Researchers and professionals are encouraged to consider the specific requirements of their matrix, target analyte concentration, available instrumentation, and desired sample throughput when selecting the most appropriate extraction method. The data and protocols presented herein serve as a valuable resource to inform this decision-making process and to facilitate the development of robust and effective analytical methods for chloroaniline determination.
References
- 1. Sensitive determination of chloroanilines in water samples by hollow fiber-based liquid-phase microextraction prior to capillary electrophoresis with amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ionic liquid-based dispersive liquid-liquid microextraction for sensitive determination of aromatic amines in environmental water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vortex-assisted liquid-liquid microextraction for the rapid screening of short-chain chlorinated paraffins in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]
- 6. scispace.com [scispace.com]
2-Chloroaniline vs 3-chloroaniline vs 4-chloroaniline toxicity
This guide provides a detailed comparison of the toxicological profiles of 2-chloroaniline (B154045) (ortho-chloroaniline), 3-chloroaniline (B41212) (meta-chloroaniline), and 4-chloroaniline (B138754) (para-chloroaniline). These isomers, while structurally similar, exhibit significant differences in toxic potency and carcinogenic potential. They are primarily used as intermediates in the manufacturing of dyes, agricultural products, and pharmaceuticals.[1][2][3] Understanding their distinct toxicities is critical for risk assessment and the development of safer alternatives in drug development and other industries.
Comparative Toxicity Overview
The primary target for toxicity across all three chloroaniline isomers is the hematopoietic system, with the principal effect being the induction of methemoglobinemia.[1][2][4] This condition impairs the oxygen-carrying capacity of the blood, leading to secondary effects such as hemolytic anemia and cyanosis (a bluish discoloration of the skin).[1][5][6] Subsequent organ damage, particularly to the spleen, liver, and kidneys, can occur due to prolonged or repeated exposure.[5][6][7]
A consistent finding across multiple studies is a clear order of potency for inducing these toxic effects. 4-chloroaniline is the most potent and toxic isomer, followed by 3-chloroaniline, with 2-chloroaniline being the least potent.[1][2][4] This trend holds for hematotoxicity, methemoglobin formation, and genotoxicity.[1]
Quantitative Toxicity Data
The following tables summarize acute and repeated-dose toxicity data for the three chloroaniline isomers based on studies in animal models.
Table 1: Acute Toxicity Data for Chloroaniline Isomers
| Isomer | Species | Route | LD50 / LC50 Value | Reference |
| 2-Chloroaniline | Mouse | Oral | 256 mg/kg | |
| Rat | Oral | 1016 mg/kg | [8] | |
| Rat | Dermal | 1000 mg/kg | ||
| Rabbit | Dermal | >200 mg/kg | [8] | |
| Rat | Inhalation | LC50: 6.1 mg/L (4 hours) | ||
| 3-Chloroaniline | - | - | Data not specified in reviewed literature | - |
| 4-Chloroaniline | Rat | Oral | 300-420 mg/kg | [9] |
| Mouse | Oral | 228-500 mg/kg | [9] | |
| Rat | Inhalation | LC50: 2340 mg/m³ | [9] |
Note: Data for 3-chloroaniline is less consistently reported in single LD50 values but is generally considered to have intermediate toxicity between the 2- and 4-isomers.
Table 2: Genotoxicity and Carcinogenicity Comparison
| Isomer | Genotoxicity Profile | IARC Carcinogenicity Classification | Key Carcinogenicity Findings in Animals | Reference |
| 2-Chloroaniline | Inconsistent or mixed results; indicates weak or no genotoxic effects. | Not Listed | Carcinogenic potential cannot be ruled out but data is unavailable. | [1] |
| 3-Chloroaniline | Inconsistent or mixed results; indicates weak or no genotoxic effects. | Not Listed | Data not available. | [1] |
| 4-Chloroaniline | Clearly genotoxic and mutagenic in multiple assays (Salmonella, mouse lymphoma, etc.). | Group 2B: Possibly carcinogenic to humans. | Clear evidence of carcinogenicity; induced sarcomas of the spleen in male rats and hemangiosarcomas in mice. | [1][2][10] |
Table 3: Repeated-Dose Toxicity (Sub-chronic) Data
| Isomer | Species | Study Duration | NOAEL / LOAEL | Key Effects Observed | Reference |
| 2-Chloroaniline | Rat & Mouse | 13 weeks (Oral) | LOAEL: 10 mg/kg/day | Methemoglobin formation, hemolytic anemia, erythrocyte toxicity. | |
| 3-Chloroaniline | Rat & Mouse | 13 weeks (Oral) | - | Hematotoxicity, methemoglobinemia. More potent than 2-chloroaniline. | [1][11] |
| 4-Chloroaniline | Rat & Mouse | 13 weeks (Oral) | - | Most severe hematotoxic effects, methemoglobinemia, fibrosis of the spleen. | [1][10] |
Mechanism of Toxicity: Methemoglobin Formation
The primary mechanism of chloroaniline toxicity involves the metabolic activation of the amino group to form N-hydroxychloroaniline. This metabolite can then be further oxidized, leading to a futile redox cycle within erythrocytes (red blood cells). During this cycle, hemoglobin is oxidized from its ferrous (Fe²⁺) state to the ferric (Fe³⁺) state, forming methemoglobin, which is incapable of binding and transporting oxygen. This process also generates reactive oxygen species (ROS), which contribute to oxidative stress, Heinz body formation, and eventual hemolysis (destruction of red blood cells).
Caption: Mechanism of Chloroaniline-Induced Methemoglobinemia.
Experimental Protocols
The data presented is largely derived from studies following standardized toxicological testing guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD) and the National Toxicology Program (NTP). A representative experimental design for a sub-chronic oral toxicity study is detailed below.
Methodology: 13-Week Repeated-Dose Oral Toxicity Study (Based on NTP protocols, similar to OECD TG 408)
-
Test System: F344/N rats and B6C3F1 mice, typically 10 animals per sex per group.
-
Administration: The test substance (e.g., 2-chloroaniline) is administered daily by gavage for 13 consecutive weeks. A vehicle control group (e.g., dilute hydrochloric acid or corn oil) is included.
-
Dose Selection: A range of doses is selected based on preliminary shorter-term studies. For chloroanilines, doses have ranged from approximately 5 mg/kg to 160 mg/kg body weight.[1]
-
In-Life Observations: Animals are observed daily for clinical signs of toxicity, such as changes in appearance, behavior, or signs of cyanosis.[1] Body weight and food consumption are measured weekly.
-
Clinical Pathology: Blood samples are collected at specified intervals (e.g., week 3 and at study termination) for hematology and clinical chemistry analysis. Key parameters include red blood cell counts, hemoglobin, hematocrit, and methemoglobin concentrations.[1]
-
Necropsy and Histopathology: At the end of the 13-week period, all animals are euthanized. A complete gross necropsy is performed, and organ weights (especially spleen, liver, kidneys) are recorded. A comprehensive set of tissues from all animals is collected, preserved, and examined microscopically for pathological changes.
References
- 1. NTP Comparative Toxicity Studies of o-, m-, and p-Chloroanilines (CAS Nos. 95-51-2; 108-42-9; and 106-47-8) Administered by Gavage to F344/N Rats and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The Silent Threat: Exploring the Ecological and Ecotoxicological Impacts of Chlorinated Aniline Derivatives and the Metabolites on the Aquatic Ecosystem - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. nj.gov [nj.gov]
- 6. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 7. aarti-industries.com [aarti-industries.com]
- 8. fishersci.com [fishersci.com]
- 9. 4-Chloroaniline (CICADS 48, 2003) [inchem.org]
- 10. para-CHLOROANILINE - Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
A Head-to-Head Battle: GC-MS vs. LC-MS for Chloroaniline Analysis
A comprehensive guide for researchers, scientists, and drug development professionals on the cross-validation of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the determination of chloroanilines.
Chloroanilines, a class of aromatic amines, are important industrial intermediates in the manufacturing of dyes, pesticides, and pharmaceuticals.[1][2] However, their potential toxicity and persistence in the environment necessitate robust and sensitive analytical methods for their detection and quantification.[1] This guide provides an objective comparison of two powerful analytical techniques, GC-MS and LC-MS, for the analysis of chloroanilines, supported by experimental data and detailed protocols.
Principles and Practicalities: GC-MS and LC-MS at a Glance
Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established technique that separates volatile and thermally stable compounds in a gaseous mobile phase.[3] It offers excellent selectivity and sensitivity for many analytes, including chloroanilines.[1][4] In contrast, Liquid Chromatography-Mass Spectrometry (LC-MS) separates compounds in a liquid mobile phase, making it suitable for a wider range of compounds, including those that are less volatile or thermally labile.[3]
A key advantage of LC-MS/MS is the potential for direct injection of aqueous samples, such as groundwater, which can simplify sample preparation.[5][6] However, GC-MS often requires a sample extraction step, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), to transfer the analytes into a suitable organic solvent.[1][7]
Performance Face-Off: A Quantitative Comparison
A study comparing GC-MS, GC-MS/MS, and LC-MS/MS for the analysis of chloroanilines in groundwater provides valuable insights into the performance of these methods. The results, summarized in the table below, demonstrate that while all three techniques can achieve comparable quantification results, there are notable differences in sensitivity and applicability.[5][6]
| Parameter | GC-MS | GC-MS/MS | LC-MS/MS |
| Sample Preparation | Liquid-Liquid Extraction | Liquid-Liquid Extraction | Direct Injection |
| Sensitivity | Standard | ~10-fold higher than GC-MS | High |
| Precision | Similar to GC-MS/MS in the tested range | Similar to GC-MS in the tested range | Good |
| Quantification Deviation | < 15% from reference values | < 10% from GC-MS, < 15% from reference values | < 15% from reference values (for meta- and para-isomers) |
| Limitations | Requires extraction | Requires extraction | Not suitable for ortho-chloroaniline derivatives due to lower ion yields |
Data synthesized from a comparative study on aniline (B41778) derivatives in groundwater.[5][6]
The study highlighted that while GC-MS/MS offers a tenfold increase in sensitivity over single quadrupole GC-MS, the precision of both methods in the tested concentration range was similar.[5][6] LC-MS/MS provided results for meta- and para-substituted chloroanilines that were equivalent to the standard GC-MS method, with the added benefit of no sample preparation.[5][6] However, a significant limitation of LC-MS/MS was its unsuitability for ortho-chloroaniline derivatives due to their significantly lower ion yields.[5][6]
Experimental Protocols: A Step-by-Step Guide
Detailed methodologies are crucial for reproducing and validating analytical methods. Below are representative experimental protocols for GC-MS and LC-MS analysis of chloroanilines, adapted from established methods.[1][2][8]
GC-MS Method for 4-Chloroaniline in Water
This protocol is based on a liquid-liquid extraction method followed by GC-MS analysis.[1]
1. Sample Preparation (Liquid-Liquid Extraction):
-
To a 1-liter water sample, add a surrogate standard.
-
Adjust the sample pH to >11 with 1 M Sodium Hydroxide.
-
Serially extract the sample three times with 60 mL of methylene (B1212753) chloride.
-
Combine the organic extracts and dry them by passing through anhydrous sodium sulfate.
-
Concentrate the extract to 1 mL under a gentle stream of nitrogen.
2. GC-MS Instrumental Parameters:
-
GC Column: DB-5MS, 30 m x 0.25 mm, 0.5-µm or equivalent.
-
Carrier Gas: Helium at a constant flow of 0.8 mL/min.
-
Injector Temperature: 250°C.
-
Oven Program: Initial temperature of 150°C for 5 min, ramp at 10°C/min to 300°C, and hold for 10 min.[9]
-
MS Ionization: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions (e.g., m/z 127, 129, 92 for chloroanilines).[10]
LC-MS/MS Method for 4-Chloroaniline in Human Plasma
This protocol utilizes liquid-liquid extraction for sample cleanup before LC-MS/MS analysis.[2] For direct injection of aqueous environmental samples, the extraction steps would be omitted.[5][6]
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., 4-chloroaniline-d4).
-
Add 500 µL of methyl tert-butyl ether (MTBE) and vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Instrumental Parameters:
-
Mobile Phase: Gradient elution with a mixture of acetonitrile (B52724) and water containing 0.1% formic acid.[2]
-
MS Ionization: Electrospray Ionization (ESI) in positive ion mode.[12]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions.[2][11]
Visualizing the Workflow
To better understand the analytical processes, the following diagrams illustrate the experimental workflows and the logical steps in method validation.
Conclusion: Choosing the Right Tool for the Job
Both GC-MS and LC-MS are powerful techniques for the analysis of chloroanilines, each with its own set of advantages and limitations.
GC-MS is a robust and sensitive method, particularly when coupled with tandem mass spectrometry (GC-MS/MS), and is suitable for a wide range of chloroaniline isomers. However, it typically requires a more involved sample preparation process.
LC-MS/MS offers the significant advantage of simplified or eliminated sample preparation for aqueous samples, leading to higher throughput.[6] For meta- and para-substituted chloroanilines, it provides results comparable to standard GC methods.[6] Its primary drawback is its poor performance for ortho-substituted chloroanilines.[5][6]
The choice between GC-MS and LC-MS will ultimately depend on the specific requirements of the analysis, including the target analytes (specifically, the presence of ortho-isomers), the sample matrix, the required sensitivity, and the desired sample throughput. For comprehensive analysis of all chloroaniline isomers, GC-MS remains the more reliable approach. For high-throughput screening of specific isomers in aqueous matrices, LC-MS/MS presents a compelling alternative.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Comparison of LC/MS and GC/MS Techniques: SHIMADZU [shimadzu.com]
- 4. zora.uzh.ch [zora.uzh.ch]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. baua.de [baua.de]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
A Researcher's Guide to Assessing Linearity and Range of Quantification
For researchers, scientists, and professionals in drug development, the assurance of reliable and accurate analytical data is paramount. Two critical parameters in the validation of an analytical method are linearity and the range of quantification. This guide provides a comparative overview of these parameters across different analytical platforms, supported by experimental data, detailed protocols, and visual workflows to aid in the selection and validation of the most suitable method for your needs.
Understanding Linearity and Range
Linearity refers to the ability of an analytical method to produce test results that are directly proportional to the concentration of an analyte in a sample within a given range.[1][2] A linear response is crucial for accurate quantification, as it simplifies the relationship between the analytical signal and the analyte concentration.[1]
The Range of Quantification is the interval between the lowest and highest concentrations of an analyte in a sample that can be determined with an acceptable level of precision, accuracy, and linearity.[3][4] The lower limit of this range is the Limit of Quantification (LOQ), while the upper limit is defined by the extent of the linear response.
Comparison of Analytical Methods
The choice of analytical method can significantly impact the linearity and quantification range. Below is a comparison of common analytical techniques used in drug development and research, with supporting experimental data.
Immunoassay vs. Chromatography for Small Molecule Quantification
A study comparing an automated immunoassay and an Ultra-Performance Liquid Chromatography with Ultraviolet detection (UPLC-UV) method for the therapeutic drug monitoring of imatinib (B729) provides a clear example of the performance differences between these two platforms.[5]
| Performance Metric | Automated Immunoassay | UPLC-UV |
| Linearity Range | 500–2750 ng/ml | 250–3000 ng/ml |
| Correlation Coefficient (r) | 0.996 | 0.999 |
| Intra-day Precision (CV%) | Not all values < 15% | All values < 6.0% |
| Inter-day Precision (CV%) | Not all values < 15% | All values < 6.0% |
| Average Recovery (%) | 94.4% | 100.8% |
| Data summarized from a comparative study on imatinib quantification.[5] |
As the data indicates, the UPLC-UV method demonstrated a wider linear range, a higher correlation coefficient, and better precision compared to the automated immunoassay.[5] This suggests that for applications requiring high precision and a broader dynamic range for small molecule quantification, a chromatographic method may be the more suitable choice.[5]
ELISA vs. Electrochemiluminescence (ECLIA) for Serological Response
In the realm of immunoassays, different technologies can offer varying performance characteristics. A comparative study of a traditional Enzyme-Linked Immunosorbent Assay (ELISA) and an Electrochemiluminescence Immunoassay (ECLIA) for assessing serological responses to vaccination highlights these differences.[6][7][8]
| Feature | ELISA | ECLIA |
| Linear Range | ~64-fold | ~625-fold |
| Sample Dilution | Serial dilutions required | Single-dilution measurements possible |
| Throughput | Lower | Higher (with multiplexing) |
| Sample Volume | Higher | Lower |
| Comparison based on a study of serological response assessment.[6][7][8] |
The ECLIA platform demonstrated a significantly wider linear range, which allows for single-dilution measurements, thereby increasing throughput and reducing sample volume requirements compared to the traditional ELISA method.[6][8]
HPLC vs. UPLC for Chromatographic Analysis
Within chromatography, advancements in technology have led to significant performance improvements. Ultra-Performance Liquid Chromatography (UPLC) offers several advantages over traditional High-Performance Liquid Chromatography (HPLC).
| Parameter | HPLC | UPLC |
| Particle Size | 3-5 µm | < 2 µm |
| Operating Pressure | Up to 400 bar | Up to 1000 bar |
| Analysis Time | 20–45 minutes | 2–5 minutes |
| Resolution | Good | Superior |
| Solvent Consumption | Higher | Lower (by ~70-80%) |
| General performance comparison of HPLC and UPLC systems.[9] |
UPLC systems, by utilizing smaller particle sizes and higher operating pressures, provide faster analysis times, superior resolution, and reduced solvent consumption, making them a more efficient option for high-throughput environments.[9]
Experimental Protocols
Detailed and robust experimental protocols are essential for accurately assessing the linearity and range of quantification. Below are generalized protocols for HPLC and ELISA that can be adapted to specific analytical needs.
Protocol 1: Assessing Linearity and Range for an HPLC Method
Objective: To establish the linearity and quantification range of an HPLC method for a specific analyte.
Materials:
-
Reference standard of the analyte with known purity.
-
Blank matrix (e.g., placebo, plasma).
-
HPLC-grade solvents and reagents.
-
Calibrated HPLC system with a suitable detector.
Procedure:
-
Preparation of Stock Solution: Accurately weigh a known amount of the reference standard and dissolve it in a suitable solvent to prepare a stock solution of known concentration.
-
Preparation of Calibration Standards: Perform serial dilutions of the stock solution with the blank matrix to prepare at least five calibration standards at different concentration levels.[10] The concentrations should span the expected working range of the assay, typically from 50% to 150% of the target concentration.[11]
-
Instrumental Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject each calibration standard in triplicate.[10]
-
Record the peak area or peak height response for the analyte in each chromatogram.
-
-
Data Analysis:
-
Plot the mean response (y-axis) against the corresponding concentration (x-axis) to generate a calibration curve.
-
Perform a linear regression analysis to determine the slope, y-intercept, and the coefficient of determination (R²).[1] An R² value greater than 0.995 is generally considered to indicate good linearity.[12]
-
Visually inspect the plot for any deviations from linearity.
-
Analyze the residuals to identify any systematic patterns that may indicate non-linearity.[11]
-
-
Determination of Range: The range is established as the interval between the upper and lower concentrations that demonstrate acceptable linearity, accuracy, and precision.[13] The Lower Limit of Quantification (LLOQ) is the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy (typically within 20%). The Upper Limit of Quantification (ULOQ) is the highest concentration on the curve that maintains linearity.[14]
Protocol 2: Assessing Linearity and Range for an ELISA
Objective: To determine the linear range of an ELISA for a specific analyte.
Materials:
-
Recombinant or purified analyte standard.
-
Sample matrix (e.g., serum, plasma).
-
ELISA kit or required reagents (coating antibody, detection antibody, substrate, stop solution).
-
Microplate reader.
Procedure:
-
Preparation of Standard Curve:
-
Reconstitute the analyte standard to a known concentration.
-
Perform a serial dilution of the standard to create a series of known concentrations that will span the expected range of the assay. It is recommended to prepare enough of each dilution for duplicate or triplicate wells.[14]
-
-
Assay Procedure:
-
Coat the microplate wells with the capture antibody and incubate.
-
Wash the plate and block non-specific binding sites.
-
Add the prepared standards and samples to the wells and incubate.
-
Wash the plate and add the detection antibody, followed by incubation.
-
Wash the plate and add the enzyme conjugate, followed by incubation.
-
Wash the plate and add the substrate. Allow the color to develop.
-
Stop the reaction with the stop solution.
-
-
Data Acquisition: Measure the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Data Analysis:
-
Subtract the average zero standard optical density from all standard and sample readings.
-
Plot the mean absorbance (y-axis) versus the corresponding standard concentration (x-axis).
-
Use a 4-parameter logistic (4-PL) or 5-parameter logistic (5-PL) curve fit to generate the standard curve, as ELISA data is often sigmoidal.[15]
-
-
Determining the Linear Range:
-
Identify the linear portion of the sigmoidal curve. This is the region where the change in absorbance is proportional to the change in concentration.
-
The linear range is the concentration range within which the assay is most accurate and precise. Samples with unknown concentrations should be diluted to fall within this range for accurate quantification.[15]
-
Visualizing the Workflow and Key Relationships
Diagrams can be powerful tools for understanding complex processes and relationships. The following diagrams, created using the DOT language, illustrate the experimental workflow for assessing linearity and the interplay between key validation parameters.
Caption: Experimental workflow for assessing the linearity and range of quantification.
Caption: Interrelationship of key analytical method validation parameters.
References
- 1. industrialpharmacist.com [industrialpharmacist.com]
- 2. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 3. benchchem.com [benchchem.com]
- 4. metrology-journal.org [metrology-journal.org]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of ELISA with electro-chemiluminescence technology for the qualitative and quantitative assessment of serological responses to vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. w.malariaworld.org [w.malariaworld.org]
- 8. researchgate.net [researchgate.net]
- 9. gmpinsiders.com [gmpinsiders.com]
- 10. pharmtech.com [pharmtech.com]
- 11. jddtonline.info [jddtonline.info]
- 12. altabrisagroup.com [altabrisagroup.com]
- 13. pharmaguru.co [pharmaguru.co]
- 14. bosterbio.com [bosterbio.com]
- 15. ELISA Guide; Part 3: ELISA Optimization [jacksonimmuno.com]
Detecting 2-Chloroaniline in Water: A Comparative Guide to Analytical Methods
For researchers, scientists, and professionals in drug development and environmental monitoring, the accurate and sensitive detection of 2-chloroaniline (B154045) in water is crucial due to its potential toxicity and environmental persistence. This guide provides a comparative overview of various analytical methods for determining the limit of detection (LOD) of 2-chloroaniline in aqueous samples, supported by experimental data and detailed protocols.
Performance Comparison of Analytical Methods
The choice of an analytical method for 2-chloroaniline detection is often a trade-off between sensitivity, selectivity, cost, and sample throughput. The following table summarizes the limit of detection (LOD) for 2-chloroaniline in water achieved by different analytical techniques.
| Analytical Method | Limit of Detection (LOD) | Remarks |
| Headspace-Gas Chromatography-Mass Spectrometry (HS-GC-MS) | 0.03–0.3 µg/L[1] | This method offers good sensitivity and is suitable for volatile and semi-volatile compounds. The headspace technique minimizes matrix effects. |
| Gas Chromatography with Nitrogen-Phosphorus Detector (GC-NPD) | 1.4 µg/L | A selective and sensitive method for nitrogen-containing compounds. |
| Hollow Fiber Liquid-Phase Microextraction with Capillary Electrophoresis (HF-LPME-CE) | 0.01–0.1 ng/mL (0.01–0.1 µg/L)[2] | A highly sensitive method that incorporates a pre-concentration step, leading to very low detection limits. |
| High-Performance Liquid Chromatography with UV Detection (HPLC-UV) | Estimated in the low µg/L to sub-µg/L range | A widely available and robust technique. The LOD is estimated based on the linearity range of a validated method for p-chloroaniline. |
| Spectrophotometry | < 0.1 ppm (< 100 µg/L)[1] | A simpler and more accessible method, suitable for screening purposes where very high sensitivity is not the primary requirement. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and instrumentation.
Gas Chromatography-Mass Spectrometry (GC-MS) based on EPA Method 8131
This method is suitable for the determination of various aniline (B41778) derivatives, including 2-chloroaniline, in aqueous matrices.
1. Sample Preparation: Liquid-Liquid Extraction
-
Measure 1 liter of the water sample into a 2-liter separatory funnel.
-
Adjust the sample pH to >11 using a 1 M sodium hydroxide (B78521) solution.
-
Add 60 mL of methylene (B1212753) chloride to the separatory funnel and shake vigorously for 2 minutes, with periodic venting to release pressure.
-
Allow the layers to separate for a minimum of 10 minutes.
-
Drain the lower organic layer (methylene chloride) into a collection flask.
-
Repeat the extraction twice more with fresh 60 mL portions of methylene chloride, combining all extracts.
-
Dry the combined extract by passing it through a column containing anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.
2. GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Injector Temperature: 250°C
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) is recommended for lower detection limits, monitoring characteristic ions of 2-chloroaniline (e.g., m/z 127, 92, 65).
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol is adapted from a validated method for a similar compound, p-chloroaniline, and can be optimized for 2-chloroaniline analysis.
1. Sample Preparation
-
For relatively clean water samples, direct injection after filtration through a 0.45 µm syringe filter may be possible.
-
For more complex matrices or to achieve lower detection limits, a liquid-liquid extraction as described for the GC-MS method can be performed. The final extract should be evaporated to dryness and reconstituted in the mobile phase.
2. HPLC-UV Analysis
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v) with 0.1% formic acid. Isocratic or gradient elution can be optimized.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 240 nm.
-
Injection Volume: 20 µL.
-
Spectrophotometric Method
This colorimetric method is based on the diazotization of the primary aromatic amine group of 2-chloroaniline and subsequent coupling with a chromogenic agent to form a colored azo dye.
1. Reagents
-
Hydrochloric acid (HCl), 2 M.
-
Sodium nitrite (B80452) (NaNO₂), 0.1% (w/v) solution, freshly prepared.
-
Ammonium (B1175870) sulfamate (B1201201) (NH₄SO₃NH₂), 0.5% (w/v) solution.
-
N-(1-Naphthyl)ethylenediamine dihydrochloride (B599025) (NED), 0.1% (w/v) solution in distilled water. Store in a dark bottle.
-
2-Chloroaniline standard stock solution (e.g., 100 mg/L) in methanol. Working standards are prepared by diluting the stock solution with distilled water.
2. Procedure
-
To 50 mL of the water sample (or a diluted aliquot), add 1 mL of 2 M HCl.
-
Add 1 mL of 0.1% sodium nitrite solution, mix well, and allow to stand for 10 minutes for diazotization to complete.
-
Add 1 mL of 0.5% ammonium sulfamate solution to destroy excess nitrite, and mix well.
-
After 5 minutes, add 1 mL of 0.1% NED solution and mix. A color will develop.
-
Allow the color to develop for 20 minutes.
-
Measure the absorbance of the solution at the wavelength of maximum absorption (typically around 540-550 nm) against a reagent blank prepared in the same manner using distilled water instead of the sample.
-
The concentration of 2-chloroaniline is determined from a calibration curve prepared using standard solutions.
References
Evaluating Analytical Method Robustness: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The robustness of an analytical method is a critical measure of its reliability, indicating its capacity to remain unaffected by small, deliberate variations in method parameters.[1] A robust method ensures consistent performance during routine use and across different laboratories, instruments, and analysts.[1][2] This guide provides a comparative analysis of two High-Performance Liquid Chromatography (HPLC) methods for the quantification of Paracetamol, a widely used analgesic and antipyretic drug. We will evaluate a newly developed, optimized method (Method A) against a standard, established method (Method B), with a focus on their respective robustness.
Comparative Robustness Data
The following table summarizes the results of the robustness study for Method A and Method B. Key chromatographic parameters were intentionally varied to simulate the minor fluctuations that can occur during routine analysis. The impact of these variations on the assay results for Paracetamol and the resolution with a known impurity (p-aminophenol) was monitored.
| Parameter Varied | Variation | Method A (% Assay) | Method A (Resolution) | Method B (% Assay) | Method B (Resolution) |
| Nominal Conditions | - | 100.1 | 2.5 | 99.8 | 2.1 |
| Flow Rate | + 0.1 mL/min | 99.9 | 2.4 | 98.5 | 1.8 |
| - 0.1 mL/min | 100.3 | 2.6 | 101.2 | 2.3 | |
| Mobile Phase pH | + 0.2 | 100.0 | 2.5 | 99.1 | 1.9 |
| - 0.2 | 100.2 | 2.4 | 100.9 | 2.2 | |
| Column Temperature | + 2 °C | 100.1 | 2.5 | 99.5 | 2.0 |
| - 2 °C | 100.2 | 2.6 | 100.3 | 2.2 | |
| Wavelength | + 2 nm | 99.8 | 2.5 | 99.0 | 2.1 |
| - 2 nm | 100.4 | 2.5 | 100.7 | 2.1 | |
| Overall %RSD | 0.21% | 0.95% |
As the data indicates, Method A demonstrates superior robustness with assay results remaining consistently close to 100% and a stable resolution well above the critical value of 2.0, even with intentional variations in the method parameters. Method B, while acceptable under nominal conditions, shows greater variability in both assay and resolution, suggesting it is less robust and more susceptible to minor procedural shifts.
Experimental Protocols
The robustness of both HPLC methods was evaluated by analyzing a standard solution of Paracetamol (20 µg/mL) with a known impurity, p-aminophenol (2 µg/mL). For each method, the following parameters were varied one at a time:
-
Flow Rate: The flow rate of the mobile phase was adjusted by ±0.1 mL/min from the nominal value.
-
Mobile Phase pH: The pH of the aqueous component of the mobile phase was adjusted by ±0.2 pH units.
-
Column Temperature: The temperature of the column oven was varied by ±2 °C.
-
Detection Wavelength: The wavelength of the UV detector was changed by ±2 nm.
For each condition, triplicate injections were performed, and the percentage assay of Paracetamol and the resolution between the Paracetamol and p-aminophenol peaks were calculated. The relative standard deviation (%RSD) of the assay results across all tested conditions was used as a measure of the method's robustness.
Visualizing the Robustness Evaluation Workflow
The following diagram illustrates the systematic workflow for evaluating the robustness of an analytical method.
Signaling Pathway of Method Failure Due to Lack of Robustness
A lack of robustness in an analytical method can lead to a cascade of issues, ultimately resulting in method failure and unreliable data. The following diagram illustrates this signaling pathway.
References
Ionization Efficiency of Chloroaniline Isomers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ionization efficiency of three chloroaniline isomers: 2-chloroaniline (B154045), 3-chloroaniline (B41212), and 4-chloroaniline (B138754). Understanding the ionization efficiency is crucial for developing sensitive and robust analytical methods, particularly in mass spectrometry-based applications common in drug development and life sciences research. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes the analytical workflow.
Quantitative Data Summary
The ionization efficiency of a compound in electrospray ionization (ESI) mass spectrometry can be expressed as a logarithmic value (logIE). A higher logIE value indicates a greater signal intensity for a given concentration, signifying higher ionization efficiency. The following table summarizes the available quantitative data for the chloroaniline isomers under positive ion ESI mode.
| Compound | Isomer Position | logIE |
| 2-Chloroaniline | ortho | 2.99 |
| 3-Chloroaniline | meta | Data not available under comparable conditions |
| 4-Chloroaniline | para | 2.97 |
Discussion of Ionization Efficiency Trends
The position of the chlorine atom on the aniline (B41778) ring influences the physicochemical properties of the molecule, which in turn affects its ionization efficiency. While quantitative data for 3-chloroaniline is unavailable, a qualitative comparison can be made based on the electronic effects of the substituent.
The basicity of the amino group is a key factor in positive mode electrospray ionization, as it determines the ease of protonation. The chlorine atom is an electron-withdrawing group, which decreases the basicity of the aniline nitrogen. The extent of this effect is position-dependent.
-
2-Chloroaniline (ortho-isomer): The proximity of the chlorine atom to the amino group results in a significant inductive electron-withdrawing effect and a potential intramolecular hydrogen bond, which can influence the availability of the lone pair on the nitrogen for protonation.
-
4-Chloroaniline (para-isomer): The chlorine atom is situated opposite to the amino group. Its electron-withdrawing effect is primarily transmitted through the aromatic ring.
-
3-Chloroaniline (meta-isomer): The electron-withdrawing effect of the chlorine atom at the meta position is less pronounced compared to the ortho and para positions.
Based on these electronic effects, it is plausible that the ionization efficiencies of the three isomers are very similar, as reflected in the nearly identical logIE values for the ortho and para isomers.
Experimental Protocols
The following section details the experimental methodology used to determine the ionization efficiency of the chloroaniline isomers via Electrospray Ionization Mass Spectrometry (ESI-MS).
Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of 2-chloroaniline, 3-chloroaniline, and 4-chloroaniline in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Working Solutions: Prepare working solutions by diluting the stock solutions to the desired concentration (e.g., 1 µg/mL) in the mobile phase to be used for analysis. For the reported logIE values, the solvent was 80% acetonitrile (B52724) in water.
-
Acidification: Acidify the working solutions with formic acid to a final concentration of 5.3 nM to achieve a pH of 2.7. This promotes the protonation of the aniline nitrogen.
Instrumentation and Analysis
The following instrumental parameters are based on the conditions used to obtain the logIE values for 2- and 4-chloroaniline.
-
Mass Spectrometer: Agilent XCT or equivalent instrument equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Ion Source Parameters:
-
Capillary Voltage: 3500 V
-
Nebulizer Pressure: 30 psi
-
Drying Gas Flow: 8 L/min
-
Drying Gas Temperature: 350 °C
-
-
Data Acquisition: Acquire data in full scan mode over a mass-to-charge (m/z) range that includes the protonated molecules of the chloroaniline isomers (m/z 128.0).
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the determination of the ionization efficiency of the chloroaniline isomers.
A Comparative Guide to Unlabeled vs. 13C-Labeled 2-Chloroaniline in Tracer Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the use of unlabeled and ¹³C-labeled 2-chloroaniline (B154045) in tracer studies. Understanding the metabolic fate, environmental distribution, and potential toxicity of industrial chemicals like 2-chloroaniline is critical for risk assessment and the development of safer alternatives. Tracer studies, which follow the movement and transformation of a compound, are indispensable for this purpose. The choice between using an unlabeled compound and its stable isotope-labeled counterpart, such as ¹³C-labeled 2-chloroaniline, significantly impacts the accuracy, precision, and scope of these studies. This guide presents a data-driven comparison to aid researchers in selecting the appropriate tool for their specific research needs.
Principles of Tracer Studies with Unlabeled and ¹³C-Labeled 2-Chloroaniline
Tracer studies with 2-chloroaniline, whether labeled or unlabeled, aim to elucidate its metabolic pathways, bioaccumulation, and environmental degradation. Unlabeled 2-chloroaniline is monitored against a background of other organic molecules, which can present significant analytical challenges. In contrast, ¹³C-labeled 2-chloroaniline contains a heavier, non-radioactive isotope of carbon. This isotopic signature allows for its unambiguous detection and quantification, even in complex biological or environmental matrices.[1][2] The distinct mass of the ¹³C atoms allows analytical instruments like mass spectrometers to differentiate the labeled compound and its metabolites from naturally occurring, unlabeled analogs.
Comparative Data Presentation
The following tables summarize the key quantitative and qualitative differences between using unlabeled and ¹³C-labeled 2-chloroaniline in tracer studies. The data is synthesized from established principles of isotope dilution techniques and analytical chemistry.
Table 1: Comparison of Analytical Performance
| Parameter | Unlabeled 2-Chloroaniline | ¹³C-Labeled 2-Chloroaniline | Key Advantages of ¹³C-Labeling |
| Limit of Detection (LOD) | Higher, dependent on matrix interference | Lower, due to high signal-to-noise ratio | Increased sensitivity for detecting low concentrations. |
| Limit of Quantification (LOQ) | Higher, influenced by background noise | Lower, enabling precise measurement at trace levels | Accurate quantification in complex samples. |
| Accuracy | Prone to matrix effects (ion suppression/enhancement) | High, as the labeled internal standard co-elutes and corrects for matrix effects | More reliable and reproducible data. |
| Precision (%RSD) | Higher variability | Lower variability | Greater confidence in the quantitative results. |
| Metabolite Identification | Challenging, requires extensive purification and structural elucidation | Simplified, as metabolites retain the ¹³C label, aiding in their identification | Faster and more confident identification of transformation products. |
Table 2: Comparison of Application in Tracer Studies
| Application | Unlabeled 2-Chloroaniline | ¹³C-Labeled 2-Chloroaniline | Key Advantages of ¹³C-Labeling |
| Metabolic Fate Studies | Difficult to distinguish from endogenous compounds | Clearly traces the metabolic pathway of the parent compound | Unambiguous tracking of metabolic fate. |
| Pharmacokinetic (PK) Studies | Susceptible to interference from other compounds | Provides precise concentration-time profiles | Accurate determination of absorption, distribution, metabolism, and excretion (ADME) parameters. |
| Environmental Fate Studies | Difficult to track in complex environmental matrices like soil and water | Enables clear differentiation from background organic matter | Reliable assessment of persistence, degradation, and bioaccumulation. |
| Kinetic Isotope Effects | Not applicable | May exhibit minor kinetic isotope effects, slightly slowing reaction rates | Can provide insights into reaction mechanisms, although often negligible in biodegradation.[1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific experimental conditions.
Protocol 1: Soil Microcosm Biodegradation Study
This protocol outlines a typical aerobic soil microcosm experiment to assess the biodegradation of 2-chloroaniline.
1. Microcosm Setup:
-
Prepare microcosms using 50 g of sieved, fresh soil in 250 mL glass jars.
-
Adjust soil moisture to 60% of water holding capacity.
-
Spike the soil with either unlabeled 2-chloroaniline or ¹³C-labeled 2-chloroaniline at a final concentration of 10 mg/kg. For the ¹³C-labeled experiment, also add a smaller known amount of unlabeled 2-chloroaniline to act as a carrier.
-
Prepare control microcosms with no added 2-chloroaniline.
-
Seal the jars and incubate in the dark at a controlled temperature (e.g., 25°C).
2. Sampling and Extraction:
-
At specified time points (e.g., 0, 7, 14, 28, and 56 days), sacrifice triplicate microcosms for each treatment.
-
Extract the soil samples with an appropriate solvent, such as a mixture of acetone (B3395972) and hexane (B92381) (1:1 v/v), using sonication or accelerated solvent extraction.
-
For the unlabeled experiment, spike the extract with a known amount of a suitable internal standard (e.g., a deuterated analog) prior to analysis. For the ¹³C-labeled experiment, the labeled compound serves as its own internal standard.
-
Concentrate the extracts under a gentle stream of nitrogen.
3. Analytical Measurement:
-
Analyze the extracts using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
For the unlabeled compound, monitor the characteristic mass-to-charge ratio (m/z) of 2-chloroaniline and its internal standard.
-
For the ¹³C-labeled compound, monitor the m/z of both the labeled and unlabeled 2-chloroaniline. The ratio of the two will be used for quantification.
-
Identify and quantify potential metabolites by searching for their expected masses (including the ¹³C label).
Protocol 2: In Vitro Metabolic Stability Assay using Liver Microsomes
This protocol describes an in vitro experiment to assess the metabolic stability of 2-chloroaniline.
1. Incubation:
-
Prepare an incubation mixture containing liver microsomes (e.g., from rat, human), NADPH regenerating system, and phosphate (B84403) buffer in a microcentrifuge tube.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding either unlabeled or ¹³C-labeled 2-chloroaniline (final concentration, e.g., 1 µM).
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile).
2. Sample Processing:
-
For the unlabeled experiment, add an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Transfer the supernatant to a new tube and evaporate the solvent.
-
Reconstitute the residue in a suitable solvent for analysis.
3. LC-MS/MS Analysis:
-
Analyze the samples by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.
-
Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of 2-chloroaniline.
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of unlabeled and ¹³C-labeled 2-chloroaniline in tracer studies.
Caption: Comparative experimental workflows for tracer studies.
Caption: Generalized biodegradation pathway of 2-chloroaniline.
Conclusion
The use of ¹³C-labeled 2-chloroaniline offers significant advantages over its unlabeled counterpart in tracer studies. The primary benefits include enhanced analytical sensitivity, accuracy, and precision, particularly in complex matrices. The ability to use the labeled compound as an internal standard in isotope dilution mass spectrometry effectively mitigates matrix effects, leading to more reliable quantitative data. Furthermore, the isotopic label simplifies the identification of metabolites, accelerating the elucidation of metabolic and degradation pathways. While the synthesis of labeled compounds represents a higher initial cost, the superior quality of the data and the increased confidence in the results often justify this investment for critical studies in drug development, environmental science, and toxicology. For researchers aiming to achieve the highest standards of data quality and reproducibility in tracing the fate of 2-chloroaniline, the use of a ¹³C-labeled analog is the recommended approach.
References
A Comparative Guide to Analytical Method Validation for Regulatory Submission
For Researchers, Scientists, and Drug Development Professionals
The validation of analytical methods is a critical prerequisite for regulatory submission to agencies such as the U.S. Food and Drug Administration (FDA) and the Environmental Protection Agency (EPA). It provides documented evidence that an analytical procedure is suitable for its intended purpose.[1][2][3] This guide offers a comparative analysis of common analytical techniques, detailed experimental protocols, and visual workflows to aid in the successful validation of your methods for regulatory approval.
Comparison of Analytical Technologies: HPLC vs. UPLC
High-Performance Liquid Chromatography (HPLC) has long been the standard for pharmaceutical analysis. However, Ultra-Performance Liquid Chromatography (UPLC) has emerged as a powerful alternative, offering significant improvements in speed, resolution, and sensitivity.[4][5][6][7] The choice between HPLC and UPLC depends on the specific needs of the analysis, including throughput requirements, sensitivity needs, and budget constraints.
Below is a table summarizing the key performance differences between conventional HPLC and UPLC systems.
| Parameter | Conventional HPLC | UPLC (Ultra-Performance Liquid Chromatography) | Supporting Data/Rationale |
| Particle Size of Stationary Phase | 3-5 µm | < 2 µm | UPLC columns are packed with smaller particles, leading to higher efficiency and resolution.[4][7] |
| Operating Pressure | Up to 400 bar | Up to 1,000 bar or higher | Higher pressure is required to pump the mobile phase through the densely packed UPLC columns.[4] |
| Typical Column Dimensions (ID x Length) | 4.6 mm x 150-250 mm | 2.1 mm x 30-100 mm | UPLC columns are shorter and narrower, contributing to faster analysis times and reduced solvent consumption.[4] |
| Typical Flow Rate | 0.5 - 2.0 mL/min | 0.2 - 0.5 mL/min | The smaller column dimensions of UPLC systems allow for lower flow rates.[4] |
| Analysis Time | 20 - 45 minutes | 2 - 5 minutes | UPLC can reduce analysis time by up to nine times compared to HPLC systems with 5 µm particle size columns.[5] |
| Solvent Consumption | Higher | Reduced by approximately 70-80% compared to HPLC | The shorter run times and lower flow rates of UPLC significantly decrease solvent usage.[4] |
| Sensitivity | Standard | Increased | UPLC offers a higher signal-to-noise ratio due to narrower peaks, resulting in greater sensitivity.[7] |
| Resolution | Good | Excellent | The smaller particle size in UPLC columns leads to improved separation of closely related compounds.[5] |
Detailed Experimental Protocol: HPLC Method Validation for the Assay of a Drug Substance
This protocol outlines the steps for validating an HPLC method for the quantitative determination (assay) of a drug substance, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[8][9][10][11]
1. Objective: To validate the HPLC method for the assay of [Specify Drug Substance] in [Specify Matrix, e.g., bulk powder, tablets] to ensure it is accurate, precise, specific, and linear over the intended analytical range.
2. Validation Parameters and Acceptance Criteria:
| Parameter | Methodology | Acceptance Criteria |
| Specificity | Analyze blank, placebo, and spiked samples. | No interference from excipients or degradation products at the retention time of the analyte. |
| Linearity | Analyze at least five concentrations across the specified range. | Correlation coefficient (r²) ≥ 0.995.[8] |
| Range | Confirmed by linearity, accuracy, and precision data. | 80% to 120% of the test concentration.[8] |
| Accuracy | Analyze a minimum of nine determinations over a minimum of three concentration levels (e.g., 80%, 100%, 120%). | Mean recovery of 98.0% to 102.0%.[12][13] |
| Precision (Repeatability) | Analyze a minimum of six determinations at 100% of the test concentration or a minimum of nine determinations over the specified range. | Relative Standard Deviation (RSD) ≤ 2.0%.[12][13] |
| Precision (Intermediate) | Vary analyst, instrument, and day of analysis. | RSD ≤ 2.0%. |
| Robustness | Deliberately vary method parameters (e.g., pH of mobile phase ±0.2, column temperature ±5°C, flow rate ±10%). | System suitability parameters remain within acceptable limits. |
3. Materials and Equipment:
-
HPLC system with UV detector
-
Analytical column (e.g., C18, 5 µm, 4.6 x 250 mm)
-
Reference standard of the drug substance
-
Placebo (formulation without the drug substance)
-
All necessary reagents and solvents of HPLC grade
4. Experimental Procedure:
-
Specificity:
-
Prepare and inject a blank solution (mobile phase).
-
Prepare and inject a placebo solution at the nominal concentration of the assay.
-
Prepare and inject a solution of the drug substance reference standard.
-
Prepare and inject a spiked placebo solution containing the drug substance at the target concentration.
-
Examine the chromatograms for any interfering peaks at the retention time of the analyte.
-
-
Linearity:
-
Prepare a stock solution of the drug substance reference standard.
-
Prepare a series of at least five dilutions covering the range of 80% to 120% of the target assay concentration.
-
Inject each solution in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
-
-
Accuracy:
-
Prepare placebo samples spiked with the drug substance at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicate samples at each concentration level.
-
Analyze the samples and calculate the percent recovery for each replicate.
-
-
Precision (Repeatability):
-
Prepare six individual samples of the drug substance at 100% of the target concentration.
-
Analyze the samples and calculate the mean, standard deviation, and RSD of the assay results.
-
-
Precision (Intermediate):
-
Repeat the repeatability study with a different analyst, on a different instrument, and on a different day.
-
Calculate the cumulative RSD for the combined data.
-
-
Robustness:
-
For each deliberate variation in the method parameters, analyze a system suitability solution and a sample solution.
-
Evaluate the effect of the changes on the system suitability parameters (e.g., retention time, tailing factor, resolution) and the assay results.
-
5. System Suitability:
-
Before each validation run, inject a system suitability solution (a standard solution of the drug substance) five times.
-
The RSD of the peak areas should be ≤ 2.0%, the tailing factor should be ≤ 2.0, and the theoretical plates should be > 2000.[3]
Visualizing Method Validation Workflows
The following diagrams, created using the DOT language, illustrate key processes in analytical method validation.
Caption: Overall workflow for analytical method validation.
Caption: Workflow for assessing method specificity.
References
- 1. researchgate.net [researchgate.net]
- 2. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy [gmp-compliance.org]
- 3. demarcheiso17025.com [demarcheiso17025.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. biomedres.us [biomedres.us]
- 6. scribd.com [scribd.com]
- 7. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 8. altabrisagroup.com [altabrisagroup.com]
- 9. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 10. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 11. database.ich.org [database.ich.org]
- 12. gmpsop.com [gmpsop.com]
- 13. pharmtech.com [pharmtech.com]
Mitigating the Invisible Threat: A Guide to Assessing and Overcoming Co-elution in Quantitative Analysis
For researchers, scientists, and drug development professionals, the accuracy of quantitative analysis is paramount. However, the presence of co-eluting substances, often unseen in a chromatogram, can significantly compromise data integrity by causing matrix effects such as ion suppression or enhancement. This guide provides a comparative overview of strategies to assess and mitigate the impact of these interferences, supported by experimental data and detailed protocols.
The phenomenon of co-elution, where multiple compounds elute from a chromatographic column at the same time, is a significant challenge in analytical chemistry, particularly in sensitive techniques like liquid chromatography-mass spectrometry (LC-MS). These co-eluting substances, often endogenous components of the sample matrix, can interfere with the ionization of the target analyte in the mass spectrometer's source, leading to inaccurate quantification. This guide compares various sample preparation techniques and chromatographic strategies to minimize these effects and ensure the reliability of analytical results.
The Impact of Co-eluting Substances on Analyte Quantification
Co-eluting substances can alter the ionization efficiency of a target analyte, a phenomenon broadly termed "matrix effect." This can manifest as:
-
Ion Suppression: The most common effect, where co-eluting compounds compete with the analyte for ionization, reducing the analyte's signal intensity and leading to underestimation.
-
Ion Enhancement: Less frequently, co-eluting substances can increase the ionization efficiency of the analyte, causing an overestimation of its concentration.
The extent of these effects is highly dependent on the analyte, the nature of the matrix, and the analytical conditions. Therefore, a thorough assessment and mitigation strategy is crucial for robust and reliable quantitative methods.
Comparing Sample Preparation Techniques for Matrix Effect Reduction
Effective sample preparation is the first line of defense against co-eluting interferences. The choice of technique can significantly impact the cleanliness of the final extract and, consequently, the degree of matrix effects. The three most common techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
| Sample Preparation Technique | Principle of Interference Removal | Analyte Recovery | Matrix Effect Reduction | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins. | Generally high but can be variable. | Low. Primarily removes proteins, leaving phospholipids (B1166683) and other small molecules that are major contributors to matrix effects. | Simple, fast, and inexpensive. | Prone to significant matrix effects and can lead to column clogging. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Moderate to high, dependent on solvent choice and analyte polarity. | Moderate. More effective than PPT at removing salts and some phospholipids. | Can provide cleaner extracts than PPT. | Can be labor-intensive, difficult to automate, and uses large volumes of organic solvents. |
| Solid-Phase Extraction (SPE) | Selective retention of the analyte on a solid sorbent followed by elution. | High and reproducible with optimized methods. | High. Offers the most effective removal of a wide range of interferences, including phospholipids, salts, and other matrix components. | Provides the cleanest extracts, is highly selective, and can be automated. | More complex method development and can be more expensive. |
Table 1. Comparison of Common Sample Preparation Techniques. Data synthesized from multiple sources indicates that while PPT is the simplest method, SPE generally provides the most effective reduction in matrix effects.[1][2][3][4][5]
Performance of Different Solid-Phase Extraction (SPE) Sorbents
Within SPE, the choice of sorbent is critical for achieving optimal cleanup. Different sorbents offer varying selectivities for both analytes and interferences.
| SPE Sorbent | Primary Retention Mechanism | Typical Applications | Performance in Matrix Effect Reduction |
| C18 (Reversed-Phase) | Hydrophobic interactions. | Non-polar to moderately polar analytes. | Good for removing polar interferences, but can retain some non-polar lipids. |
| PSA (Primary and Secondary Amine) | Anion exchange and polar interactions. | Removal of fatty acids, polar lipids, and sugars. | Effective in removing acidic interferences. Often used in combination with C18. |
| Z-Sep/Z-Sep+ | Zirconia-based dual functionality (hydrophobic and Lewis acid/base). | Broad-spectrum removal of lipids and proteins. | Highly effective in removing phospholipids from fatty matrices.[6] |
| EMR-Lipid | Size exclusion and hydrophobic interactions. | Highly selective removal of lipids. | Excellent performance in reducing matrix effects in complex, high-fat samples, with high analyte recovery.[6][7] |
Table 2. Comparison of SPE Sorbent Performance. For complex and fatty matrices, specialized sorbents like Z-Sep and EMR-Lipid often outperform traditional C18 and PSA in removing interfering lipids and reducing matrix effects.[6][7][8]
The Role of Chromatographic Separation
Optimizing the chromatographic separation is another powerful tool to combat co-elution. By altering the column chemistry or mobile phase conditions, it is possible to resolve the analyte of interest from interfering matrix components.
| Chromatographic Parameter | Impact on Resolution of Co-eluting Substances |
| Analytical Column Chemistry | Changing the stationary phase (e.g., from C18 to Phenyl-Hexyl or Cyano) alters the selectivity of the separation, which can resolve the analyte from co-eluting interferences.[9][10] |
| Column Particle Size | Smaller particle sizes (e.g., <2 µm in UPLC) lead to higher column efficiency and sharper peaks, which improves the resolution of closely eluting compounds.[11][12] |
| Mobile Phase Composition | Modifying the organic solvent (e.g., acetonitrile (B52724) vs. methanol) or the pH of the aqueous phase can change the retention behavior of ionizable compounds and improve separation.[13] |
| Gradient Profile | A shallower gradient around the elution time of the analyte can increase the separation between it and closely eluting interferences.[14] |
Table 3. Impact of Chromatographic Parameters on Resolving Co-eluting Interferences. A systematic approach to method development, involving the evaluation of different columns and mobile phases, is crucial for minimizing co-elution.
Experimental Protocols for Assessing Matrix Effects
To quantify the impact of co-eluting substances, two primary experimental methods are employed: the post-column infusion test and the post-extraction spike analysis.
Protocol 1: Post-Column Infusion for Qualitative Assessment of Matrix Effects
Objective: To identify regions in the chromatogram where ion suppression or enhancement occurs.
Methodology:
-
System Setup: A syringe pump is used to continuously infuse a standard solution of the analyte at a constant flow rate into the eluent from the analytical column, typically via a T-fitting placed between the column and the mass spectrometer's ion source.
-
Blank Injection: A blank matrix sample (that does not contain the analyte) is extracted using the intended sample preparation method.
-
Analysis: The extracted blank matrix is injected into the LC-MS system while the analyte solution is being continuously infused.
-
Data Interpretation: The signal of the infused analyte is monitored throughout the chromatographic run. Any deviation (dip or rise) from the stable baseline signal indicates a region of ion suppression or enhancement, respectively. This provides a profile of the matrix effect across the entire chromatogram.[14][15]
Protocol 2: Post-Extraction Spike for Quantitative Assessment of Matrix Effects
Objective: To quantify the extent of ion suppression or enhancement for a specific analyte.
Methodology:
-
Prepare Two Sets of Samples:
-
Set A (Neat Solution): A standard solution of the analyte is prepared in the final mobile phase composition or a pure solvent at a known concentration.
-
Set B (Post-Spiked Matrix): A blank matrix sample is extracted using the intended sample preparation method. The resulting clean extract is then spiked with the analyte to the same final concentration as in Set A.
-
-
Analysis: Both sets of samples are injected into the LC-MS system, and the peak area of the analyte is measured for each.
-
Calculation of Matrix Effect: The matrix effect (ME) is calculated using the following formula:
ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
Visualizing the Impact and Mitigation of Co-elution
To better understand the concepts discussed, the following diagrams illustrate the mechanism of interference and the workflows for its assessment and mitigation.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. americanlaboratory.com [americanlaboratory.com]
- 3. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 4. actapharmsci.com [actapharmsci.com]
- 5. waters.com [waters.com]
- 6. Comparison of Different d-SPE Sorbent Performances Based on Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) Methodology for Multiresidue Pesticide Analyses in Rapeseeds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. legacy.azdeq.gov [legacy.azdeq.gov]
- 14. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 2-Chloroaniline hydrochloride-13C6: A Guide for Laboratory Professionals
For immediate release
This document provides essential guidance on the safe and compliant disposal of 2-Chloroaniline hydrochloride-13C6, a compound utilized by researchers, scientists, and drug development professionals. Due to its hazardous nature, strict adherence to proper disposal protocols is imperative to ensure personnel safety and environmental protection.
This compound is classified as acutely toxic if swallowed, in contact with skin, or inhaled, and is very toxic to aquatic life with long-lasting effects.[1][2][3][4][5] Therefore, it must be managed as a hazardous waste from cradle to grave.
Immediate Safety and Handling for Disposal
Before initiating any disposal procedures, it is crucial to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, protective clothing, and eye/face protection.[1][3] In case of potential inhalation, a respirator may be required.[4] All handling of this substance should occur in a well-ventilated area, preferably under a chemical fume hood.[3][6]
In the event of a spill, the area should be evacuated of unnecessary personnel.[1] The spill should be contained and absorbed with an inert material such as sand, silica (B1680970) gel, or a universal binder. The collected material must then be placed in a suitable, sealed container for disposal.[7][8] Do not allow the chemical or its waste to enter drains or waterways.[6][8]
Step-by-Step Disposal Procedure
The recommended disposal method for this compound is to entrust it to a licensed hazardous waste disposal company. Chemical waste generators are responsible for the correct classification and labeling of waste.[8]
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., absorbent pads, gloves, weighing paper), in a designated and compatible waste container.
-
The container must be in good condition, compatible with the chemical, and securely sealed to prevent leaks.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include appropriate hazard pictograms (e.g., skull and crossbones for acute toxicity, environment).
-
Indicate the accumulation start date and other information as required by your institution's and local regulations.
-
-
Storage:
-
Arranging for Disposal:
Quantitative Hazard Data
For a clear understanding of the hazard classifications, the following table summarizes the key toxicological and environmental data.
| Hazard Classification | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed[3][4][5] |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin[3][4][5] |
| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled[4][5] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[6] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure[3][6] |
| Hazardous to the Aquatic Environment, Acute | Category 1 | H400: Very toxic to aquatic life[2][4] |
| Hazardous to the Aquatic Environment, Chronic | Category 1 | H410: Very toxic to aquatic life with long lasting effects[2][3][4][6] |
Disposal Workflow
The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow ensures that all safety and regulatory steps are followed.
References
- 1. lobachemie.com [lobachemie.com]
- 2. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. fishersci.at [fishersci.at]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. 2-Chloroaniline | C6H6ClN | CID 7240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
Personal protective equipment for handling 2-Chloroaniline hydrochloride-13C6
Essential Safety and Handling Guide for 2-Chloroaniline hydrochloride-13C6
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The following protocols are designed to ensure a safe laboratory environment by minimizing exposure risk and outlining clear, procedural steps for its use.
Hazard Identification: this compound is a stable isotope-labeled form of 2-Chloroaniline hydrochloride. While the isotopic label does not significantly alter its chemical properties, it should be handled with the same precautions as the unlabeled compound. It is classified as acutely toxic if swallowed, in contact with skin, or if inhaled, causes serious eye irritation, and may cause damage to organs through prolonged or repeated exposure.[1][2] This substance is also very toxic to aquatic life with long-lasting effects.[2]
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is mandatory to prevent exposure. Standard laboratory attire, including long pants and closed-toe shoes, is required at all times.
| Protection Type | Specification | Rationale and Best Practices |
| Hand Protection | Double-gloving: Nitrile inner glove with a butyl rubber or Silver Shield®/4H® outer glove. | Provides protection against splashes and brief contact. For prolonged contact, butyl rubber gloves with a thickness of 0.7 mm are recommended, offering a breakthrough time of over 480 minutes.[3] Always check for leaks and tears before use. |
| Eye/Face Protection | Safety goggles with side shields or a face shield. | Protects against splashes and airborne particles.[4] Ensure compliance with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5] |
| Skin and Body Protection | Flame-resistant lab coat. | A lab coat must be worn when handling this chemical.[6] Ensure cuffs are tucked into the outer gloves.[6] |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates. | Required when vapors or aerosols are generated, or if working outside of a certified chemical fume hood.[6][7] |
Occupational Exposure Limits
| Organization | Limit |
| Various Countries (Bulgaria, Belgium, Egypt, Korea, New Zealand, South Africa, India, USA, Poland) | TWA: 0.5-19 mg/m³ (8 hours)[8] |
TWA (Time-Weighted Average) is the average exposure over an 8-hour workday.
Experimental Protocols
Standard Operating Procedure for Handling
All work with this compound should be conducted within a certified chemical fume hood to minimize inhalation risk.[6]
-
Preparation:
-
Ensure all necessary PPE is worn correctly.
-
Verify that an emergency eyewash station and safety shower are accessible and operational.[6]
-
Prepare your workspace by covering it with an absorbent, disposable liner.
-
-
Handling:
-
Handle and open the container with care.[4]
-
To weigh the solid, tare a sealed container, add the compound inside the fume hood, seal the container, and then weigh it outside the hood to prevent dust dispersal.[6]
-
When dissolving, slowly add the solvent to the solid compound within the fume hood.[6]
-
Set up any reactions behind a blast shield within the fume hood.[6]
-
-
Post-Handling:
Disposal Plan
All waste containing this compound is considered hazardous and must be disposed of according to local, regional, and national regulations.[2][5]
-
Solid Waste: Collect any contaminated materials (e.g., pipette tips, liners, gloves) in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste in a sealed, properly labeled, and appropriate hazardous waste container. Do not pour down the drain.[5][9]
-
Container Disposal: Leave the chemical in its original container. Do not mix with other waste. Handle uncleaned containers as you would the product itself.
Emergency Procedures
Spill Response
-
Evacuate: Immediately evacuate the affected area and alert nearby personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, absorb with an inert material such as sand, silica (B1680970) gel, or a universal binder.[4][5][9]
-
Collect: Carefully collect the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[4][5][9]
-
Decontaminate: Clean the spill area thoroughly.
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1][9]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes.[1][6] Seek immediate medical attention.[1][6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][9]
Visual Safety Guides
Caption: Workflow for handling this compound.
Caption: Logical workflow for responding to a chemical spill.
References
- 1. fishersci.at [fishersci.at]
- 2. lobachemie.com [lobachemie.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. carlroth.com [carlroth.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. 2-Chloroaniline | C6H6ClN | CID 7240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 9. fishersci.com [fishersci.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
